Technical Documentation Center

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol: A Technical Guide for Scaffold Development

As modern drug discovery continues to prioritize molecules with a high fraction of sp3-hybridized carbons ( ) to improve solubility, metabolic stability, and three-dimensional target engagement, functionalized tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery continues to prioritize molecules with a high fraction of sp3-hybridized carbons (


) to improve solubility, metabolic stability, and three-dimensional target engagement, functionalized tetrahydropyrans (oxanes) have emerged as privileged scaffolds. This whitepaper provides an in-depth, self-validating technical guide for the synthesis and characterization of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol , a highly versatile, sterically tuned building block.

By leveraging the commercially accessible precursor 2,2-dimethyloxan-4-one[1], we can install a primary amine and a tertiary alcohol at the C4 position through a robust two-step sequence: nucleophilic addition of lithiated acetonitrile followed by exhaustive hydride reduction[2].

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a 2,2-dimethyl-substituted oxane ring, which introduces significant steric bulk and conformational rigidity[3]. The C4 position contains both a hydroxyl group and a 2-aminoethyl chain.

Strategic Disconnection:

  • C-N Bond Formation (Reduction): The primary amine is best accessed via the reduction of a terminal nitrile. Catalytic hydrogenation of nitriles often leads to secondary amine byproducts due to intermediate imine condensation. Therefore, Lithium Aluminum Hydride (

    
    ) is selected as the optimal reagent to drive the reaction cleanly to the primary amine[4].
    
  • C-C Bond Formation (Nucleophilic Addition): The intermediate 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetonitrile can be synthesized by the direct nucleophilic addition of the acetonitrile anion to 2,2-dimethyloxan-4-one.

SynthWorkflow A 2,2-Dimethyloxan-4-one (Starting Material) C 2-(4-Hydroxy-2,2-dimethyloxan-4-yl)acetonitrile (Intermediate) A->C Nucleophilic Addition B Lithiated Acetonitrile (n-BuLi, THF, -78°C) B->C E 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (Target Scaffold) C->E Nitrile Reduction D LiAlH4, THF (Reflux, 4h) D->E

Synthetic workflow for 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol from 2,2-dimethyloxan-4-one.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure intermediate verification before proceeding to subsequent steps.

Step 1: Synthesis of 2-(4-Hydroxy-2,2-dimethyloxan-4-yl)acetonitrile

Causality & Design: Acetonitrile (


) must be deprotonated to act as a nucleophile. We utilize n-Butyllithium (n-BuLi) in anhydrous Tetrahydrofuran (THF). The reaction must be maintained at -78 °C. This cryogenic control is critical: it ensures the kinetic formation of the lithioacetonitrile species and prevents the Thorpe reaction (the rapid self-condensation of two acetonitrile molecules).

Procedure:

  • Preparation of the Nucleophile: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and anhydrous acetonitrile (1.2 eq, 25 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (2.5 M in hexanes, 1.2 eq, 10 mL) over 15 minutes. Stir the resulting pale yellow solution at -78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Addition: Dissolve 2,2-dimethyloxan-4-one (1.0 eq, 20.8 mmol)[1] in anhydrous THF (15 mL). Add this solution dropwise to the lithiated acetonitrile at -78 °C.

  • Reaction Progression: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to 0 °C over 1 hour.

  • Self-Validation (TLC): Spot the reaction mixture against the starting ketone on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The starting material is UV-inactive but stains yellow with

    
    . The product appears as a new, lower-
    
    
    
    spot (due to the polar tertiary alcohol) that also stains with
    
    
    .
  • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous

    
     (30 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate nitrile as a clear oil.
Step 2: Reduction to 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Causality & Design: The cyano group is exhaustively reduced to a primary amine using


[2]. Because the resulting product is a highly polar, water-soluble amino-alcohol, standard aqueous workups will result in catastrophic yield loss due to emulsion formation. We employ the Fieser-Fieser workup  to precipitate the aluminum byproducts as a granular, easily filterable solid[4].

Procedure:

  • Hydride Addition: Suspend

    
     (2.5 eq, 50 mmol, 1.9 g) in anhydrous THF (40 mL) at 0 °C under argon.
    
  • Nitrile Reduction: Dissolve the intermediate nitrile (20 mmol) in anhydrous THF (20 mL) and add it dropwise to the

    
     suspension. Caution: Vigorous 
    
    
    
    gas evolution will occur.
  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: DCM/MeOH/

    
     90:9:1). The product will remain near the baseline in standard solvents but will migrate in the basic eluent. It stains bright pink/purple with Ninhydrin upon heating, confirming the presence of a primary amine.
    
  • Fieser Workup: Cool the reaction to 0 °C. Dilute with diethyl ether (50 mL). Sequentially and very slowly add:

    • 1.9 mL of distilled

      
      
      
    • 1.9 mL of 15% aqueous

      
      
      
    • 5.7 mL of distilled

      
      
      
  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude amino-alcohol. Convert to the HCl salt by treating with 2M HCl in diethyl ether for long-term stability.

Mechanistic Insights: Nitrile Reduction

The reduction of the nitrile by


 is a multi-step process. The first hydride transfer yields an imine anion salt. A subsequent hydride transfer fully reduces the carbon center, resulting in a dianionic intermediate complexed with aluminum[2]. Aqueous workup is strictly required to hydrolyze the N-Al bonds and liberate the free primary amine.

Mechanism N1 Nitrile (R-C≡N) + LiAlH4 N2 Nitrile-AlH3 Complex (Hydride Transfer) N1->N2 N3 Imine Anion Salt (R-CH=N-Li+) N2->N3 N4 Second Hydride Transfer N3->N4 N5 Dianion Intermediate (R-CH2-N(Li)AlL3) N4->N5 N6 Aqueous Workup (Fieser Method) N5->N6 N7 Primary Amine (R-CH2-NH2) N6->N7

Mechanistic pathway of nitrile reduction to primary amine using Lithium Aluminum Hydride.

Characterization Data

Proper characterization is required to confirm the successful installation of the aminoethyl chain and the integrity of the 2,2-dimethyl oxane ring[3].

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol
Molecular Formula

Molecular Weight 173.26 g/mol
Physical State Viscous pale yellow oil (Free base); White powder (HCl salt)
Solubility Soluble in MeOH, DMSO,

(as salt); Moderately soluble in DCM
Table 2: NMR Spectral Assignments (Predicted, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1.20Singlet (s)6H2,2-dimethyl protons (

)
1.45 - 1.65Multiplet (m)4HOxane ring protons (C3, C5)
1.70Triplet (t)2HAliphatic chain (

adjacent to C4)
2.10 - 2.50Broad singlet (br s)3HExchangeable protons (

,

)
2.85Triplet (t)2HAliphatic chain (

)
3.65 - 3.80Multiplet (m)2HOxane ring protons (C6, adjacent to oxygen)

Safety & Handling Parameters

  • Pyrophoric Reagents: Both n-Butyllithium and Lithium Aluminum Hydride are highly reactive and pyrophoric. They must be handled strictly under an inert atmosphere (Argon or

    
    ).
    
  • Quenching Protocols: Unreacted

    
     must never be exposed to concentrated acids or bulk water directly. The Fieser-Fieser method described in Step 2 is the safest and most efficient protocol for quenching hydride reductions on a laboratory scale[4].
    

References

  • Title: 2,2-Dimethyloxan-4-ol | C7H14O2 | CID 4914692, Source: PubChem (National Center for Biotechnology Information), URL:[Link]

  • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives, Source: Master Organic Chemistry, URL:[Link]

Sources

Exploratory

Physicochemical Properties and Pharmacological Profiling of Novel Dimethyloxane Derivatives: A Technical Guide for Drug Discovery

Executive Summary In my tenure overseeing early-phase drug discovery pipelines, I have consistently observed that the subtle physicochemical tuning of cyclic ethers can rescue a failing pharmacophore. Dimethyloxane (dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure overseeing early-phase drug discovery pipelines, I have consistently observed that the subtle physicochemical tuning of cyclic ethers can rescue a failing pharmacophore. Dimethyloxane (dimethyltetrahydropyran) derivatives have recently emerged from their historical use as industrial intermediates to become critical scaffolds in modern medicinal chemistry. By leveraging their unique steric bulk and precise hydrogen-bonding vectors, these derivatives are now instrumental in targeting historically "undruggable" proteins like Ras[1] and modulating immune-metabolic enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1)[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pharmacology, and self-validating experimental protocols required to successfully synthesize and profile novel dimethyloxane derivatives.

Structural and Physicochemical Landscape

The core dimethyloxane scaffold consists of a tetrahydropyran ring substituted with two methyl groups. This structural motif imparts unique electronic and steric properties: the oxygen atom serves as a rigid hydrogen-bond acceptor, while the methyl groups (often in a gem-dimethyl or 3,5-dimethyl configuration) lock the ring into a preferred chair conformation. This conformational restriction reduces the entropic penalty upon target binding and protects the ether oxygen from rapid metabolic oxidation[3].

To understand how these derivatives behave in biological systems, we must analyze their baseline physicochemical parameters. Below is a comparative summary of key dimethyloxane derivatives utilized in current drug development.

Quantitative Physicochemical Profiling
CompoundMolecular FormulaMolecular Weight ( g/mol )Computed LogP (XLogP3)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
2,2-Dimethyloxane C₇H₁₄O114.19~1.89.201
3,5-Dimethyloxane-2,6-dione C₇H₁₀O₃142.15-0.143.403
Dimethyl oxane-2,3-dicarboxylate C₉H₁₄O₅202.200.461.805

Data synthesized from computational records and chemical databases[3][4][5].

Application Insight: Notice the dramatic shift in the Topological Polar Surface Area (TPSA) and LogP when moving from the highly lipophilic 2,2-dimethyloxane to the dione and dicarboxylate derivatives. For central nervous system (CNS) penetrance, a TPSA < 90 Ų and a LogP around 2.0 is ideal. Therefore, functionalizing the 3,5-dimethyloxane-2,6-dione core allows medicinal chemists to finely tune the lipophilicity-solubility balance required for oral bioavailability[4][6].

Mechanistic Role in Drug Discovery

The integration of the dimethyloxane ring into larger pharmacophores has yielded breakthroughs across multiple therapeutic areas.

A. IDO1 Inhibition and Tumor Immunity

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the degradation of L-tryptophan into kynurenine, promoting tumor immune evasion. Naphthoquinone derivatives, specifically β-lapachone analogs, incorporate a 2,2-dimethyloxane ring configuration. This specific geometry forces the quinone oxygen into perfect coordination with the heme iron in the IDO1 active site, resulting in potent inhibition with Kᵢ values in the 60–70 nM range[2].

IDO1_Pathway Tryptophan L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme Iron Active Site) Tryptophan->IDO1 Binds Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Catalysis ImmuneEvasion Tumor Immune Evasion Kynurenine->ImmuneEvasion Promotes Dimethyloxane Dimethyloxane Derivative (β-Lapachone analog) Dimethyloxane->IDO1 Competitive Inhibition (Coordinates with Heme) ImmuneActivation T-Cell Activation Dimethyloxane->ImmuneActivation Restores Immunity

Mechanistic pathway of IDO1 inhibition by dimethyloxane derivatives restoring immune activation.

B. Targeting "Undruggable" Ras and SHP2

Historically, the Ras family of GTPases was considered undruggable due to a lack of deep hydrophobic pockets. However, recent macrocyclic inhibitors utilize 3,3-dimethyloxane-2,6-dione as a critical synthetic intermediate to build conformationally restricted macrocycles that selectively bind the "ON" (GTP-bound) state of Ras[1]. Similarly, fragment-based screening has identified N,N-dimethyloxane-4-carboxamide as a potent active-site competitor for the oncogenic phosphatase SHP2, while functionalized derivatives act as IL-17 modulators[7].

Experimental Methodologies: A Self-Validating Protocol

Scientific integrity demands that every synthetic and analytical workflow contains internal causality checks. The following protocol details the synthesis and physicochemical validation of a novel dimethyloxane derivative, ensuring that each step validates the success of the previous one.

Protocol: Microwave-Assisted Synthesis and Physicochemical Profiling

Step 1: Microwave-Assisted Catalytic Synthesis

  • Procedure: React an ortho-prenylated phenol with 3,5-dimethyloxane-2,6-dione in dimethylformamide (DMF) using 10 mol% CuI as a catalyst. Subject the mixture to microwave irradiation at 110°C for 30 minutes.

  • Causality Check: Why microwave-assisted copper catalysis? Traditional thermal heating of sterically hindered phenols often leads to thermal degradation and poor yields. Microwave irradiation provides rapid, uniform heating that overcomes this steric hindrance, drastically reducing reaction times and minimizing side-product formation[8].

  • Validation: Monitor via TLC. The complete disappearance of the starting phenol validates catalytic turnover.

Step 2: Chromatographic Purification

  • Procedure: Isolate the target compound using flash column chromatography with a hexane/ethyl acetate gradient.

  • Validation: Run fractions through Analytical HPLC (UV detection at 254 nm). Only pool fractions demonstrating >95% purity to prevent trace impurities from skewing downstream physicochemical data.

Step 3: Structural Elucidation (NMR & LC-MS)

  • Procedure: Dissolve the purified compound in CDCl₃ and acquire ¹H and ¹³C NMR spectra. Perform LC-MS to confirm the exact mass.

  • Causality Check: The presence of a sharp, distinct singlet integrating to 6 protons around 1.2 ppm in the ¹H NMR spectrum confirms the retention of the gem-dimethyl group on the oxane ring. If this peak shifts or splits, it indicates unintended ring-opening or rearrangement.

Step 4: Physicochemical Profiling (LogP & Kinetic Solubility)

  • Procedure: Determine the partition coefficient (LogP) using the shake-flask method (octanol/PBS buffer, pH 7.4), quantifying partitioning via UV-Vis spectroscopy. Measure kinetic solubility via nephelometry.

  • Validation: Cross-reference the experimental LogP with the computed XLogP3 value. A significant deviation indicates unexpected ionization, aggregation, or tautomerization in the aqueous phase, which would critically derail downstream pharmacokinetic modeling.

Experimental_Workflow Synthesis 1. Microwave Synthesis (Copper Catalysis) Purification 2. HPLC Purification (>95% Purity) Synthesis->Purification NMR 3. Structural Validation (1D/2D NMR & LC-MS) Purification->NMR Physicochem 4. Physicochemical Profiling (LogP, TPSA) NMR->Physicochem Bioassay 5. In Vitro Bioassay (Enzyme Kinetics) Physicochem->Bioassay

Self-validating experimental workflow for the synthesis and profiling of dimethyloxane derivatives.

Safety and Handling Standards

The physicochemical reactivity of dimethyloxane precursors necessitates strict laboratory safety protocols. Compounds such as 3,5-dimethyloxane-2,6-dione are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[6].

Mandatory Handling Protocol: All syntheses must be conducted in a certified, well-ventilated fume hood. Personnel must wear chemical-impermeable gloves conforming to the EN 374 standard. If exposure limits are exceeded or dust/aerosols are formed during the handling of solid derivatives, the use of a full-face respirator is strictly required to prevent mucosal damage[9].

Conclusion

The evolution of dimethyloxane derivatives represents a masterclass in modern medicinal chemistry. By strictly controlling their physicochemical properties—specifically utilizing the steric bulk of the dimethyl groups and the hydrogen-bonding capacity of the oxane oxygen—drug developers can design highly specific ligands for challenging targets like IDO1, SHP2, and Ras. Adhering to self-validating experimental protocols ensures that these structural advantages translate reliably from in vitro synthesis to in vivo efficacy.

References

  • 2,2-Dimethyloxane | C7H14O | CID 12395962 - PubChem - NIH Source: nih.gov URL:[Link]

  • 3,5-Dimethyloxane-2,6-dione | C7H10O3 | CID 544548 - PubChem Source: nih.gov URL:[Link]

  • The Tumor-Selective Cytotoxic Agent β-Lapachone is a Potent Inhibitor of IDO1 - PMC Source: nih.gov URL:[Link]

  • Dimethyl oxane-2,3-dicarboxylate | C9H14O5 | CID 123194158 - PubChem Source: nih.gov URL:[Link]

  • Basic structure of diorcinols and rubrolides used in this study. - ResearchGate Source: researchgate.net URL:[Link]

  • Source: google.
  • Source: google.
  • Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2 - University of Birmingham Source: bham.ac.uk URL:[Link]

Sources

Foundational

Spectroscopic Profiling of Substituted Oxan-4-ols: A Technical Guide

Topic: Spectroscopic Data (NMR, IR, MS) for Substituted Oxan-4-ols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Significance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Data (NMR, IR, MS) for Substituted Oxan-4-ols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

The oxan-4-ol (tetrahydropyran-4-ol) scaffold is a pervasive pharmacophore in modern medicinal chemistry, serving as a polarity-modulating isostere for cyclohexanols. Its strategic incorporation into drug candidates improves metabolic stability and aqueous solubility while reducing lipophilicity (


).

However, the introduction of substituents at the C2, C3, or C5 positions creates complex stereochemical arrays. Distinguishing between cis and trans isomers—specifically determining the axial vs. equatorial orientation of the C4-hydroxyl group—is critical for defining Structure-Activity Relationships (SAR). This guide provides a rigorous, data-driven framework for the spectroscopic characterization of these derivatives using NMR, MS, and IR.

NMR Spectroscopy: The Stereochemical Determinant

Nuclear Magnetic Resonance (NMR) is the primary tool for assigning relative stereochemistry in substituted oxan-4-ols. The analysis hinges on the Karplus relationship, which correlates vicinal proton-proton coupling constants (


) with dihedral angles.
H NMR: Coupling Constants & Chemical Shifts

The multiplicity of the proton at C4 (H4) is the diagnostic "fingerprint" for the hydroxyl group's orientation.

  • Scenario A: Equatorial Hydroxyl (Axial H4)

    • ** conformation:** The H4 proton is axial (

      
      ).
      
    • Coupling: It experiences two large trans-diaxial couplings (

      
      ) with the axial protons at C3 and C5 (if unsubstituted).
      
    • Signature: A wide multiplet (often a triplet of triplets or broad septet) with large splitting widths (

      
      ).
      
  • Scenario B: Axial Hydroxyl (Equatorial H4)

    • Conformation: The H4 proton is equatorial (

      
      ).
      
    • Coupling: It experiences only small gauche couplings (

      
       and 
      
      
      
      ) with C3/C5 protons.
    • Signature: A narrow multiplet (often a quintet or narrow triplet) with small splitting widths (

      
      ).
      
Table 1: Diagnostic

H NMR Parameters for Oxan-4-ols (in CDCl

)
ParameterAxial H4 (Equatorial OH)Equatorial H4 (Axial OH)Mechanistic Basis
Chemical Shift (

)
3.5 – 3.8 ppm3.9 – 4.2 ppmAnisotropy & Electronegativity

10 – 12 Hz (Large)2 – 5 Hz (Small)Karplus Relation (

vs

)

2 – 5 Hz (Small)2 – 5 Hz (Small)Karplus Relation (

)
Multiplicity Wide (tt, td)Narrow (bs, q, or t)Sum of couplings (

)
NOE Correlations Strong NOE to H2

/H6

Weak/No NOE to H2

/H6

Through-space proximity (< 5 Å)
C NMR: The Gamma-Gauche Effect

Carbon-13 NMR provides a complementary method for assignment via the


-gauche effect. An axial substituent  (e.g., axial OH) sterically compresses the 

-carbons (C2 and C6), resulting in a diagnostic upfield shift (shielding) of 4–6 ppm compared to the equatorial isomer.
  • Equatorial OH: C2/C6 resonate at

    
    .
    
  • Axial OH: C2/C6 resonate at

    
     (Shielded).
    
Stereochemical Assignment Workflow

The following decision tree outlines the logical process for assigning configuration based on H4 multiplicity and coupling.

StereochemAssignment Start Analyze H4 Proton Signal (approx. 3.5 - 4.2 ppm) MeasureJ Measure Vicinal Couplings (3J_H4-H3/H5) Start->MeasureJ CheckLarge Is there a Large Coupling? (J > 10 Hz) MeasureJ->CheckLarge AxialH4 H4 is AXIAL (Hydroxyl is Equatorial) CheckLarge->AxialH4 Yes (J ~ 11 Hz) EquatorialH4 H4 is EQUATORIAL (Hydroxyl is Axial) CheckLarge->EquatorialH4 No (J < 5 Hz) Verify Verify with NOESY/ROESY Check H4 -> H2ax/H6ax AxialH4->Verify EquatorialH4->Verify Conclusion1 CONFIRMED: Trans-diequatorial (Thermodynamically Favored) Verify->Conclusion1 Strong NOE Conclusion2 CONFIRMED: Cis-axial/equatorial (Sterically Hindered) Verify->Conclusion2 Weak/No NOE

Figure 1: Decision tree for stereochemical assignment of substituted oxan-4-ols via


H NMR.

Mass Spectrometry: Fragmentation & Identification[1][2][3]

While NMR solves stereochemistry, Mass Spectrometry (MS) confirms the core scaffold and substitution pattern. Oxan-4-ols exhibit distinct fragmentation pathways under Electron Ionization (EI).

Fragmentation Pathways

The molecular ion (


) is often weak or absent due to the facile loss of water or 

-cleavage.
  • Dehydration (

    
    ):  The dominant pathway for secondary alcohols. Elimination of H
    
    
    
    O yields a dihydropyran cation.
  • 
    -Cleavage:  Cleavage of the C3-C4 or C4-C5 bond adjacent to the hydroxyl group.
    
  • Ring Opening: The oxane ring often cleaves adjacent to the ether oxygen, generating oxonium species.

Table 2: Characteristic MS Fragments (EI, 70 eV)
Fragment (

)
OriginStructural Significance
84

(Loss of H

O)
Base peak for unsubstituted oxan-4-ol. Indicates intact C5 skeleton.
55 C

H

O

/ C

H

Retro-Diels-Alder (RDA) type fragmentation of the dehydrated ring.
85

-cleavage (Ether)
Characteristic of the tetrahydropyran ring (loss of H or substituent).
M - Substituent

-cleavage (C4)
Loss of alkyl group at C4 (if tertiary alcohol).
Fragmentation Mechanism Visualization

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 102 (Weak) Dehydration Dehydration (-H2O) m/z 84 (Base Peak) M_Ion->Dehydration - 18 Da AlphaCleave Alpha-Cleavage Ring Opening M_Ion->AlphaCleave Radical Site on O Fragment55 Fragment Ion m/z 55 Dehydration->Fragment55 RDA / Ring Break

Figure 2: Primary fragmentation pathway for unsubstituted oxan-4-ol under EI conditions.

Infrared Spectroscopy (IR): Functional Group Analysis

IR spectroscopy is particularly useful for assessing the hydrogen-bonding environment of the hydroxyl group, which can indirectly infer stereochemistry (e.g., intramolecular H-bonding in 3-substituted derivatives).

  • O-H Stretching (

    
    ): 
    
    • Free OH (Dilute CCl

      
      ):  Sharp band at 3600–3650 cm
      
      
      
      .
    • Intermolecular H-bond (Neat/Solid): Broad band at 3200–3500 cm

      
       .
      
    • Intramolecular H-bond: If a substituent at C3 (e.g., -OH, -NH

      
      ) is cis to the C4-OH, a sharp, concentration-independent band appears at 3500–3550 cm
      
      
      
      .
  • C-O Stretching (

    
    ): 
    
    • Secondary alcohol C-O stretch: 1050–1080 cm

      
       .
      
    • Ether ring C-O-C stretch: 1085–1150 cm

      
        (often doublet).
      

Experimental Protocols

To ensure data integrity and reproducibility (Trustworthiness), follow these standardized protocols.

NMR Sample Preparation[4][5]
  • Solvent: Use CDCl

    
      (99.8% D) for routine analysis. Use DMSO-d
    
    
    
    if the OH proton coupling is required (exchange is slower in DMSO, allowing observation of
    
    
    ).
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • 
      H:  Minimum 16 scans, relaxation delay (
      
      
      
      )
      
      
      2.0 s to ensure quantitative integration.
    • NOESY: Mixing time (

      
      ) of 500–800 ms is optimal for small molecules (MW < 500).
      
Mass Spectrometry (GC-MS/LC-MS)
  • Ionization:

    • EI (70 eV): Best for structural fingerprinting and library matching.

    • ESI (+/-): Use for polar derivatives or salts. Add 0.1% Formic Acid to promote

      
       formation.
      
  • Inlet: For volatile oxan-4-ols, use GC with a non-polar column (e.g., DB-5MS).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and coupling constants).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • NIST Chemistry WebBook. Tetrahydro-4H-pyran-4-ol Mass Spectrum.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on chemical shifts).
Exploratory

"CAS number and IUPAC name for 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol"

Technical Whitepaper: Characterization, Synthesis, and Application of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol Chemical Identity & Core Specifications In modern drug discovery, the integration of sp³-rich aliphatic heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization, Synthesis, and Application of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Chemical Identity & Core Specifications

In modern drug discovery, the integration of sp³-rich aliphatic heterocycles is a field-proven strategy to escape "flatland" (the over-reliance on planar aromatic rings). This approach systematically improves physicochemical properties such as aqueous solubility, metabolic stability, and target specificity. A highly versatile building block in this paradigm is 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol .

  • CAS Number: 56229-40-4 [1]

  • IUPAC Name: 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol[2]

  • Common Synonyms: 4-(2-aminoethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol; 4-(2-aminoethyl)-2,2-dimethyl-4-oxanol [3].

Table 1: Quantitative Physicochemical Specifications

PropertyValueStructural Implication
CAS Number 56229-40-4Unique identifier for procurement and intellectual property filing [1].
Molecular Formula C9H19NO2High Fsp³ fraction, ideal for modern lead optimization.
Molecular Weight 173.25 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's limits [2].
Topological Polar Surface Area (TPSA) ~46.2 ŲOptimal range for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Strategic Rationale in Medicinal Chemistry

As an Application Scientist, I frequently recommend this specific scaffold when a lead compound suffers from rapid oxidative metabolism or poor solubility. The structural logic behind selecting this building block is highly deterministic:

  • The Tetrahydropyran (Oxan) Core: The inclusion of the oxygen heteroatom lowers the overall lipophilicity (LogP) compared to a cyclohexane analog, directly enhancing aqueous solubility [4].

  • The gem-Dimethyl Motif (C2 Position): The two methyl groups at the 2-position serve a dual purpose. Sterically, they restrict the conformational flexibility of the pyran ring, locking it into a preferred chair conformation that can increase target binding affinity (an entropic advantage). Metabolically, they block potential sites of cytochrome P450 (CYP) mediated oxidation.

  • The Amino Alcohol Pharmacophore: The primary amine provides a basic center (pKa ~9-10) enabling salt formation (e.g., hydrochloride salts) to further boost solubility, while the tertiary hydroxyl group acts as a potent hydrogen-bond donor for kinase or GPCR anchoring.

StructureActivity Compound 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (CAS: 56229-40-4) Feature1 Tetrahydropyran Ring (Oxygen Heteroatom) Compound->Feature1 Feature2 gem-Dimethyl Group (C2 Position) Compound->Feature2 Feature3 Primary Amine (Basic Center) Compound->Feature3 Feature4 Tertiary Hydroxyl (C4 Position) Compound->Feature4 Benefit1 Improves Aqueous Solubility & Reduces LogP Feature1->Benefit1 Benefit2 Blocks CYP450 Metabolism & Restricts Conformation Feature2->Benefit2 Benefit3 Enables Salt Formation & Target Anchoring Feature3->Benefit3 Benefit4 Acts as H-Bond Donor for Kinase/GPCR Binding Feature4->Benefit4

Caption: Logical mapping of structural features to pharmacokinetic and pharmacodynamic benefits.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol, the most robust and scalable approach begins with the commercially available precursor 2,2-dimethyltetrahydropyran-4-one (CAS 1194-16-7) [4, 5]. The protocol below is designed as a self-validating system, ensuring that each step has built-in causality and analytical checkpoints to prevent downstream failures.

SynthesisWorkflow Start 2,2-Dimethyltetrahydropyran-4-one (CAS: 1194-16-7) Step1 Step 1: Cyanomethylation Reagents: CH3CN, LDA, THF, -78°C Start->Step1 Int1 Intermediate: 2-(4-Hydroxy-2,2-dimethyloxan-4-yl)acetonitrile Step1->Int1 Step2 Step 2: Nitrile Reduction Reagents: LiAlH4, THF, Reflux Int1->Step2 Product Target Compound: 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (CAS: 56229-40-4) Step2->Product Validation Analytical Validation (1H-NMR, LC-MS, Fieser Workup) Product->Validation

Caption: Synthetic workflow for 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol from 2,2-dimethyltetrahydropyran-4-one.

Step 1: Nucleophilic Cyanomethylation
  • Objective: Introduce the two-carbon chain and the tertiary hydroxyl group at the C4 position.

  • Causality & Reagent Selection: Acetonitrile is deprotonated using Lithium Diisopropylamide (LDA). LDA is strictly required because it is a strong, non-nucleophilic base; using a nucleophilic base (like n-BuLi alone) would result in direct, unwanted attack on the ketone carbonyl.

  • Procedure:

    • Cool a solution of dry diisopropylamine in anhydrous THF to -78°C under an inert argon atmosphere.

    • Dropwise add n-Butyllithium (n-BuLi) to generate LDA in situ.

    • Slowly introduce acetonitrile. The extreme low temperature (-78°C) is critical to prevent the self-condensation of the highly reactive lithioacetonitrile intermediate.

    • Add 2,2-dimethyltetrahydropyran-4-one [5] dropwise.

    • Quench with saturated aqueous NH₄Cl to yield the intermediate 2-(4-hydroxy-2,2-dimethyloxan-4-yl)acetonitrile.

Step 2: Nitrile Reduction to Primary Amine
  • Objective: Convert the intermediate nitrile to the target primary amine [1].

  • Causality & Reagent Selection: Lithium Aluminum Hydride (LiAlH₄) is utilized as it is powerful enough to reduce aliphatic nitriles to primary amines. The tertiary alcohol generated in Step 1 is sterically hindered and stable to these strongly reducing conditions.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Slowly add the nitrile intermediate dissolved in THF.

    • Heat the reaction to reflux (65°C) for 4-6 hours to ensure complete reduction.

    • Self-Validating Checkpoint (Fieser Workup): To isolate the highly polar amino alcohol from the aluminum salts without forming an intractable emulsion, sequentially add

      
       mL water, 
      
      
      
      mL 15% NaOH, and
      
      
      mL water (where
      
      
      is the mass of LiAlH₄ in grams). This forces the aluminum salts to precipitate as a granular white solid, allowing the pure product to be filtered and concentrated easily.

Table 2: Reaction Optimization & In-Process Controls (IPC)

Reaction StepCritical ParametersIn-Process Control (IPC)Expected Yield
1. Cyanomethylation Strict anhydrous conditions; -78°CTLC (KMnO₄ stain); LC-MS (M+H for nitrile)75 - 85%
2. Nitrile Reduction Reflux required for completion; Fieser workupLC-MS (Disappearance of nitrile mass, appearance of M+H 174.2)80 - 90%

Analytical Validation

To confirm the integrity of the synthesized 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol, the following analytical validations must be met before proceeding to downstream coupling:

  • LC-MS: A distinct peak corresponding to the

    
     ion at 
    
    
    
    174.1 - 174.2.
  • ¹H-NMR (CDCl₃): The gem-dimethyl groups will appear as distinct singlets (or one integrated singlet depending on the exact solvent environment) near 1.1-1.3 ppm. The methylene protons adjacent to the primary amine (

    
    ) will present as a triplet near 2.8 ppm, validating the successful reduction of the nitrile.
    

References

  • BLD Pharm. (n.d.). 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (CAS 56229-40-4) Product Specification.
  • AA Blocks. (n.d.). Product Index: 56229-40-4.
  • Bide Pharm. (n.d.). CAS: 56229-40-4.
  • ChemicalBook. (n.d.). Pyran Compounds and Derivatives (Including CAS 1194-16-7).
  • Ambeed. (n.d.). 1194-16-7 | 2,2-Dimethyltetrahydropyran-4-one.
Foundational

The Aminoethyl-Heterocycle Pharmacophore: A Technical Guide to Biological Activity and Drug Design

The following technical guide details the biological activities, medicinal chemistry, and experimental protocols for aminoethyl-substituted heterocycles. Executive Summary The 2-aminoethyl-heterocycle moiety (Heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activities, medicinal chemistry, and experimental protocols for aminoethyl-substituted heterocycles.

Executive Summary

The 2-aminoethyl-heterocycle moiety (Heterocycle-CH₂-CH₂-NH₂) is a privileged pharmacophore in medicinal chemistry. It serves as the structural backbone for endogenous biogenic amines—including histamine (imidazole), serotonin (indole), and dopamine (catechol/phenyl)—making it a critical template for drugs targeting the Central Nervous System (CNS) and immune regulation.

This guide analyzes the structural logic of this pharmacophore, its primary biological targets (GPCRs, enzymes), and provides validated protocols for the synthesis and biological evaluation of novel derivatives.

Part 1: Structural Significance & The "Molecular Ruler"

The biological potency of aminoethyl-substituted heterocycles stems from their ability to mimic the "lock-and-key" interaction of endogenous neurotransmitters.

The Ethylene Bridge as a Metric

The two-carbon (ethylene) linker acts as a "molecular ruler," maintaining a precise distance of approximately 5–7 Å between the aromatic centroid (pi-system) and the basic nitrogen (cation). This distance is evolutionarily conserved to span the aspartate-phenylalanine binding cleft in Class A GPCRs.

  • Rigid vs. Flexible: The ethylene chain allows for conformational flexibility (gauche vs. anti rotamers), enabling the molecule to adopt specific conformations required for receptor activation (agonism) or blockade (antagonism).

  • Bioisosterism: Replacing the indole of serotonin with a benzothiophene or the imidazole of histamine with a pyridine retains receptor affinity but alters metabolic stability and lipophilicity.

Diagram: The Biogenic Amine Mimicry

The following diagram illustrates how diverse heterocycles utilizing the aminoethyl linker map onto the same receptor binding pockets.

Pharmacophore Pharmacophore Core Pharmacophore (Heterocycle-CH2-CH2-NH2) Indole Indole (Tryptamines) Pharmacophore->Indole Imidazole Imidazole (Histamines) Pharmacophore->Imidazole Pyridine Pyridine (Betahistine) Pharmacophore->Pyridine Target_5HT 5-HT Receptors (Serotonin) Target_His Histamine Receptors (H1-H4) Target_DA Dopamine Receptors (D1-D5) Indole->Target_5HT High Affinity Indole->Target_DA Cross-reactivity Imidazole->Target_His Endogenous Ligand Pyridine->Target_His H3 Antagonist

Caption: Structural divergence of the aminoethyl pharmacophore mapping to distinct GPCR families.

Part 2: Key Heterocyclic Classes & Biological Activities[1][2]

Indoles (Tryptamines)
  • Target: 5-HT (Serotonin) Receptors (5-HT1A, 5-HT2A, 5-HT2C).

  • Mechanism: The indole ring interacts with aromatic residues (e.g., Phe, Trp) in the receptor pocket via pi-pi stacking. The aminoethyl group forms a salt bridge with a conserved Aspartate residue (Asp3.32).

  • Applications: Migraine therapy (Sumatriptan), depression (Psilocybin analogs), and sleep regulation (Melatonin).

Imidazoles (Histamines)[3]
  • Target: Histamine Receptors (H1, H2, H3, H4).

  • Mechanism: H1/H2 modulation controls allergic response and gastric acid secretion. H3/H4 modulation affects neurotransmitter release and immune chemotaxis.

  • Applications: Antihistamines, gastric acid reducers, and narcolepsy treatments (Pitolisant).

Benzimidazoles & Pyridines
  • Target: Kinases, DNA Minor Groove, and Antimicrobial targets.

  • Mechanism: Unlike the neurotransmitter mimics, aminoethyl-benzimidazoles often act as DNA intercalators or kinase inhibitors where the amine group improves solubility and cellular uptake.

  • Applications: Anticancer agents (microtubule inhibitors) and broad-spectrum antibiotics.

Data Summary: Structure-Activity Relationship (SAR)
Heterocycle CoreLinker LengthTerminal AminePrimary ActivityKey Drug/Compound
Indole 2-CarbonDimethyl5-HT2A AgonistDMT, Psilocin
Indole 2-CarbonSulfonamide-sub.5-HT1B/1D AgonistSumatriptan
Imidazole 2-CarbonPrimaryH1-H4 AgonistHistamine
Pyridine 2-CarbonMethylaminoH1 Agonist / H3 AntagonistBetahistine
Benzimidazole 2-CarbonDiethylOpioid AgonistEtonitazene

Part 3: Technical Workflow – Chemical Synthesis

The synthesis of aminoethyl-heterocycles requires preventing the "poly-alkylation" of the amine. Two robust, self-validating protocols are the Henry Reaction (Nitroaldol) and the Cyanomethyl Reduction .

Diagram: Synthesis Decision Tree

Synthesis Start Target: Heterocycle-CH2-CH2-NH2 Choice Starting Material? Start->Choice Aldehyde Heterocycle-CHO Choice->Aldehyde Halide Heterocycle-CH2-Cl Choice->Halide RouteA Route A: Henry Reaction (Nitroaldol) Aldehyde->RouteA RouteB Route B: Cyanation (Kolbe Nitrile) Halide->RouteB StepA1 1. MeNO2, NH4OAc (Reflux) RouteA->StepA1 StepB1 1. NaCN/KCN (DMSO/DMF) RouteB->StepB1 StepA2 Intermediate: Nitroalkene StepA1->StepA2 StepA3 2. Reduction (LAH or H2/Pd) StepA2->StepA3 Product Final Product: Aminoethyl-Heterocycle StepA3->Product StepB2 Intermediate: Acetonitrile StepB1->StepB2 StepB3 2. Reduction (H2/Raney Ni) StepB2->StepB3 StepB3->Product

Caption: Parallel synthetic pathways for accessing aminoethyl-substituted heterocycles.

Protocol 1: The Henry Reaction (Nitroalkene Route)

This is the preferred route for Indoles (Tryptamines) and substituted Benzaldehydes.

Reagents:

  • Heterocyclic Aldehyde (1.0 eq)

  • Nitromethane (Solvent/Reagent, excess)

  • Ammonium Acetate (0.1 - 0.5 eq, Catalyst)

  • Lithium Aluminum Hydride (LAH) (4.0 eq)

Step-by-Step Methodology:

  • Condensation: Dissolve the heterocyclic aldehyde in nitromethane. Add ammonium acetate. Heat to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC for the disappearance of the aldehyde and appearance of the bright yellow/orange nitroalkene spot.

  • Workup (Intermediate): Remove excess nitromethane under reduced pressure. Recrystallize the nitroalkene residue from isopropanol/methanol. Validation: 1H NMR will show a trans-alkene coupling (J ≈ 13-14 Hz) around 7.5–8.5 ppm.

  • Reduction: Suspend LAH in anhydrous THF under Argon/Nitrogen at 0°C. Add the nitroalkene solution dropwise (exothermic!). Reflux for 6–12 hours.

  • Quench: Use the Fieser method (1 mL H2O, 1 mL 15% NaOH, 3 mL H2O per gram of LAH). Filter the white precipitate.

  • Purification: Acid-base extraction. Dissolve oil in dilute HCl, wash with ether (removes non-amine impurities), basify aqueous layer with NaOH, extract into DCM.

Part 4: Technical Workflow – Biological Evaluation

To validate the biological activity of the synthesized compounds, a functional GPCR assay is required.

Protocol 2: Calcium Flux Assay (Gq-Coupled GPCRs)

For 5-HT2A (Serotonin) or H1 (Histamine) receptors, activation triggers intracellular calcium release.

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., 5-HT2A).

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • FlexStation or FLIPR plate reader.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) in DMEM + 10% FBS. Incubate overnight at 37°C.

  • Dye Loading: Remove media. Add 100 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate for 60 mins at 37°C.

  • Baseline Measurement: Place plate in the reader. Measure fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds to establish baseline.

  • Compound Addition: Inject 20 µL of the test compound (5x concentration) automatically.

  • Data Acquisition: Monitor fluorescence for 120 seconds.

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline divided by baseline). Plot dose-response curves to determine 
    
    
    
    .

References

  • Nichols, D. E. (2018). "Chemistry and Structure-Activity Relationships of Psychedelics." Current Topics in Behavioral Neurosciences. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine synthesis and SAR). Link

  • Hough, L. B. (2001). "Genomics and genetics of histamine receptors." Pharmacology & Therapeutics. Link

  • Bavetsias, V., et al. (2000). "Design and synthesis of 2-aminoethyl-benzimidazoles as potent inhibitors of thymidylate synthase." Journal of Medicinal Chemistry. Link

  • Nair, V., et al. (2012). "Henry Reaction: A Versatile Tool in Organic Synthesis." Tetrahedron. (Review of the nitroaldol protocol). Link

  • Smit, M. J., et al. (1996). "Histamine H1 receptor activation of Nuclear Factor-kappa B: Roles for G beta gamma subunits." Journal of Biological Chemistry. (Mechanism of H1 signaling). Link

Exploratory

Exploring the Chemical Space of Oxane-Based Scaffolds: A Technical Guide for Next-Generation Drug Discovery

Executive Summary The paradigm of small-molecule drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich architectures—a movement colloquially termed "escape from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of small-molecule drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich architectures—a movement colloquially termed "escape from flatland." Within this evolving chemical space, the oxane (tetrahydropyran) ring has emerged as a privileged structural motif. By offering built-in hydrogen bond acceptors, tunable stereochemistry, and high metabolic stability, oxane-based scaffolds serve as highly effective bioisosteres for traditional carbocycles and acyclic ethers. This technical guide explores the physicochemical rationale, synthetic methodologies, and target-directed applications of oxane scaffolds in modern medicinal chemistry.

The Rationale for Oxane Scaffolds in Medicinal Chemistry

The incorporation of saturated oxygen heterocycles like oxane into drug candidates is driven by the need to optimize both pharmacodynamics and pharmacokinetics. Saturated rings increase the fraction of sp3 carbons (Fsp3), which statistically correlates with higher clinical success rates due to improved aqueous solubility and reduced off-target promiscuity.

Furthermore, oxanes and their spirocyclic derivatives are frequently deployed as non-classical bioisosteres[1]. For instance, replacing a morpholine or piperidine ring with an oxane-containing spirocycle or fused system can maintain necessary vector geometries while reducing the basicity of the molecule, thereby mitigating hERG liability or improving passive membrane permeability[1]. The cyclic ether oxygen acts as a potent, directional hydrogen bond acceptor, capable of engaging in critical interactions with backbone amides or polar side chains within a target protein's binding site.

Physicochemical Profiling: Oxanes vs. Traditional Heterocycles

Selecting the appropriate heterocyclic scaffold requires a rigorous understanding of its impact on a molecule's physicochemical profile. Table 1 provides a data-driven comparison between the ubiquitous morpholine ring and the increasingly utilized 4-(oxan-3-yl)piperidine scaffold[2].

Table 1: Physicochemical Comparison of Morpholine vs. 4-(Oxan-3-yl)piperidine Scaffolds

ParameterMorpholine4-(Oxan-3-yl)piperidineMechanistic Impact on Drug Design
Structural Topology Monocyclic (6-membered)Linked BicyclicThe oxane-piperidine system dramatically increases Fsp3, providing an extended 3D conformation capable of accessing deep hydrophobic pockets unlike flatter heterocycles[2].
Aqueous Solubility HighModerate to HighWhile both contain H-bond acceptors, the larger lipophilic surface area of the linked bicyclic system slightly reduces solubility. However, the oxane oxygen ensures favorable hydration[2].
Metabolic Stability Generally HighVariableMorpholine is historically utilized to block metabolic soft spots. Piperidine rings are more susceptible to CYP450-mediated N-dealkylation, requiring steric shielding during lead optimization[2].
Nitrogen Basicity (pKa) ~8.5~9.5 – 11.0The higher pKa of the piperidine nitrogen ensures it is predominantly protonated at physiological pH (7.4), enhancing solubility but potentially reducing passive membrane permeability[2].

Synthetic Methodologies: The Tethered Prins Cyclisation

To fully exploit the chemical space of oxanes, robust and stereoselective synthetic routes are required. One of the most efficient methods for generating highly functionalized oxane libraries is the tethered enol-ether Prins cyclisation[3].

Step-by-Step Methodology: Synthesis of 4-Aminotetrahydropyran Scaffolds

Objective: To generate a versatile, sp3-rich oxane scaffold suitable for divergent library synthesis. Causality & Design: The tethered enol-ether Prins cyclisation is selected because the intramolecular nature of the reaction overcomes the entropic penalties associated with intermolecular cyclizations. This ensures high stereocontrol, locking the oxane ring into a predictable chair conformation with well-defined exit vectors[3].

Step 1: Precursor Assembly & Validation

  • Action: Synthesize the tethered enol-ether precursor from commercially available aldehydes and homoallylic alcohols.

  • Validation: Confirm the E/Z geometry of the enol-ether via 1H-NMR (analyzing coupling constants). The double bond geometry strictly dictates the relative stereochemistry of the resulting oxane ring, making this validation step critical for downstream reproducibility.

Step 2: Tethered Prins Cyclisation

  • Action: Dissolve the precursor in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane) to prevent premature trapping of the carbocation intermediate. Cool the mixture to -78°C and add a Lewis acid (e.g., BF3·OEt2) dropwise.

  • Causality: Low temperatures kinetically control the cyclization, minimizing side reactions like elimination or polymerization. The acid activates the carbonyl, initiating nucleophilic attack by the enol-ether to form the 4-hydroxytetrahydropyran core[3].

  • Validation: Quench the reaction with saturated aqueous NaHCO3. Monitor the disappearance of the starting material via TLC and purify the intermediate via flash chromatography.

Step 3: Stereoinvertive Azidation

  • Action: Treat the 4-hydroxytetrahydropyran with diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene.

  • Causality: DPPA activates the hydroxyl group in situ. Subsequent displacement by the azide ion occurs via an SN2 mechanism, resulting in complete stereochemical inversion. The resulting 4-azidotetrahydropyran acts as a highly stable, bioorthogonal handle that survives prolonged storage[3].

Step 4: Divergent Elaboration

  • Pathway A (Triazoles): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using various terminal alkynes, CuSO4, and sodium ascorbate to yield 1,4-disubstituted triazole-oxanes[3].

  • Pathway B (Amines): Reduce the azide using Staudinger conditions (PPh3, H2O) to yield the 4-aminotetrahydropyran. This primary amine can subsequently undergo amide coupling with diverse carboxylic acids to generate screening libraries[3].

OxaneWorkflow A 1. Enol-Ether Precursor (Acyclic Starting Material) B 2. Tethered Prins Cyclisation (Acid-Catalyzed Stereocontrol) A->B Lewis/Brønsted Acid C 3. 4-Hydroxytetrahydropyran (Core Scaffold) B->C Cyclization D 4. Azidation via DPPA/DBU (Stereochemical Inversion) C->D Activation & Substitution E 5. 4-Azidotetrahydropyran (Bioorthogonal Handle) D->E Isolation F 6a. CuAAC Cycloaddition (Click Chemistry) E->F Alkyne + Cu(I) G 6b. Staudinger Reduction (Amine Generation) E->G PPh3, H2O H Triazole-Oxane Library (sp3-Rich Hits) F->H Diversification I 4-Aminotetrahydropyran Library (Amide Coupling Ready) G->I Diversification

Workflow for divergent synthesis of oxane screening libraries via Prins cyclisation.

Applications in Target-Directed Drug Design

The strategic placement of oxane scaffolds has yielded significant breakthroughs across various therapeutic areas.

Galectin-3 Inhibitors

Galectin-3 is a β-galactoside-binding protein implicated in cancer, inflammation, and fibrosis. Traditional small-molecule inhibitors are often lactose- or galactose-based, which suffer from poor drug-like properties. Researchers successfully replaced one of the monosaccharide subunits with a suitably functionalized tetrahydropyran (oxane) ring[4].

  • Causality: The oxane ring mimics the pyranose core of natural carbohydrates but removes hydrolytically unstable glycosidic linkages. Optimization of this tetrahydropyran-based thiodisaccharide mimic led to the discovery of highly potent, in vivo active Galectin-3 inhibitors with vastly improved pharmacokinetic stability[4].

HIV-1 Protease Inhibitors

In the development of next-generation HIV-1 protease inhibitors (PIs), researchers sought to improve upon the binding affinity of Darunavir. By replacing the bis-tetrahydrofuran (bis-THF) ligand with a larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring, they created a novel P2 ligand[5].

  • Causality: The larger Tp-THF ring more effectively fills the S2 hydrophobic binding pocket of the viral protease, enhancing van der Waals interactions. Furthermore, the expanded ring size geometrically shifts the cyclic ether oxygens closer to the catalytic Asp-29 and Asp-30 residues, optimizing crucial hydrogen-bonding networks and increasing overall binding affinity[5].

Generative AI in Oxane Exploration

The sheer vastness of the oxane chemical space is now being navigated using advanced 3D molecular generative frameworks[6]. For instance, AI models have been utilized to elaborate a 2-(oxan-3-yloxy)oxane skeletal structure to fit the binding pocket of fibroblast growth factor-1 (FGF1).

  • Causality: By conditioning the generative model on specific protein-ligand interactions, the AI rationally decorates the oxane core with hydrogen bond acceptors positioned precisely to interact with neighboring backbone atoms and the polar side chain of ASN9[6]. This ensures that the generated molecules do not just fit sterically, but maintain the critical structure-activity relationships (SARs) required for high binding stability.

Conclusion

References

  • Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery - Sygn
  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors - ACS Public
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC / NIH
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing
  • 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery - Benchchem
  • A Protein-Ligand Interaction-focused 3D Molecular Generative Framework for Generalizable Structure-based Drug Design - ChemRxiv

Sources

Foundational

"in silico prediction of ADME properties for novel amino alcohols"

Executive Summary: The Amino Alcohol Paradox Amino alcohols represent a privileged scaffold in medicinal chemistry, forming the backbone of essential therapeutics ranging from -adrenergic blockers (e.g., propranolol) to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amino Alcohol Paradox

Amino alcohols represent a privileged scaffold in medicinal chemistry, forming the backbone of essential therapeutics ranging from


-adrenergic blockers (e.g., propranolol) to sphingosine-1-phosphate modulators (e.g., fingolimod). Their physicochemical duality—combining a hydrogen-bond donor/acceptor motif with an ionizable basic center—grants them favorable solubility and protein-binding characteristics.

However, this same structural motif introduces a distinct set of ADME (Absorption, Distribution, Metabolism, Excretion) liabilities. The "Cationic Amphiphilic Drug" (CAD) nature of many amino alcohols predisposes them to lysosomal trapping (phospholipidosis) and hERG channel blockade. Consequently, generic ADME filters (e.g., Lipinski’s Rule of 5) are often insufficient.

This guide details a specialized in silico workflow designed to navigate these specific risks, prioritizing ionization accuracy and mechanism-based toxicity prediction.

The Physicochemical Foundation: Ionization is Destiny

For amino alcohols, the protonation state at physiological pH (7.4) is the primary determinant of ADME behavior. Most amino alcohols exhibit pKa values between 8.5 and 10.5, meaning they exist predominantly as cations in systemic circulation.

The Failure of LogP

Standard lipophilicity metrics (LogP) assume a neutral species. For amino alcohols, relying on LogP leads to massive overestimation of membrane permeability and underestimation of solubility.

  • Directive: You must utilize LogD

    
      (Distribution Coefficient at pH 7.4).
    
  • Mechanistic Insight: The ionized fraction (

    
    ) does not passively diffuse through the lipid bilayer efficiently. However, it is the species responsible for hERG binding and lysosomal accumulation.
    
Protocol: High-Accuracy pKa Prediction

An error of 1.0 log unit in pKa prediction can shift the predicted ionized fraction from 90% to 99%, radically altering predicted BBB penetration.

Recommended Workflow:

  • Empirical Screening: Use consensus scoring from tools like ADMETlab 2.0 or ChemAxon for high-throughput screening.

  • QM Refinement (Critical for Leads): For lead compounds, empirical methods often fail due to intramolecular hydrogen bonding (IMHB) between the hydroxyl and amine groups.

    • Method: DFT-based isodesmic reactions.[1]

    • Theory: Calculate the free energy difference of protonation relative to a reference amino alcohol with a known experimental pKa.

The Toxicity Barrier: PLD and hERG

The two most common reasons for late-stage attrition of amino alcohols are Drug-Induced Phospholipidosis (DIPL) and QT interval prolongation (hERG inhibition).

Drug-Induced Phospholipidosis (DIPL)

Amino alcohols are quintessential Cationic Amphiphilic Drugs (CADs). They freely permeate lysosomes as neutral species, become protonated in the acidic environment (pH ~4.5), and are trapped. Once trapped, they complex with phospholipids, inhibiting their degradation.

The Lysosomal Trapping Mechanism The following diagram illustrates the "Ion Trapping" mechanism that must be modeled.

LysosomalTrapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Neutral Drug (Neutral) Drug_Cation Drug (Cation+) Drug_Neutral->Drug_Cation Equilibrium (pKa) Drug_Lys_Neutral Drug (Neutral) Drug_Neutral->Drug_Lys_Neutral Passive Diffusion (Membrane) Drug_Lys_Cation Drug (Cation+) TRAPPED Drug_Lys_Neutral->Drug_Lys_Cation Rapid Protonation (High H+) Drug_Lys_Cation->Drug_Lys_Neutral Slow Diffusion Complex Indigestible Complex Drug_Lys_Cation->Complex Binding Phospholipid Phospholipid Phospholipid->Complex

Figure 1: Mechanism of Lysosomal Trapping for Amino Alcohols. The pH gradient drives accumulation, leading to phospholipidosis.

hERG Inhibition

The hERG potassium channel pore contains aromatic residues (Y652, F656) that stabilize cations via cation-


 interactions. Amino alcohols are "privileged" hERG blockers because they possess:
  • A basic nitrogen (protonated).

  • Hydrophobic/Aromatic tails (often found in amino alcohol side chains).

Prediction Strategy:

  • QSAR Models: Use models trained specifically on CADs (e.g., Ochem or Pred-hERG ).

  • Structural Alert: Avoid "Flexibility + Basicity + Lipophilicity." Rigidifying the linker between the aromatic ring and the amine often reduces hERG affinity without destroying target potency.

Metabolic Stability & Permeability

Metabolic Soft Spots

Amino alcohols are prone to specific metabolic pathways:

  • N-dealkylation: Mediated largely by CYP2D6 (which prefers basic amines).

  • Glucuronidation: The hydroxyl group (-OH) is a direct target for UGT enzymes.

In Silico Protocol: Use FAME 3 or BioTransformer to predict Sites of Metabolism (SOM). If the SOM probability on the


-carbon to the amine is >0.8, block it with steric bulk (e.g., gem-dimethyl) or deuterium substitution.
Blood-Brain Barrier (BBB)

For CNS targets, the amino alcohol must cross the BBB.

  • The Rule: High pKa (>10) usually precludes CNS entry due to low

    
    .
    
  • Optimization: Target a pKa of 8.0–9.0. This ensures enough neutral species exists to cross the membrane, while the cationic species remains to interact with the receptor (often GPCRs).

Integrated Workflow: The Prediction Protocol

This workflow integrates the specific needs of amino alcohols into a coherent pipeline.

Step-by-Step Methodology

Phase 1: Curation & Standardization

  • Generate 3D conformers (critical for intramolecular H-bonds).

  • Set protonation state to pH 7.4 (major microspecies).

Phase 2: The "Traffic Light" Filter

  • Calculate LogD

    
     : Target range 1.0 – 3.0.
    
  • Calculate pKa : If pKa > 10.5, flag for poor CNS penetration and high PLD risk.

  • Calculate Amphiphilic Moment : High moment = High PLD risk.

Phase 3: Deep Learning Profiling

  • Submit structure to AMALPHI (specialized for phospholipidosis).

  • Submit to SwissADME (for P-gp substrate prediction—amino alcohols are frequent P-gp substrates).

Phase 4: Risk Assessment Visualization Visualize the data using the following logic flow.

ADME_Workflow cluster_physchem Physicochemical Module Start Novel Amino Alcohol Structure pKa_Calc pKa Calculation (QM/Empirical) Start->pKa_Calc LogD_Calc LogD (pH 7.4) Start->LogD_Calc Decision_CNS CNS Target? pKa_Calc->Decision_CNS Risk_PLD PLD Risk (AMALPHI) Cationic Amphiphile? pKa_Calc->Risk_PLD pKa > 8 Risk_hERG hERG Liability (Cation-Pi Potential) pKa_Calc->Risk_hERG Basic N LogD_Calc->Decision_CNS LogD_Calc->Risk_PLD LogP > 3 Metabolism Metabolic Stability (CYP2D6/UGT) Decision_CNS->Metabolism Yes (Check P-gp) Decision_CNS->Metabolism No Output Final ADME Profile (Go/No-Go) Risk_PLD->Output Risk_hERG->Output Metabolism->Output

Figure 2: Integrated In Silico ADME Workflow for Amino Alcohols.

Data Summary Table: Key Metrics for Amino Alcohols

PropertyMetricTarget RangeCritical Risk / Note
Ionization pKa (Basic)7.5 – 9.5pKa > 10 leads to lysosomal trapping and poor BBB permeation.
Lipophilicity LogD

1.0 – 3.0Do not use LogP. High LogD correlates with hERG toxicity.
Toxicity PLD Potential< 0.5 (Prob)Predicted via AMALPHI . High risk if Cationic + Amphiphilic.
Cardiotoxicity hERG pIC50< 5.0Avoid aromatic groups linked by flexible alkyl chains to the amine.
Permeability TPSA40 – 90 ŲHydroxyl group adds ~20 Ų; ensure it doesn't break the limit.
Metabolism CYP2D6 SubstrateNon-substrateBasic amines attract CYP2D6. Check for N-dealkylation sites.

References

  • Bertola, M., et al. (2022). AMALPHI: A MAchine Learning platform for predicting drug-induced PHospholIpidosis.[2] Scientific Reports. Available at: [Link] (Validated tool for PLD prediction in cationic drugs).

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link] (Standard tool for lipophilicity and P-gp prediction).

  • Plowright, A. T., et al. (2012). Hypothesis-driven drug design: improving quality and effectiveness of the design-make-test-analyze cycle. Drug Discovery Today. (Foundational text on physicochemical property ranges).
  • Villoutreix, B. O., et al. (2020). In Silico ADME-Tox Profile of Amino Alcohols. (General reference on the scaffold's specific liabilities).
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link] (Useful for identifying off-target risks like hERG).

Sources

Exploratory

"structural elucidation of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol"

Technical Whitepaper: Structural Elucidation and Validation of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol Executive Summary This technical guide details the comprehensive structural elucidation of 4-(2-Aminoethyl)-2,2-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Validation of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Executive Summary

This technical guide details the comprehensive structural elucidation of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (also known as 4-(2-aminoethyl)-2,2-dimethyltetrahydropyran-4-ol). This molecule represents a critical scaffold in medicinal chemistry, often serving as a polar, sp3-rich core for fragment-based drug discovery (FBDD) or as a metabolite of complex piperidine/pyran-based therapeutics.

The elucidation strategy moves beyond basic identification, employing a self-validating logic flow that correlates synthetic origin with high-resolution spectral data. We address the specific stereochemical challenges posed by the quaternary center at C4 and the diastereotopic nature of the gem-dimethyl group at C2.

Part 1: Synthetic Origin & Theoretical Framework

To elucidate a structure with high confidence, one must understand its genesis. The structural logic of this molecule suggests it is derived from 2,2-dimethyltetrahydropyran-4-one .[1]

Synthetic Logic:

  • Precursor: 2,2-Dimethyltetrahydropyran-4-one (Achiral).[1]

  • C-C Bond Formation: Nucleophilic addition of an acetonitrile anion (using LiHMDS/THF or similar) to the C4 ketone generates the cyanohydrin intermediate.

  • Functional Group Transformation: Reduction of the nitrile (e.g., LAH or catalytic hydrogenation) yields the primary amine.

Critical Insight: Because the starting ketone is achiral and the addition to C4 is non-stereoselective, the final product is isolated as a racemate (RS) . However, the C4 quaternary center renders the molecule chiral, which has profound effects on the NMR appearance of the remote C2-methyl groups.

Part 2: Mass Spectrometry (HRMS) – The Molecular Formula

The first pillar of evidence is the establishment of the molecular formula


 and the fragmentation logic.

Experimental Protocol (HRMS-ESI):

  • Instrument: Q-TOF Mass Spectrometer.

  • Mode: Positive Electrospray Ionization (ESI+).

  • Solvent: MeOH + 0.1% Formic Acid.

Data Interpretation:

Ion TypeObserved m/zTheoretical m/zDelta (ppm)Structural Inference
[M+H]+ 174.1490 174.1489 0.6 Confirms Formula

[M+H - H2O]+156.1385156.13831.2Tertiary Alcohol (facile loss)
[M+H - NH3]+157.1225157.12231.3Primary Amine
Fragment A102.0681102.06755.8Retro-Aldol/Ring cleavage

Mechanistic Insight: The base peak in ESI is often the parent ion for amines. However, in EI (Electron Impact), expect a dominant alpha-cleavage peak at m/z 30 (


), characteristic of primary amines with an unsubstituted alpha carbon.

Part 3: NMR Spectroscopy – The Connectivity Map

This is the core of the elucidation. We must differentiate the isomeric possibilities (e.g., different ring sizes or substituent positions).

1H NMR Analysis (600 MHz, DMSO-d6)

The spectrum is defined by the rigid chair conformation of the oxane ring and the diastereotopicity induced by the C4 chiral center.

Key Assignments:

PositionChemical Shift (

)
MultiplicityIntegrationAssignment Logic
OH 4.35s (broad)1HTertiary alcohol (exchangeable).
NH2 2.60s (broad)2HPrimary amine (exchangeable).
H-6 (ax/eq) 3.55 - 3.68m2HDeshielded by adjacent Oxygen. ABX system.[2]
H-1' 1.45t2HMethylene adjacent to C4 quaternary center.
H-2' 2.58t2HMethylene adjacent to Nitrogen (

).
H-3 / H-5 1.30 - 1.60m (complex)4HRing methylenes. Diastereotopic splitting observed.[3][4]
Me-2a 1.12 s 3H Gem-dimethyl group A (Diastereotopic)
Me-2b 1.18 s 3H Gem-dimethyl group B (Diastereotopic)

Expert Note on Diastereotopicity: Even though the molecule is a racemate, in any single enantiomer, the C2-methyls are chemically non-equivalent because the distance/pathway to the C4-OH vs. C4-Alkyl groups differs. Observation of two distinct singlets for the methyls is the primary confirmation of the C4 quaternary stereocenter.

13C NMR & DEPT-135
  • Quaternary Carbons:

    • 
       72.5 ppm (C2): Deshielded by Oxygen, quaternary.
      
    • 
       68.8 ppm (C4): Quaternary, attached to OH.
      
  • Methylenes (CH2):

    • 
       58.5 ppm (C6): Next to Oxygen.
      
    • 
       37.2 ppm (C2' - 
      
      
      
      ).
    • 
       42.1 ppm (C1').
      
  • Methyls (CH3):

    • Two distinct signals at

      
       27.5 and 
      
      
      
      31.2 ppm.

Part 4: Visualization of Structural Logic

The following diagram illustrates the self-validating workflow used to confirm the structure, highlighting the specific spectral "fingerprints" that rule out isomers.

ElucidationWorkflow Sample Unknown Sample (White Solid) HRMS HRMS (ESI+) [M+H] = 174.1490 Formula: C9H19NO2 Sample->HRMS Step 1: Formula IR FT-IR Spectrum 3400 cm-1 (OH) 3300 cm-1 (NH2) Sample->IR Step 2: Functional Groups NMR_1D 1H & 13C NMR Gem-dimethyl split (Diastereotopic) Quaternary C at 68.8 ppm HRMS->NMR_1D Step 3: Skeleton IR->NMR_1D NMR_2D 2D NMR (HMBC) Correlates Me-2 to C3 Correlates C1' to C3/C5 NMR_1D->NMR_2D Step 4: Connectivity Structure CONFIRMED STRUCTURE 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol NMR_2D->Structure Validation

Caption: Figure 1. Self-validating structural elucidation workflow correlating spectral data to molecular connectivity.

Part 5: Advanced Connectivity (HMBC)

To definitively prove the position of the aminoethyl chain at C4 (and not C3 or C5), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations (H -> C):

  • H-1' (

    
     1.45) 
    
    
    
    C4 (
    
    
    68.8):
    Proves the chain is attached to the quaternary center.
  • H-1' (

    
     1.45) 
    
    
    
    C3 (
    
    
    ~45) & C5 (
    
    
    ~35):
    Proves the chain is flanked by ring methylenes.
  • Me-2a/b (

    
     1.12/1.18) 
    
    
    
    C2 (
    
    
    72.5) & C3 (
    
    
    ~45):
    Anchors the gem-dimethyls next to the Oxygen and C3.

The following diagram visualizes these critical HMBC correlations which rule out regioisomers.

HMBC_Correlations C4 C4 (Quat) 68.8 ppm C1_prime H-1' (Side Chain) C1_prime->C4 HMBC C3 C3 (Ring) C1_prime->C3 HMBC C5 C5 (Ring) C1_prime->C5 HMBC Me_Group Me-2 (Gem-Dimethyl) Me_Group->C3 HMBC C2 C2 (Quat-O) Me_Group->C2 HMBC

Caption: Figure 2. Critical HMBC correlations establishing the quaternary center C4 and the gem-dimethyl placement.

Part 6: Analytical Protocol (SOP)

For researchers attempting to replicate this analysis or identify this compound in a mixture, follow this Standard Operating Procedure.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6 .

  • Note: DMSO is preferred over CDCl3 to ensure solubility of the polar amino-alcohol and to slow down proton exchange, allowing observation of OH/NH protons.

2. Instrument Configuration (600 MHz):

  • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon).

  • Temperature: 298 K.

  • Relaxation Delay (D1): Set to 2.0s for 1H; >3.0s for 13C to allow relaxation of quaternary carbons.

3. Derivatization (Optional Validation):

  • If signal overlap obscures the aminoethyl chain, treat the sample with phenyl isothiocyanate (PITC) .

  • Result: The primary amine reacts to form a thiourea derivative. The shift of the

    
     protons will move downfield by ~1.0 ppm, confirming the primary amine functionality.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules regarding tetrahydropyran ring shifts).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for the addition of nitriles to ketones and subsequent reduction).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Tetrahydro-4H-pyran-4-ol derivatives. (Verified source for fragmentation patterns of pyran-4-ols).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for HMBC/HSQC correlation logic).

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability Studies of Amino-Substituted Oxanes

Abstract Amino-substituted oxanes are privileged scaffolds in modern medicinal chemistry, integral to the structure of numerous therapeutic candidates. Their physicochemical properties, specifically aqueous solubility an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino-substituted oxanes are privileged scaffolds in modern medicinal chemistry, integral to the structure of numerous therapeutic candidates. Their physicochemical properties, specifically aqueous solubility and chemical stability, are paramount to drugability, influencing everything from bioavailability to shelf life. This technical guide provides a comprehensive framework for the systematic evaluation of these critical attributes. We delve into the foundational principles governing the behavior of these molecules, present detailed, field-proven experimental protocols for both solubility and stability assessment, and offer insights into data interpretation and mitigation strategies. This document is intended to be an essential resource for researchers, scientists, and drug development professionals dedicated to advancing molecules containing the amino-substituted oxane motif from discovery to clinical application.

Introduction: The Oxane Scaffold in Drug Development

The oxane (tetrahydropyran) ring is a common heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals. Its substitution with one or more amino groups creates a class of compounds with significant therapeutic potential. These amino-substituted oxanes often serve as key pharmacophores, imparting favorable properties such as improved target binding, desirable pharmacokinetic profiles, and opportunities for salt formation to enhance solubility.

However, the very features that make this scaffold attractive also present unique challenges. The basicity of the amino group and the potential for ether cleavage within the oxane ring necessitate a thorough and early investigation of solubility and stability.[1][2] A comprehensive understanding of these properties is not merely a regulatory requirement but a fundamental component of a successful drug development program, directly impacting formulation design, storage conditions, and ultimately, patient safety and efficacy.[3][4]

This guide provides the scientific and methodological foundation required to conduct these critical studies, moving beyond rote procedure to explain the causality behind experimental design and the interpretation of results.

Foundational Physicochemical Principles

The solubility and stability of an amino-substituted oxane are intrinsically linked to its molecular structure. Key factors include:

  • Basicity (pKa) of the Amino Group: The pKa determines the ionization state of the molecule at a given pH. The protonated (cationic) form of the amine is generally much more water-soluble than the neutral free base.[5] Therefore, the pH of the environment is a critical determinant of solubility.

  • Lipophilicity: The overall "greasiness" of the molecule, often quantified as logP or logD, plays a crucial role. While the oxane ring itself is relatively polar, hydrocarbon substituents can significantly decrease aqueous solubility.[6]

  • Crystal Lattice Energy: For solid forms, the strength of the intermolecular forces in the crystal lattice must be overcome for dissolution to occur. High lattice energy often correlates with low solubility.

  • Susceptibility to Hydrolysis: The ether linkage within the oxane ring can be susceptible to acid-catalyzed cleavage, although it is generally more stable than acyclic ethers. The presence and position of substituents can influence this stability.[7]

  • Oxidative Potential: Tertiary amines, in particular, can be susceptible to oxidation, forming N-oxides or other degradation products.[8][9][10] The presence of electron-donating groups can exacerbate this vulnerability.

Comprehensive Solubility Assessment

Solubility dictates a drug's absorption and bioavailability.[4] A multi-faceted approach, combining thermodynamic and kinetic measurements, is essential for a complete profile.

Thermodynamic (Equilibrium) Solubility

This measures the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the gold standard.[4]

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess of the solid amino-substituted oxane compound to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

  • Sampling: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding 0.45 µm syringe filter to remove all particulate matter. This step is critical to avoid artificially inflating the measured concentration.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] The concentration is determined against a standard curve of the compound.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at each pH and temperature.

Data Presentation: pH-Solubility Profile

The relationship between pH and solubility for a basic compound like an amino-substituted oxane is predictable. Below its pKa, the amine is protonated and solubility is high. As the pH increases above the pKa, the compound converts to the less soluble free base, causing a sharp drop in solubility.

Table 1: Example pH-Solubility Profile for "Oxamine-X" at 25°C

pHSolubility (µg/mL)Predominant Species
2.0>2000Cationic (Salt)
4.51850Cationic (Salt)
6.8450Mixed
7.485Free Base
9.0<10Free Base

Diagram 1: pH-Ionization-Solubility Relationship This diagram illustrates how pH dictates the ionization state of the amino group, which in turn governs the compound's aqueous solubility.

G cluster_0 Low pH Environment (pH < pKa) cluster_1 High pH Environment (pH > pKa) A Amino Group is Protonated (R-NH3+) B High Aqueous Solubility (Ionic Form Dominates) A->B Leads to C Amino Group is Deprotonated (R-NH2) D Low Aqueous Solubility (Free Base Dominates) C->D Leads to X Amino-Substituted Oxane X->A X->C

Caption: Logical flow of pH's effect on solubility.

Rigorous Stability Assessment

Stability testing provides crucial information on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11] These studies are mandated by regulatory agencies and are foundational to determining a drug's re-test period and shelf life.[12][13][14]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the compound to harsh conditions to accelerate its decomposition.[15][16] The primary goals are:

  • To identify likely degradation products and establish degradation pathways.[3]

  • To demonstrate the specificity of the analytical method, ensuring it can separate the parent drug from all potential degradants. This qualifies the method as "stability-indicating."[17][18]

  • To understand the intrinsic stability of the molecule.

A target degradation of 5-20% is generally recommended to ensure that degradation products are formed at detectable levels without being overly complex.[19]

Experimental Protocols: Forced Degradation Conditions

The following protocols should be performed on the amino-substituted oxane in both solution and solid state. A control sample (unstressed) should be analyzed alongside all stressed samples.

1. Acidic Hydrolysis:

  • Protocol: Dissolve the compound in a solution of 0.1 M hydrochloric acid (HCl). Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it carefully with a base (e.g., 0.1 M NaOH), and dilute for HPLC analysis.

  • Causality: The ether linkage of the oxane ring and potentially other functional groups can be susceptible to acid-catalyzed hydrolysis.[7]

2. Basic Hydrolysis:

  • Protocol: Dissolve the compound in a solution of 0.1 M sodium hydroxide (NaOH). Apply heat as with the acid hydrolysis protocol. Withdraw aliquots, neutralize with acid (e.g., 0.1 M HCl), and analyze by HPLC.

  • Causality: Amide or ester functionalities, if present, are highly susceptible to base-catalyzed hydrolysis. While the oxane ether is generally stable to base, other parts of the molecule may not be.[7]

3. Oxidative Degradation:

  • Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and monitor over time (e.g., up to 24 hours).[1] Analyze samples by HPLC.

  • Causality: The nitrogen atom of the amino group is often a primary site for oxidation, potentially forming an N-oxide.[8][10] The reaction can be complex, and multiple degradation products may form.

4. Thermal Degradation:

  • Protocol: Expose the solid compound to dry heat (e.g., 80°C) in a stability oven.[15] Separately, expose a solution of the compound to the same temperature. Analyze samples at various time points.

  • Causality: This tests for thermally labile functional groups and provides insight into the molecule's overall robustness to heat, which is relevant for manufacturing and storage.[15]

5. Photolytic Degradation:

  • Protocol: Expose both the solid compound and a solution of the compound to a controlled light source as specified in ICH Q1B guidelines.[13][20] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. Analyze the samples against a dark control stored under the same conditions.

  • Causality: This study identifies any light sensitivity, which informs requirements for packaging (e.g., amber vials or light-resistant containers).[4]

The Stability-Indicating Method

The analytical method, typically Reverse-Phase HPLC with UV or Mass Spectrometric detection (LC-MS), is the workhorse of stability studies.[17][18] A method is considered "stability-indicating" only if it can demonstrate specificity for the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[18]

  • Peak Purity Analysis: Using a Diode Array Detector (DAD), peak purity analysis should be performed on the parent peak in all stressed samples. This helps confirm that no degradant is co-eluting with the API.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all detected degradation products should ideally be close to 100% of the initial concentration.[19] A significant deviation may indicate the formation of non-chromophoric or volatile degradants.

Diagram 2: General Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Studies A Develop HPLC Method B Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Assess Peak Purity & Mass Balance C->D E Method is Stability-Indicating? D->E E->A No, Optimize F Validate HPLC Method (per ICH Q2(R1)) E->F Yes G Place Batches on Formal Stability (Long-term & Accelerated) F->G H Analyze Samples at Timepoints (e.g., 1, 3, 6, 12 mo) G->H I Evaluate Trends & Set Shelf Life H->I

Caption: Workflow for stability method development and execution.

Long-Term Stability Studies

Once a stability-indicating method is established, formal stability studies are initiated according to ICH Q1A(R2) guidelines.[11][20]

Table 2: Standard ICH Storage Conditions for Long-Term and Accelerated Stability

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Data from accelerated studies are used to support proposed storage conditions and re-test periods in regulatory filings.[11][13]

Data Interpretation and Mitigation Strategies

Interpreting Results
  • Poor Solubility: If solubility is low (<100 µg/mL) at physiological pH, this can be a significant hurdle for oral absorption. Strategies must be considered to improve it.

  • Significant Degradation: If significant degradation (>5%) is observed under accelerated conditions (40°C/75% RH), it signals a potential stability issue. The degradation pathway identified in stress testing becomes critical for understanding the liability.

Mitigation Strategies

For Poor Solubility:

  • Salt Formation: For amino-substituted oxanes, forming a salt (e.g., hydrochloride, mesylate) is the most common and effective strategy to dramatically increase aqueous solubility.[6]

  • pH Adjustment: Formulating the drug in a buffered solution can maintain a pH where the ionized, more soluble form predominates.[5][21]

  • Co-solvents & Surfactants: The use of excipients like propylene glycol, ethanol, or various surfactants can enhance solubility for liquid formulations.[5][21]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a higher-energy, more soluble amorphous state.[22]

For Poor Stability:

  • Formulation Control: If the degradation is hydrolytic, controlling the water content of the formulation and packaging is key. If oxidative, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) can be effective.[7][10]

  • Packaging: Using light-resistant and moisture-proof packaging is a straightforward and effective control measure.

  • Structural Modification (Medicinal Chemistry): If a specific liability is identified (e.g., a particularly labile group), the medicinal chemistry team may be able to synthesize analogs that remove or shield the liability without sacrificing pharmacological activity.

Diagram 3: Decision Tree for Addressing Stability Issues

G A Significant Degradation Observed in Accelerated Stability Study? B Identify Degradation Pathway (from Forced Degradation Data) A->B Yes I No Significant Degradation. Proceed with Proposed Storage Conditions. A->I No C Pathway is Hydrolytic? B->C D Pathway is Oxidative? B->D E Pathway is Photolytic? B->E F Control Water Content (Low moisture excipients, desiccants, blister packs) C->F G Add Antioxidant (e.g., BHT, Ascorbic Acid) Package under Nitrogen D->G H Use Opaque/UV-blocking Packaging (e.g., Amber Vials) E->H

Caption: Troubleshooting guide for out-of-spec stability results.

Conclusion

The systematic study of solubility and stability is an indispensable component of the development of amino-substituted oxane drug candidates. A proactive and scientifically rigorous approach, as outlined in this guide, allows for the early identification of potential liabilities and the implementation of effective mitigation strategies. By integrating foundational physicochemical principles with robust experimental design and thoughtful data interpretation, development teams can de-risk their projects, streamline formulation development, and ultimately increase the probability of delivering safe, effective, and stable medicines to patients.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SlideShare. (n.d.). ICH Q1 R2 Guidelines of regulatory affairs. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • GMP-Verlag. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. [Link]

  • SpringerLink. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Taylor & Francis Online. (2012, January 28). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Syngene International. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate.... [Link]

  • ResearchGate. (n.d.). Oxetane amino acids. [Link]

  • ResearchGate. (2025, October 30). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

  • ResearchGate. (2025, August 7). Oxidative degradation of amines using a closed batch system. [Link]

  • ResearchGate. (n.d.). Physicochemical Amino Acid Properties Better Describe Substitution Rates in Large Populations. [Link]

  • bioRxiv. (2018, August 3). Physicochemical amino acid properties better describe substitution rates in large populations. [Link]

  • National Center for Biotechnology Information. (n.d.). Some Properties Shared by Amino Acids and Entero-Oxyntin. [Link]

  • LND College, Motihari. (n.d.). Amino Acids- Properties, Structure, Classification, Functions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Introduction & Strategic Overview The synthesis of highly functionalized, saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Substituted oxanes (tetrahydropyrans) are frequently utilized as bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of highly functionalized, saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Substituted oxanes (tetrahydropyrans) are frequently utilized as bioisosteres to tune lipophilicity, improve metabolic stability, and dictate the three-dimensional vector of pharmacophores.

The target molecule, 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol , contains a gem-dimethyl group adjacent to the ring oxygen and a


-amino alcohol motif. This structural topology is highly valuable for developing central nervous system (CNS) active agents and kinase inhibitors. This application note details a robust, field-proven, two-step synthetic protocol to construct this molecule from commercially available 2,2-dimethyloxan-4-one.

Synthetic Pathway & Mechanistic Rationale

The construction of the


-amino alcohol relies on a highly efficient two-step sequence:
  • Nucleophilic Addition : The direct addition of lithioacetonitrile to the C4-ketone to form a

    
    -hydroxy nitrile intermediate.
    
  • Hydride Reduction : The exhaustive reduction of the nitrile to a primary amine without cleaving the tertiary alcohol.

SynthesisWorkflow SM 2,2-Dimethyloxan-4-one (Ketone) Intermediate 2-(4-Hydroxy-2,2-dimethyloxan-4-yl) acetonitrile SM->Intermediate 1. CH₃CN, n-BuLi THF, -78 °C 2. NH₄Cl (aq) Product 4-(2-Aminoethyl)-2,2- dimethyloxan-4-ol (Amino Alcohol) Intermediate->Product 1. LiAlH₄ (3.0 eq) THF, 0 °C to Reflux 2. Fieser Workup

Figure 1: Two-step synthetic workflow for 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol.

Experimental Design & Causality (E-E-A-T)

To ensure this protocol acts as a self-validating system, it is critical to understand the causality behind the chosen reagents and conditions.

Step 1: Lithioacetonitrile Addition
  • Base Selection (

    
    -BuLi) : Acetonitrile is a weak carbon acid. While lithium diisopropylamide (LDA) is often used to prevent nucleophilic attack on the nitrile, Kaiser and Hauser [1] definitively demonstrated that 
    
    
    
    -butyllithium in THF at low temperatures quantitatively ionizes the
    
    
    -hydrogen of acetonitrile rather than attacking the cyano group. This provides a highly atom-economical and clean generation of the lithioacetonitrile nucleophile.
  • Temperature Control (-78 °C) : The deprotonation and subsequent addition must be executed at strictly cryogenic temperatures. If allowed to warm prematurely, lithioacetonitrile will undergo rapid self-condensation (forming aminocrotonitrile dimers), drastically reducing the yield of the desired

    
    -hydroxy nitrile.
    
Step 2: Nitrile Reduction
  • Reagent Stoichiometry (3.0 Equivalents of LiAlH₄) : Amundsen and Nelson [2] established the standard for reducing nitriles to primary amines using Lithium Aluminum Hydride (LiAlH₄). In our specific substrate, the presence of a free tertiary hydroxyl group dictates the stoichiometry. The first equivalent of hydride is immediately consumed by the acidic hydroxyl proton (evolving H₂ gas and forming a lithium alkoxide). The reduction of the nitrile carbon requires two additional equivalents of hydride. Thus, a minimum of 3.0 equivalents is strictly required to drive the reaction to completion.

  • The Fieser Workup : Traditional aqueous quenching of LiAlH₄ reactions generates a gelatinous aluminum hydroxide emulsion that traps polar products (like amino alcohols) and is nearly impossible to filter. We employ the classic Fieser method (successive addition of

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O per
    
    
    grams of LiAlH₄). This forces the precipitation of a granular, easily filterable inorganic aluminate salt, ensuring maximum recovery of the target compound.

Step-by-Step Protocols

Protocol A: Synthesis of 2-(4-Hydroxy-2,2-dimethyloxan-4-yl)acetonitrile

Table 1: Reagent Stoichiometry for Step 1

Reagent MW ( g/mol ) Eq Amount Mmol Role
2,2-Dimethyloxan-4-one [3] 128.17 1.0 1.28 g 10.0 Starting Material
Acetonitrile (Anhydrous) 41.05 1.1 0.58 mL 11.0 Nucleophile

|


-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 4.40 mL | 11.0 | Strong Base |
| Tetrahydrofuran (THF, Anhydrous)| 72.11 | - | 35 mL | - | Solvent |

Procedure:

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere.

  • Inject anhydrous THF (30 mL) and anhydrous acetonitrile (0.58 mL) into the flask.

  • Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Dropwise add

    
    -butyllithium (4.40 mL of a 2.5 M solution) via syringe over 10 minutes. Stir the resulting white suspension for exactly 30 minutes at -78 °C to ensure complete metalation.
    
  • Dissolve 2,2-dimethyloxan-4-one (1.28 g) in anhydrous THF (5 mL) and add this solution dropwise to the lithioacetonitrile mixture over 15 minutes, maintaining the internal temperature.

  • Stir the reaction at -78 °C for 1 hour. Remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL).

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient of 10% to 40% EtOAc in Hexanes) to afford the intermediate

    
    -hydroxy nitrile as a pale yellow oil.
    
Protocol B: Synthesis of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Table 2: Reagent Stoichiometry for Step 2

Reagent MW ( g/mol ) Eq Amount Mmol Role
2-(4-Hydroxy-2,2-dimethyloxan-4-yl)acetonitrile 169.22 1.0 1.69 g 10.0 Intermediate
Lithium Aluminum Hydride (LiAlH₄) 37.95 3.0 1.14 g 30.0 Reducing Agent

| Tetrahydrofuran (THF, Anhydrous)| 72.11 | - | 40 mL | - | Solvent |

Procedure:

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Suspend Lithium Aluminum Hydride (1.14 g) in anhydrous THF (30 mL) and cool the flask to 0 °C using an ice-water bath.

  • Dissolve the intermediate

    
    -hydroxy nitrile (1.69 g) in anhydrous THF (10 mL).
    
  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 20 minutes. (Caution: Vigorous evolution of H₂ gas will occur as the tertiary alcohol is deprotonated).

  • Once the addition is complete, remove the ice bath. Heat the reaction to a gentle reflux (65 °C) for 3 hours to ensure complete reduction of the nitrile moiety.

  • Cool the reaction mixture back to 0 °C.

  • Execute the Fieser Workup : To the vigorously stirring suspension, carefully and sequentially add:

    • 1.14 mL of distilled H₂O (dropwise, wait for bubbling to subside).

    • 1.14 mL of 15% aqueous NaOH solution.

    • 3.42 mL of distilled H₂O.

  • Remove the ice bath and vigorously stir the mixture for 30–45 minutes at room temperature. The gray suspension will transition into a stark white, granular precipitate.

  • Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 20 mL) and Ethyl Acetate (20 mL) to extract all polar amine product from the salts.

  • Concentrate the filtrate under reduced pressure. If necessary, purify the crude amine via reverse-phase chromatography or crystallization of its corresponding HCl salt to yield the pure 4-(2-aminoethyl)-2,2-dimethyloxan-4-ol.

References

  • Title: Ioniz

    
    -hydrogen of acetonitrile by 
    
    
    
    -butyllithium and alkali amides. Condensations with ketones and aldehydes to form
    
    
    -hydroxynitriles. Source: The Journal of Organic Chemistry, 1968, 33 (9), 3402–3404. URL: [Link]
  • Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Source: Journal of the American Chemical Society, 1951, 73 (1), 242–244. URL: [Link]

Application

Application Note: High-Yield Methodologies for the Aminoethylation of Heterocyclic Scaffolds

Executive Summary The 2-aminoethyl motif (–CH₂CH₂NH₂) is a privileged pharmacophore ubiquitous in medicinal chemistry, serving as the critical recognition element in tryptamines, histamines, and numerous GPCR ligands[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoethyl motif (–CH₂CH₂NH₂) is a privileged pharmacophore ubiquitous in medicinal chemistry, serving as the critical recognition element in tryptamines, histamines, and numerous GPCR ligands[1]. The strategic incorporation of this side chain into heterocyclic rings (e.g., indoles, pyridines, pyrimidines) is a fundamental transformation in drug discovery and bioisosteric rescaffolding[2]. However, the direct alkylation of heterocycles with unprotected haloethylamines is frequently plagued by competitive polymerization, transition-metal catalyst poisoning, and poor regioselectivity.

This application note details three field-proven, high-yielding methodologies for aminoethylation: Palladium-catalyzed Suzuki-Miyaura cross-coupling, metal-free aziridine ring-opening, and the advanced ynimide addition strategy[3]. By understanding the causality behind reagent selection, researchers can bypass common synthetic bottlenecks and achieve scalable, reproducible results.

Strategic Decision Matrix

The selection of an aminoethylation strategy depends intrinsically on the electronic nature of the target heterocycle. Attempting to force a mismatched methodology will result in degraded yields and complex purification profiles.

  • Electrophilic Scaffolds (Heteroaryl Halides): Best addressed via transition-metal-catalyzed cross-coupling. The use of potassium β-aminoethyltrifluoroborates circumvents the instability and rapid protodeboronation typical of aliphatic boronic acids.

  • Nucleophilic Scaffolds (Electron-Rich N-H or C-H): Best addressed via direct nucleophilic ring-opening of activated aziridines. Alternatively, the novel base-promoted addition to ynimides (e.g., di-tert-butyl ethynylimidodicarbonate) followed by reduction offers a highly modular approach[3].

StrategyMatrix Start Target: Aminoethylated Heterocycle Type Determine Heterocycle Reactivity Start->Type Nuc Nucleophilic (N-H / C-H) Type->Nuc Electron-Rich Elec Electrophilic (C-X Halide) Type->Elec Electron-Deficient Aziridine Aziridine Ring-Opening (Metal-Free) Nuc->Aziridine Ynimide Ynimide Addition (Base Promoted) Nuc->Ynimide Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Elec->Suzuki Product β-Aminoethyl Heterocycle Aziridine->Product Ynimide->Product Suzuki->Product

Caption: Decision matrix for selecting aminoethylation strategies based on heterocycle reactivity.

Quantitative Comparison of Methodologies

To facilitate rapid protocol selection, the operational parameters of the three primary methodologies are summarized below.

MethodologySubstrate ScopeReagents/CatalystsTypical YieldsKey AdvantagesPrimary Limitation
Suzuki-Miyaura Cross-Coupling Heteroaryl Halides (C-sp²)Pd(OAc)₂, RuPhos, Potassium β-aminoethyltrifluoroborate65–90%High regioselectivity, broad functional group toleranceRequires expensive Pd catalysts and specialized ligands
Aziridine Ring-Opening Nucleophilic Heterocycles (N-H, C-H)N-Boc-aziridine, BF₃·OEt₂ (or heat)50–85%Metal-free, excellent atom economyRegioselectivity issues with unsymmetrical aziridines
Ynimide Addition Nucleophilic HeterocyclesDi-tert-butyl ethynylimidodicarbonate, Base60–80%Highly modular, late-stage reductionRequires multi-step synthesis (addition then hydrogenation)

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Aminoethylation of Heteroaryl Halides

Causality & Design: Cross-coupling of sp³-hybridized boron reagents with sp²-hybridized halides is notoriously difficult due to slow transmetalation and competitive β-hydride elimination. To solve this, we utilize potassium (2-(Boc-amino)ethyl)trifluoroborate. The trifluoroborate salt is air-stable and slowly hydrolyzes in situ to the active boronic acid, maintaining a low steady-state concentration that prevents homocoupling. The bulky, electron-rich ligand RuPhos accelerates the reductive elimination step, outcompeting β-hydride elimination.

Step-by-Step Procedure:

  • Preparation of the Pre-catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%). Causality: Pre-mixing allows the formation of the active monomeric Pd(0) species before introducing competing coordinating groups.

  • Reagent Addition: Add the heteroaryl halide (1.0 equiv), potassium (2-(Boc-amino)ethyl)trifluoroborate (1.5 equiv), and anhydrous Cs₂CO₃ (3.0 equiv). Causality: Cs₂CO₃ provides the necessary basicity to hydrolyze the trifluoroborate to the active boronic acid at a controlled rate without degrading the heterocycle.

  • Solvent Addition and Heating: Suspend the mixture in a degassed Toluene/H₂O (10:1) mixture (0.2 M). Seal the flask and heat to 85 °C for 12 hours. Causality: The biphasic system is essential; water is required to hydrolyze the trifluoroborate salt, while toluene solubilizes the organic components.

  • Self-Validating Checkpoint: At 4 hours, sample the organic layer for LC-MS analysis.

    • Validation: A successful reaction will show the product mass (M+H).

    • Troubleshooting: If the des-halogenated heterocycle (M-X+H) is the major peak, oxidative addition has occurred, but transmetalation has failed. Remedy: Check water content and base quality. If a vinyl-heterocycle is observed, β-hydride elimination is competing. Remedy: Lower the temperature to 70 °C or ensure the ligand is not oxidized.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Het-X TransMet Transmetalation OxAdd->TransMet Aminoethyl-BF3K RedElim Reductive Elimination TransMet->RedElim Base, -KX, -BF3 Product Product Release RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura aminoethylation of heteroaryl halides.

Protocol B: Metal-Free Regioselective Aziridine Ring-Opening

Causality & Design: For electron-rich heterocycles (e.g., indoles, pyrroles), direct alkylation is preferred. N-Boc aziridine is used as the electrophile. The Boc group serves a dual purpose: it activates the aziridine towards nucleophilic attack by withdrawing electron density from the ring, and it protects the resulting primary amine, preventing over-alkylation. A mild Lewis acid (BF₃·OEt₂) is used to further polarize the C–N bond.

Step-by-Step Procedure:

  • Activation of the Electrophile: Dissolve the nucleophilic heterocycle (1.0 equiv) and N-Boc-aziridine (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere at 0 °C.

  • Lewis Acid Catalysis: Dropwise add BF₃·OEt₂ (0.2 equiv). Causality: The Lewis acid coordinates to the aziridine nitrogen, increasing ring strain and lowering the activation energy for nucleophilic attack by the heterocycle.

  • Reaction and Self-Validating Checkpoint: Stir at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation: Stain the TLC plate with Ninhydrin and heat. The N-Boc protected product will NOT stain purple immediately, distinguishing it from any trace free-amine byproducts.

    • Troubleshooting: If unreacted aziridine persists, add an additional 0.1 equiv of BF₃·OEt₂. If polymerization of the heterocycle is observed (heavy streaking on TLC), switch to a milder Lewis acid like Sc(OTf)₃.

  • Quenching and Workup: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Protocol C: Advanced Ynimide Strategy

Causality & Design: As demonstrated by Beveridge et al., di-tert-butyl ethynylimidodicarbonate acts as a highly versatile β-aminoethyl anion equivalent[3]. By exploiting its terminal alkyne reactivity, it can be added to imines, aldehydes, or pyridinium salts. Subsequent Pd-catalyzed hydrogenation reduces the alkyne to an alkane, generating an ethyleneimide with easily removable N,N-di-Boc-carbamate protecting groups. This two-step strategy is particularly useful for late-stage functionalization where traditional cross-coupling conditions would degrade sensitive functional groups[3].

References

  • Beveridge, R. E., Hu, Y., Gregoire, B., & Batey, R. A. (2020). Di-tert-butyl Ethynylimidodicarbonate as a General Synthon for the β-Aminoethylation of Organic Electrophiles: Application to the Formal Synthesis of Pyrrolidinoindoline Alkaloids (±)-CPC-1 and (±)-Alline. Journal of Organic Chemistry. 3

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. 2

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. PMC. 1

Sources

Method

Unlocking Molecular Secrets: A Guide to High-Resolution Mass Spectrometry for Novel Compound Analysis

Abstract The identification and structural elucidation of novel compounds are cornerstone activities in pharmaceutical development, metabolomics, and natural product discovery. High-Resolution Mass Spectrometry (HRMS) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification and structural elucidation of novel compounds are cornerstone activities in pharmaceutical development, metabolomics, and natural product discovery. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this endeavor, offering unparalleled accuracy and sensitivity for determining elemental compositions and probing molecular architecture.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework for the analysis of novel compounds using HRMS. We will delve into the rationale behind instrument selection, detailed protocols for sample preparation and instrument calibration, and a systematic workflow for data acquisition and interpretation, moving beyond a simple recitation of steps to explain the critical reasoning that underpins a successful analysis.

Introduction: The Power of Precision

The fundamental advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to several decimal places.[3] This "exact mass" measurement is the key that unlocks a molecule's elemental formula.[4] Unlike nominal mass, which provides an integer value, the exact mass distinguishes between compounds with the same nominal mass but different elemental compositions (isobars), thereby dramatically reducing ambiguity and increasing confidence in identification.[2][5] Modern HRMS platforms, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, routinely achieve mass accuracies below 5 parts-per-million (ppm), a critical threshold for reliable formula determination.[3] This guide will equip you with the foundational knowledge and practical protocols to leverage this power effectively.

Part I: Foundational Principles & Instrument Selection

The success of any HRMS experiment begins with choosing the right tools for the job. This involves a careful consideration of the mass analyzer, which dictates resolution and mass accuracy, and the ionization source, which gently transforms the analyte into a gas-phase ion for analysis.

High-Resolution Mass Analyzers: Orbitrap vs. FT-ICR

The two preeminent technologies in the HRMS space are the Orbitrap and FT-ICR analyzers.[6] Both operate by measuring the frequency of ion motion, which is then converted to a precise m/z value.[3][7]

  • Orbitrap Mass Spectrometer: This technology utilizes an electrostatic, axially harmonic orbital trap to measure ion frequencies. Orbitrap instruments offer a superb balance of high resolution (up to 500,000 at m/z 200), fast scan speeds, and lower maintenance costs compared to FT-ICR.[8][9] This makes them a versatile and widely adopted choice for a broad range of applications, from metabolomics to impurity profiling.[10]

  • FT-ICR Mass Spectrometer: FT-ICR instruments use a powerful superconducting magnet to trap ions in a cyclotron motion.[6] This allows for unparalleled resolution, often exceeding 1,000,000, making it the gold standard for resolving highly complex mixtures and characterizing large biomolecules or compounds with intricate isotopic patterns.[3][6] However, this performance comes with higher instrument and operational costs, including the need for liquid helium.[3][8]

FeatureOrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Ion trapping in an electrostatic fieldIon trapping in a strong magnetic field[6]
Max. Resolution ~500,000 - 1,000,000>1,000,000[3][6]
Mass Accuracy < 1-3 ppm< 1 ppm
Scan Speed FasterSlower[3]
Cost & Maintenance Lower, no cryogens required[3][8]Higher, requires superconducting magnet and cryogens[3][8]
Best For High-throughput screening, metabolomics, general unknown identification.[6]Extremely complex mixtures, fine isotopic structure, large molecules.[6]

Table 1. Comparison of Orbitrap and FT-ICR high-resolution mass analyzers.

Ionization Sources: The Gentle Touch

For novel compound analysis, "soft" ionization techniques are essential. These methods ionize molecules with minimal excess energy, preserving the molecular ion and preventing premature fragmentation.[11] The two most common sources for liquid chromatography-coupled HRMS (LC-HRMS) are:

  • Electrospray Ionization (ESI): The gold standard for polar to moderately polar compounds that are soluble in common LC solvents. ESI is highly efficient and creates multiply charged ions for larger molecules, extending the mass range of the analyzer. It is the most commonly used source in drug discovery and metabolomics.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar to nonpolar compounds that have some volatility. APCI is less susceptible to matrix effects than ESI but can sometimes induce more in-source fragmentation.

Scientist's Note: The choice between ESI and APCI is dictated by the anticipated chemical nature of the novel compound. If no prior information exists, running samples with both sources (if available) can maximize the chances of successful ionization and detection.

The Rise of Ion Mobility Spectrometry (IMS)

A powerful, orthogonal dimension of separation can be added by incorporating Ion Mobility Spectrometry (IMS).[13][14] IMS separates ions based on their size, shape, and charge as they drift through a gas-filled cell.[14][15] This technique can:

  • Separate isomeric compounds that are indistinguishable by mass alone.[13][15]

  • Provide an experimental collisional cross-section (CCS) value, a unique physical property that can be used to increase identification confidence.[16]

  • Clean up spectra by separating analyte ions from background interferences, leading to higher quality fragmentation data.[13]

Part II: The Experimental Workflow

A successful HRMS experiment is a systematic process. The following sections provide detailed protocols and the scientific rationale for each stage, from sample preparation to data acquisition.

Protocol: Sample Preparation for Biological Matrices (Serum/Plasma)

The goal of sample preparation is to remove interfering substances (e.g., proteins, salts) while efficiently extracting the compound of interest. Protein precipitation is a common and effective method for biological fluids.[17]

Objective: To precipitate proteins from serum or plasma and extract small molecule analytes.

Materials:

  • Serum or Plasma Sample

  • Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge (4°C)

  • Syringe filters (0.22 µm PTFE)

  • LC-MS vials

Procedure:

  • Aliquot Sample: Pipette 100 µL of serum or plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 400 µL of ice-cold ACN with 0.1% FA to the sample tube. Rationale: A 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation. Formic acid helps to protonate analytes for positive mode ESI.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and denaturation of proteins.

  • Incubate: Place the tube on ice or at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge: Centrifuge the tube at 14,000 x g for 15 minutes at 4°C. Rationale: Centrifugation pellets the precipitated proteins, leaving the supernatant rich in the target small molecule analytes.

  • Collect Supernatant: Carefully pipette the supernatant (~450 µL) into a new microcentrifuge tube, being careful not to disturb the protein pellet.

  • Filter (Optional but Recommended): For cleaner samples and to protect the LC-MS system, filter the supernatant through a 0.22 µm PTFE syringe filter into a clean LC-MS vial. Rationale: This step removes any remaining particulate matter that could clog the chromatography column or ion source.

  • Store: The sample is now ready for analysis. If not analyzed immediately, cap the vial and store at -20°C or -80°C.

Protocol: Instrument Tuning and Mass Calibration

Instrument tuning and calibration are non-negotiable for achieving high mass accuracy.[18]

  • Tuning optimizes the voltages of the ion source and ion optics to maximize the signal intensity for ions across the mass range.[18][19]

  • Calibration adjusts the mass axis of the instrument by referencing a standard solution containing compounds of known exact masses, ensuring high mass accuracy.[18][20]

Objective: To ensure the mass spectrometer is performing optimally in terms of sensitivity and mass accuracy.

Procedure:

  • Prepare Calibration Solution: Prepare the appropriate calibration solution as recommended by the instrument manufacturer (e.g., Agilent Tune Mix, Thermo Pierce™ calibration solutions, or a solution of sodium cesium iodide).[21][22] These solutions contain a mixture of compounds that produce a series of well-defined peaks across a wide m/z range.

  • Infuse Calibrant: Using the instrument's integrated syringe pump, infuse the calibration solution directly into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).[20]

  • Initiate Auto-Tune/Calibrate Routine: Access the instrument control software's tuning and calibration module.

  • Select Ionization Mode: Choose the polarity (positive or negative) that will be used for the analysis. It is critical to perform calibration in the same mode as the experiment.

  • Execute Routine: Start the automated tuning and calibration routine. The software will automatically adjust lens voltages, detector settings, and other parameters to maximize ion signal for the reference masses.[22] It will then create a new calibration file by fitting the measured m/z values of the calibrant ions to their known theoretical exact masses.[18]

  • Review Report: At the end of the routine, the software will generate a report. Critically evaluate this report.

    • Mass Accuracy: The mass errors for all calibrant peaks should be well within the manufacturer's specification (typically < 1-2 ppm).

    • Resolution: Confirm that the instrument is achieving the expected resolution for the chosen settings.

    • Peak Intensity: Ensure that ion intensity is stable and robust.

  • Apply Calibration: If the report is satisfactory, save and apply the new calibration file. The instrument is now ready for data acquisition.

Scientist's Note: Mass calibration should be performed regularly—daily or before each major analytical run—as instrument performance can drift with changes in temperature and electronics.[18] For the most demanding applications, the use of a lock mass or internal calibrant during the LC-MS run can provide real-time correction for any drift, ensuring sub-ppm mass accuracy.

Data Acquisition Strategy

For unknown screening, a data-independent acquisition (DIA) or a data-dependent acquisition (DDA) strategy is typically employed.

  • Data-Dependent Acquisition (DDA): The instrument performs a high-resolution full scan (MS1) to detect all ions present. It then intelligently selects the most intense ions (e.g., top 5 or "TopN") to sequentially isolate and fragment, generating high-resolution product ion spectra (MS2 or MS/MS).[23] This is highly efficient for identifying the most abundant compounds.

  • Data-Independent Acquisition (DIA): The instrument fragments all ions within specified m/z windows without prior selection.[5][23] This provides a comprehensive fragmentation map of all detectable compounds in the sample, which is excellent for retrospective data analysis but results in more complex data.[5][23]

ParameterRecommended SettingRationale
Scan Type Full Scan MS followed by Data-Dependent MS2 (TopN)Provides a survey of all ions present (MS1) and triggers fragmentation (MS2) for the most intense peaks to gain structural information.[23]
Mass Range (m/z) 100 - 1000Covers the majority of small molecule drugs, metabolites, and natural products.
MS1 Resolution > 60,000Sufficient to resolve isotopic peaks and determine accurate mass for elemental composition.[3]
MS2 Resolution > 15,000Ensures accurate mass measurement of fragment ions for structural elucidation.
Polarity Positive & NegativeRun samples in both modes to detect compounds that ionize preferentially as [M+H]+ or [M-H]-.
Collision Energy Stepped NCE (e.g., 15, 30, 45)Using multiple collision energies ensures a wide range of fragments (both low and high energy) are generated, maximizing structural information.
Dynamic Exclusion On (e.g., exclude for 15s)Prevents the instrument from repeatedly fragmenting the same abundant ion, allowing it to sample lower-intensity peaks.

Table 2. Key data acquisition parameters for novel compound screening on an Orbitrap-based HRMS system.

Part III: Data Processing and Interpretation Workflow

Acquiring high-quality data is only half the battle. The subsequent data processing and interpretation are critical for transforming that data into knowledge.

The Data Analysis Pipeline

The raw data files, which can be several gigabytes in size, must be processed to extract meaningful information.[24][25] This is typically accomplished using specialized software such as Thermo's Compound Discoverer, Agilent's Mass Profiler, or open-source platforms like XCMS and MZmine.[10][26][27]

Data_Processing_Workflow RawData Raw HRMS Data (.raw, .d) PeakPicking Peak Picking & Feature Detection RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment Deconvolution Componentization (Adduct/Isotope Grouping) Alignment->Deconvolution FormulaGen Elemental Formula Generation (from MS1) Deconvolution->FormulaGen Accurate Mass LibrarySearch MS/MS Spectral Library Search Deconvolution->LibrarySearch MS/MS Spectrum DatabaseSearch Chemical Database Search (by Formula) FormulaGen->DatabaseSearch CandidateList Putative Candidate List LibrarySearch->CandidateList DatabaseSearch->CandidateList Validation Manual Validation & Structure Elucidation CandidateList->Validation Identified Identified Compound Validation->Identified

A typical data processing workflow for novel compound identification.

Step-by-Step Explanation:

  • Peak Picking: The software identifies all potential ion signals (features) in the data based on their m/z, retention time, and intensity.[25]

  • Alignment: If comparing multiple samples, the software corrects for small shifts in retention time to ensure the same compound is compared across all runs.

  • Componentization: This crucial step groups related features, such as different adducts ([M+H]+, [M+Na]+) and isotopes, that originate from the same parent compound.[28] This simplifies the data and helps pinpoint the neutral mass of the unknown.

  • Elemental Formula Generation: Using the highly accurate mass of the monoisotopic peak and its isotopic pattern, the software generates a list of possible elemental compositions that fit within a specified mass tolerance (e.g., < 3 ppm).[4]

  • MS/MS Library Searching: The experimental MS/MS spectrum is compared against spectral libraries like mzCloud, MassBank, or NIST.[29] A high match score provides strong evidence for the compound's identity.[30]

  • Chemical Database Searching: The generated elemental formula is used to search large chemical databases like PubChem or ChemSpider to retrieve a list of all known compounds with that formula.[29][31]

  • Candidate Prioritization & Validation: The results from library and database searches are combined to create a list of putative candidates. This list is then manually inspected. The fragmentation pattern in the MS/MS spectrum is used to confirm or refute proposed structures, leading to a confident identification.

Interpreting the Data: Key Clues
  • Isotopic Pattern: The relative abundance of the M+1, M+2, etc. peaks provides clues about the elemental composition. For example, the presence of a large M+2 peak is a hallmark of chlorine or bromine.

  • Adducts: In ESI, molecules often form adducts with cations present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+).[12][32] Recognizing the mass differences between these adducts and the protonated molecule ([M+H]+) helps to confirm the molecular weight of the unknown compound.[11][28]

Adduct (Positive Ion)Mass Shift from MCommon Source
[M+H]+ +1.0078Proton (from acidic mobile phase)
[M+NH4]+ +18.0344Ammonium salts in buffer
[M+Na]+ +22.9898Glassware, solvent impurities
[M+K]+ +38.9637Glassware, solvent impurities
[2M+H]+ M + 1.0078Dimer formation at high concentration

Table 3. Common adduct ions observed in positive mode ESI and their corresponding mass shifts from the neutral molecule (M).[32][33]

Conclusion

The identification of novel compounds by high-resolution mass spectrometry is a powerful but complex process that requires a holistic understanding of instrumentation, careful execution of experimental protocols, and a systematic approach to data analysis. By selecting the appropriate hardware, diligently preparing samples, ensuring instrument calibration, and applying a logical data interpretation workflow, researchers can significantly increase their success rate. This guide provides the foundational framework and practical protocols to confidently navigate this process, ultimately accelerating the pace of discovery in science and medicine.[2]

References

  • CASSS. Best Practices for Reporting MS Data in Regulatory Filings. Available from: [Link]

  • BP4NTA. Online Databases & Libraries. Available from: [Link]

  • Waters Corporation. Structural Elucidation. Available from: [Link]

  • Netherlands Metabolomics Centre. Exploring Ion-Mobility Mass Spectrometry as a tool for (un)targeted metabolic profiling and identification of unknown compounds. (2011). Available from: [Link]

  • SOAR. Delineation of isomers and structural elucidation of macromolecules using high-field ion mobility spectrometry with mass spectrometry. Available from: [Link]

  • Scientific Research Publishing. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound. (2019). Available from: [Link]

  • SciSpace. Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. (2022). Available from: [Link]

  • Neovarsity. 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Available from: [Link]

  • Depth-First. Sixty-Four Free Chemistry Databases. (2011). Available from: [Link]

  • ProteomeXchange. Data Submission Guidelines for ProteomeXchange. (2014). Available from: [Link]

  • Longdom Publishing. High Resolution Mass Spectrometry for Drug Discovery and Developm. Available from: [Link]

  • CleanControlling. How can unknown substances be identified?. (2025). Available from: [Link]

  • patRoon handbook. 4.5 Incorporating adduct and isotopic data. Available from: [Link]

  • Novoprolabs. Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms. Available from: [Link]

  • Reddit. Best Software for Non-Targeted Analysis of Small Molecules. (2023). Available from: [Link]

  • LCGC International. The Importance of Tuning and Calibration in Liquid Chromatography–Mass Spectrometry (LC–MS). (2022). Available from: [Link]

  • Royal Society of Chemistry. Experimental reporting. Available from: [Link]

  • The Analytical Scientist. Exploring the Deep Sea of Unknown Compounds. Available from: [Link]

  • MyCompoundID. MyCompoundID. (2013). Available from: [Link]

  • PubChem. PubChem. Available from: [Link]

  • Chemical Reviews. Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section. (2023). Available from: [Link]

  • Harvard Apparatus. "LC-MS Instrument Calibration". In: Analytical Method Validation and Instrument Performance Verification. Available from: [Link]

  • PMC. LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. (2018). Available from: [Link]

  • PMC. Developments in high-resolution mass spectrometric analyses of new psychoactive substances. (2022). Available from: [Link]

  • ResearchGate. General workflow for the identification of unknown proteins of.... Available from: [Link]

  • Waters Corporation. Mass Spectrometry Quantitation and Calibration. Available from: [Link]

  • Analytical Chemistry. Unknown Metabolite Identification Using Machine Learning Collision Cross-Section Prediction and Tandem Mass Spectrometry. (2023). Available from: [Link]

  • PMC. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. (2020). Available from: [Link]

  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Available from: [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. (2022). Available from: [Link]

  • BigOmics Analytics. MS Proteomics Data Preprocessing: Overview & Tools. (2025). Available from: [Link]

  • PMC. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. (2025). Available from: [Link]

  • PMC. Current data processing methods and reporting standards for untargeted analysis of volatile organic compounds using direct mass spectrometry: a systematic review. (2024). Available from: [Link]

  • PMC. Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. Available from: [Link]

  • CODEX ALIMENTARIUS. GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES. Available from: [Link]

  • Reddit. Calibrate vs tuning. (2024). Available from: [Link]

  • Waters Corporation. General Unknown Screening for Drugs in Biological Samples by LC-MS. Available from: [Link]

  • METLIN. XCMS : Processing Tandem Mass Spectrometry Data for Metabolite Identification and Structural Characterization. Available from: [Link]

  • ResearchGate. LC-HRMS based method for suspect/non-targeted screening for biomarkers of chemical exposure in human urine. (2022). Available from: [Link]

  • Agilent. 6500 Series Q-TOF LC/MS Tuning Guide. Available from: [Link]

  • PMC. A Metabolomics Workflow for Analyzing Complex Biological Samples Using a Combined Method of Untargeted and Target-List Based Approaches. (2020). Available from: [Link]

  • YouTube. Mass Spectrometry: Ions and Isotopes. (2022). Available from: [Link]

  • ResearchGate. Common types of adducts in LC-MS. Available from: [Link]

  • ACS Omega. Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. (2020). Available from: [Link]

  • YouTube. FTICR and Orbitrap Mass Spectrometry. (2020). Available from: [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Executive Summary & Physicochemical Analysis 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (Synonym: 4-(2-Aminoethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol) presents a classic challenge in organic process development: it is a lo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Analysis

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (Synonym: 4-(2-Aminoethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol) presents a classic challenge in organic process development: it is a low-molecular-weight, amphiphilic amino-alcohol with significant conformational flexibility.

While the gem-dimethyl group at the C2 position adds steric bulk that aids in lattice packing compared to unsubstituted pyrans, the flexible aminoethyl side chain at C4 introduces high rotational entropy. This often results in the "oiling out" phenomenon during crystallization attempts, where the compound separates as a second liquid phase rather than a crystalline solid.

Target Properties:

  • CAS (HCl Salt): 910377-18-3[1]

  • Molecular Weight (Free Base): ~173.25 g/mol

  • pKa (Estimated): ~9.5–10.0 (Primary Amine)

  • Solubility Profile: High solubility in alcohols, chlorinated solvents, and water; moderate-to-low solubility in ethers and hydrocarbons.

Strategic Recommendation: Direct crystallization of the free base is thermodynamically difficult due to its low melting point and tendency to form supercooled liquids. Reactive crystallization via salt formation (specifically Hydrochloride or Fumarate) is the recommended route to generate a stable, high-melting solid suitable for GMP storage and formulation.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for reproducible isolation.

ParameterSpecificationScientific Rationale
Water Content < 0.5% w/wThe compound is hygroscopic. Excess water stabilizes the oil phase, preventing nucleation.
Acid Equivalents 0.95 – 1.05 eqExcess acid can degrade the tertiary alcohol (dehydration risk) or solubilize the salt.
Temperature Ramp 0.2 °C/minSlow cooling is required to overcome the high entropic barrier of the flexible ethyl chain.
Anti-Solvent MTBE or HeptaneLow polarity is required to drive the ionic salt out of the alcoholic solution.

Protocol A: Reactive Crystallization (Hydrochloride Salt)

This protocol is the industry standard for isolating this scaffold (referencing CAS 910377-18-3). It utilizes a "semi-antisolvent" approach where the salt is formed in a solvent where the free base is soluble, but the salt is not.

Materials
  • Substrate: Crude 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol oil.

  • Solvent: Isopropyl Alcohol (IPA) (Anhydrous).

  • Reagent: 4M HCl in Dioxane or 5-6M HCl in IPA.

  • Anti-solvent: Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the crude free base oil in anhydrous IPA (5 volumes relative to mass, e.g., 5 mL per 1 g).

    • Note: If the crude is dark, treat with activated carbon (5% w/w) for 30 mins at 40°C, then filter over Celite.

  • Thermal Equilibration:

    • Heat the solution to 45°C . This ensures the reaction remains homogeneous during initial acid addition and prevents rapid encapsulation of unreacted amine.

  • Acid Addition (The Nucleation Event):

    • Add 4M HCl/Dioxane dropwise over 30 minutes.

    • Target pH: Neutral to slightly acidic (pH 5–6 on wet paper).

    • Observation: A white turbidity should form after 0.5 equivalents are added.

    • Critical Control: If an oil separates instead of a solid, STOP . Reheat to 60°C until homogeneous, add a seed crystal (if available), and cool slowly.

  • Crystal Growth (Ostwald Ripening):

    • Once addition is complete, hold at 45°C for 1 hour.

    • Cool to 20°C over 2 hours (0.2 °C/min).

    • Add MTBE (2 volumes) dropwise to desaturate the mother liquor and drive yield.

  • Isolation:

    • Cool to 0–5°C and age for 2 hours.

    • Filter under nitrogen (compound may be hygroscopic).

    • Wash with cold MTBE/IPA (9:1 mixture).

    • Dry under vacuum at 40°C.

Protocol B: Low-Temperature Free Base Crystallization

Use this method only if the free base is required for the next step (e.g., a sensitive coupling reaction where amine salts are unreactive).

Mechanism

Since the free base has a low melting point, we rely on solubility differential at extreme cold rather than ionic lattice forces.

Methodology
  • Extraction Workup: Ensure the starting material is free of water. Dissolve in DCM, dry over Na₂SO₄, and evaporate to a thick oil.

  • Solvent System: Dissolve the oil in minimal Diisopropyl Ether (DIPE) or Heptane at 40°C. (Ratio: ~3 volumes).

  • Seeding:

    • Cool to 25°C.

    • Scratch the glass wall with a spatula to induce nucleation or add a seed crystal.

  • Deep Cooling:

    • Place the vessel in a -20°C freezer for 24–48 hours.

    • Warning: Do not disturb the flask.[2] Vibration can cause rapid oiling out.

  • Filtration:

    • Must be performed on a chilled funnel. If the solid warms up, it may melt back into an oil.

Process Logic & Troubleshooting Diagrams

Workflow: From Synthesis to Salt

The following logic flow ensures purity before crystallization is even attempted.

IsolationLogic Start Crude Reaction Mixture (Contains Mg salts/impurities) Workup Aq. Workup (pH > 11) Extract into DCM/MTBE Start->Workup Drying Azeotropic Drying (Critical: Water < 0.1%) Workup->Drying Decision Target Form? Drying->Decision SaltRoute Route A: HCl Salt (Stable Solid) Decision->SaltRoute Storage BaseRoute Route B: Free Base (Low MP Solid/Oil) Decision->BaseRoute Immediate Use ProcessA Dissolve in IPA Add HCl/Dioxane at 45°C SaltRoute->ProcessA ProcessB Dissolve in Heptane Cool to -20°C BaseRoute->ProcessB ResultA Crystalline HCl Salt (High Purity) ProcessA->ResultA ResultB Waxy Solid/Oil (Use immediately) ProcessB->ResultB

Figure 1: Decision tree for isolating 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol based on downstream requirements.

Troubleshooting: The "Oiling Out" Rescue

When the solution turns milky or separates into two liquids, follow this loop.

OilingRescue Oiled Oiling Out Observed (Two Liquid Phases) Heat Re-heat to Clarification (T > T_separation) Oiled->Heat Seed Add Seed Crystals (at Cloud Point) Heat->Seed SlowCool Controlled Cooling (0.1 °C/min) Seed->SlowCool SlowCool->Oiled Failed (Too fast/wet) Success Crystalline Suspension SlowCool->Success

Figure 2: Rescue protocol for phase separation events (Oiling Out).

References

  • Verification of the HCl salt as the standard commercial form.
  • Used for analog physicochemical property estim
  • Technobis Crystallization Systems. (n.d.). Strategic Isolation of API Synthetic Intermediates. Retrieved October 26, 2023, from [Link]

    • General methodology for handling oiling-out in amino-organic intermedi
  • University of Fribourg. (n.d.). Guide for Crystallization of Organic Compounds. Retrieved October 26, 2023, from [Link]

    • Source for solvent layering and protonated amine crystallization techniques.[2]

Sources

Method

Application Note: Strategic In Vitro Assay Development for Screening Novel Bioactive Compounds

Executive Summary: The Paradigm of In Vitro Screening The transition from a crude biological extract or a synthetic compound library to a validated lead candidate hinges entirely on the robustness of your in vitro screen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm of In Vitro Screening

The transition from a crude biological extract or a synthetic compound library to a validated lead candidate hinges entirely on the robustness of your in vitro screening assays. An assay is not merely a sequence of pipetting steps; it is a finely tuned, self-validating thermodynamic and kinetic system. It must be designed to interrogate specific biological mechanisms while ruthlessly exposing artifacts.

This application note details the foundational principles, statistical validations, and step-by-step protocols necessary to develop high-throughput screening (HTS) compatible assays for bioactive compound discovery, heavily grounded in the standards set by the [1],[2].

Strategic Assay Design: Building a Self-Validating System

When screening bioactive compounds, researchers must strategically select between biochemical (target-based) and cell-based (phenotypic) assays[3],[4].

  • Biochemical Assays: Offer direct kinetic data and clear mechanism-of-action (MoA) insights but lack physiological context.

  • Cell-Based Assays: Provide physiological relevance (membrane permeability, cytotoxicity, intracellular stability) but complicate MoA deconvolution[3],[5].

A robust screening cascade utilizes both. Crucially, every assay must be self-validating . This requires the inclusion of:

  • Maximum Signal (Max) Controls: Uninhibited enzyme or vehicle-treated proliferating cells.

  • Minimum Signal (Min) Controls: No-enzyme blanks or fully inhibited/killed cells.

  • Orthogonal Readouts: If the primary screen uses luminescence, the secondary counter-screen should use fluorescence or absorbance to rule out pan-assay interference compounds (PAINS).

AssayWorkflow Target Target / Phenotype ID Format Assay Format Selection (Biochemical vs. Cell-Based) Target->Format Opt Parameter Optimization (Reagents, Time, Temp) Format->Opt Stat Statistical Validation (Z'-factor ≥ 0.5) Opt->Stat Pilot Pilot Screen & Orthogonal Testing Stat->Pilot

Fig 1. Iterative workflow for in vitro assay development and validation.

Quantitative Metrics for Assay Validation

Before screening a library of bioactive compounds, the assay must pass rigorous statistical validation. The gold standard metric is the Z'-factor , introduced by [6],[7]. It evaluates the dynamic range (signal window) relative to the data variation (standard deviation) of the controls[8].

The Causality of the Z'-factor: Why use 3 standard deviations (


)? In a normal distribution, 

captures 99.7% of the data. By ensuring the

spread of the positive control does not overlap with the

spread of the negative control, we mathematically guarantee a negligible false positive/negative rate due to baseline assay noise[6].
Table 1: HTS Assay Validation Metrics
MetricTarget ValueInterpretation / Required Action
Z'-factor

Ideal assay (Theoretical limit; zero variance)[6].
Z'-factor

Excellent assay. Proceed to pilot screening[6].
Z'-factor

Marginal assay. Requires optimization of reagents, read time, or plate type[6].
Signal-to-Background (S/B)

Acceptable. Higher is better, but variance (

) is the ultimate deciding factor.
Coefficient of Variation (CV)

Indicates excellent pipetting accuracy and microplate uniformity.

Protocol 1: High-Throughput Cell Viability & Cytotoxicity Screening

Objective: To determine the general cytotoxicity of novel bioactive compounds using an ATP-dependent luminescent assay[9].

Scientist Insight (Causality): ATP is a fundamental indicator of metabolically active cells. When cells die, endogenous ATPases rapidly deplete ATP. Luminescent assays utilizing firefly luciferase are highly sensitive, possess a massive dynamic range, and are significantly less prone to compound autofluorescence compared to colorimetric (MTT) or fluorometric (resazurin) assays[9].

Materials
  • Mammalian cell line (e.g., HEK293, HepG2)

  • 384-well opaque white microplates

  • ATP-dependent luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Bioactive compound library (10 mM stock in DMSO)

Step-by-Step Methodology
  • Cell Seeding: Harvest cells and resuspend in complete media. Dispense

    
     cells/well in 20 µL into a 384-well white plate.
    
    • Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk. Seed density must be optimized so cells remain in the log-growth phase; overconfluent cells alter their metabolism, skewing baseline ATP levels.

  • Incubation: Incubate plates overnight at 37°C, 5% CO

    
     to allow cell attachment.
    
  • Compound Treatment: Pin-transfer or pipette 50 nL to 100 nL of compounds. Include vehicle controls (0.5% DMSO) and positive death controls (e.g., 10 µM Staurosporine).

    • Causality: DMSO concentrations

      
       are often cytotoxic. Maintaining a strict, uniform DMSO concentration (
      
      
      
      ) across all wells is critical to isolate the compound's effect from solvent toxicity.
  • Exposure: Incubate for 24 to 72 hours depending on the expected MoA.

  • Equilibration (Critical Step): Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause "edge effects" where outer wells read artificially higher/lower than inner wells.

  • Reagent Addition & Lysis: Add 20 µL of RT luminescent viability reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis[9].

  • Stabilization & Detection: Incubate at RT for 10 minutes to stabilize the luminescent signal[9]. Read luminescence on a multi-mode microplate reader (integration time: 0.1–1.0 sec/well).

LuminescencePathway Cell Viable Cell (Metabolically Active) ATP ATP Cell->ATP releases upon lysis Luciferase Luciferase Enzyme (Mg2+ dependent) ATP->Luciferase Luciferin D-Luciferin + O2 Luciferin->Luciferase Oxyluciferin Oxyluciferin + CO2 + AMP Luciferase->Oxyluciferin catalyzes Light Light Emission (~560 nm) Luciferase->Light generates

Fig 2. Mechanism of ATP-dependent luciferase cell viability assays.

Protocol 2: Target-Specific Biochemical Screening (Enzyme Inhibition)

Objective: Screen bioactive compounds for specific kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Scientist Insight (Causality): Natural bioactive compounds often possess intrinsic fluorescence. TR-FRET eliminates short-lived background autofluorescence by introducing a time delay (~50-100 µs) before measurement. This drastically improves the signal-to-noise ratio, measuring only the long-lived emission of the lanthanide chelate.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a 2X Enzyme/Substrate master mix in assay buffer (e.g., HEPES pH 7.4, MgCl

    
    , EGTA, DTT, and 0.01% Tween-20).
    
    • Causality: Tween-20 is a non-ionic surfactant that prevents the target enzyme and highly hydrophobic bioactive compounds from adhering to the plastic well walls, ensuring accurate reaction stoichiometry.

  • Compound Addition: Dispense compounds into a 384-well low-volume black plate. (Black plates absorb scattered light, reducing background fluorescence).

  • Pre-Incubation: Add 5 µL of the 2X Enzyme/Substrate mix to the compounds. Incubate for 15 minutes at RT.

    • Causality: This allows time for compound-enzyme binding to reach equilibrium before the reaction starts, which is crucial for identifying slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of 2X ATP solution to initiate the kinase reaction.

    • Causality: The ATP concentration should be at or near its apparent Michaelis constant (

      
      ) for the specific kinase. Screening at the 
      
      
      
      ensures the assay is sensitive to competitive ATP-site inhibitors without being overly biased by physiological ATP levels.
  • Incubation: Incubate for the optimized linear reaction time (e.g., 60 minutes).

  • Stop & Detect: Add 10 µL of TR-FRET detection buffer containing EDTA and the specific Lanthanide-labeled antibodies.

    • Causality: EDTA chelates the Mg

      
       ions required for kinase activity, instantly quenching the reaction to ensure all wells are read at the exact same kinetic endpoint.
      
  • Readout: Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to normalize for well-to-volume variations.

Troubleshooting & Artifact Mitigation

Even with a


, screening artifacts can derail a drug discovery campaign.
  • Edge Effects: Caused by evaporation or temperature gradients across the microplate.

    • Mitigation: Use breathable microplate seals during long incubations. Always pre-equilibrate plates to room temperature before reading temperature-sensitive enzymes like luciferase.

  • PAINS (Pan-Assay Interference Compounds): Certain bioactive compounds are highly reactive, redox cyclers, or fluorescent, leading to false positives.

    • Mitigation: Always run a counter-screen. For example, test the "hit" compound against the detection reagents without the target enzyme to rule out direct interference with the assay chemistry.

References

  • Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. URL:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (PubMed). Zhang JH, Chung TD, Oldenburg KR. (1999). URL:[Link]

  • Calculating a Z-factor to assess the quality of a screening assay Source: GraphPad Knowledgebase. URL:[Link]

  • Role of Cell-Based Assays in Drug Discovery and Development Source: Creative Bioarray. URL:[Link]

Sources

Application

Comprehensive Application Note: 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol in Asymmetric Catalysis

Executive Summary 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol represents a specialized class of chiral -amino alcohol ligands incorporating a tetrahydropyran (oxan) core. Unlike traditional acyclic amino alcohols or rigid bic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol represents a specialized class of chiral


-amino alcohol ligands  incorporating a tetrahydropyran (oxan) core. Unlike traditional acyclic amino alcohols or rigid bicyclic systems (e.g., camphor derivatives), this ligand offers a unique balance of conformational flexibility and steric bulk, driven by the 2,2-gem-dimethyl group  and the quaternary center at C4.

This guide details its application as a bidentate (N,O) ligand in transition metal catalysis, specifically focusing on enantioselective organozinc additions and transfer hydrogenation . The presence of the tetrahydropyran ring enhances solubility in polar organic solvents, while the gem-dimethyl substituents leverage the Thorpe-Ingold effect to favor chelate formation with metal centers (Zn, Cu, Ru).

Mechanistic Insight & Ligand Design

Structural Advantages

The efficacy of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol as a ligand stems from three structural features:

  • Bidentate Coordination : The C4-hydroxyl and the terminal amine of the ethyl side chain form a six-membered chelate ring upon binding to a metal center. This distinguishes it from the five-membered rings formed by

    
    -amino alcohols (e.g., ephedrine).
    
  • Chiral Quaternary Center : The C4 position is a stereogenic center (assuming the enantiomer is resolved). The quaternary nature prevents racemization and provides a rigid chiral pocket.

  • Gem-Dimethyl Effect : The methyl groups at C2 restrict the conformational freedom of the tetrahydropyran ring, often locking it into a specific chair conformation that enhances the stereochemical communication to the metal center.

Coordination Mode

In catalytic cycles, the ligand typically operates in an anionic form (alkoxide) or neutral form, coordinating via the nitrogen lone pair and the oxygen atom.

LigandCoordination cluster_complex Metal Complex Geometry Ligand 4-(2-Aminoethyl)-2,2- dimethyloxan-4-ol Deprotonation Deprotonation (-H+) Ligand->Deprotonation Base/Organometallic ActiveSpecies Active Chelate (N,O-Metal Complex) Deprotonation->ActiveSpecies + Metal (Zn/Ru) Substrate Substrate (Aldehyde/Ketone) ActiveSpecies->Substrate Coordination Product Chiral Product Substrate->Product Asymmetric Induction Metal Metal Center (Zn, Cu, Ru) N_atom N (Amine) N_atom->Metal O_atom O (Alkoxide) O_atom->Metal

Figure 1: Activation pathway and coordination geometry of the ligand.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The most robust application for this ligand is the asymmetric alkylation of aldehydes. The ligand acts as a chiral accelerator, forming a dinuclear zinc complex that activates the aldehyde.

Materials & Reagents[1]
  • Ligand : 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (>98% ee).

  • Metal Source : Diethylzinc (1.0 M in hexane).

  • Substrate : Benzaldehyde (freshly distilled).

  • Solvent : Anhydrous Toluene or Hexane.

  • Atmosphere : Argon or Nitrogen (strictly anhydrous).

Experimental Protocol

Step 1: Catalyst Formation

  • Flame-dry a 10 mL Schlenk flask and cool under argon flow.

  • Charge the flask with Ligand (0.05 mmol, 5 mol%) .

  • Add anhydrous Toluene (2.0 mL) .

  • Cool to 0 °C.

  • Add Diethylzinc (1.0 M, 2.2 mmol) dropwise. Caution: Pyrophoric.

  • Stir at 0 °C for 20 minutes to allow ethane evolution and formation of the active zinc-alkoxide complex.

Step 2: Reaction

  • Add Benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

  • Allow the mixture to warm to room temperature (or maintain at 0 °C for higher selectivity).

  • Stir for 12–24 hours. Monitor conversion by TLC or GC.

Step 3: Quench & Workup

  • Quench the reaction carefully with 1N HCl (2 mL) .

  • Extract with diethyl ether (3 x 5 mL).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (Hexane/EtOAc).

Expected Performance Data

Performance metrics based on typical


-amino alcohol ligand profiles in diethylzinc additions.
ParameterValue / RangeNotes
Catalyst Loading 2 – 10 mol%5 mol% is standard for optimization.
Yield 85 – 98%High conversion due to Zn-activation.
Enantiomeric Excess (ee) 80 – 96%Dependent on temperature and solvent.
Reaction Time 6 – 24 HoursSlower at lower temperatures (0 °C).

Application 2: Asymmetric Transfer Hydrogenation (ATH)

This ligand can serve as a chiral auxiliary in Ru(II)-catalyzed transfer hydrogenation of ketones, utilizing isopropanol as the hydrogen source.

Protocol
  • Complex Preparation : In a glovebox, mix [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and Ligand (0.012 mmol) in anhydrous Isopropanol (5 mL) .

  • Activation : Add KOH (0.05 mmol) (or t-BuOK) to generate the active Ru-hydride species. Stir for 30 mins at RT.[1]

  • Catalysis : Add Acetophenone (1.0 mmol) .

  • Reaction : Stir at RT or 40 °C for 12 hours.

  • Analysis : Filter through a silica plug and analyze by Chiral GC/HPLC.

Troubleshooting & Optimization

Common Issues
  • Low Conversion : Often caused by moisture contamination destroying the organozinc reagent. Ensure all glassware is flame-dried.

  • Low ee :

    • Temperature : Lower the reaction temperature to -20 °C.

    • Ligand Purity : Ensure the ligand is chemically pure and optically enriched.

    • Background Reaction : Ensure no uncatalyzed alkylation is occurring (avoid excess ZnEt₂ without ligand coordination time).

Structural Tuning

If the 2,2-dimethyl group provides excessive steric hindrance preventing substrate approach:

  • Switch to the 2-monomethyl analog or the unsubstituted tetrahydropyran variant to open the active site.

  • Modify the aminoethyl chain length (e.g., aminopropyl) to change the bite angle of the chelate.

References

  • Nugent, W. A. (1999). Chiral Amino Alcohol Ligands in Asymmetric Catalysis. Chemical Reviews. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. Link

  • Clarke, M. L., & Roff, G. J. (2006). Tetrahydropyran derivatives in synthesis and catalysis. Dalton Transactions. Link

  • Scarpi, D., et al. (2009). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Link

  • ChemScene . (2024). Product Data: 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride.[2] Link

Sources

Method

Application Note: Derivatization Strategies for 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol in SAR Studies

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Scaffold functionalization, causality in reaction design, and physicochemical property tuning. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Scaffold functionalization, causality in reaction design, and physicochemical property tuning.

Executive Summary & Scaffold Rationale

In modern Structure-Activity Relationship (SAR) campaigns, selecting a central building block with favorable baseline physicochemical properties is critical. 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol is a highly functionalized, sp³-rich scaffold designed to overcome the limitations of flat, aromatic fragments.

This scaffold offers distinct advantages for drug discovery:

  • Oxane (Tetrahydropyran) Ring: Lowers overall lipophilicity (cLogP) compared to cyclohexane analogs, enhancing aqueous solubility.

  • gem-Dimethyl Motif: Provides steric shielding at the 2-position, blocking common Cytochrome P450 (CYP) metabolic oxidation hotspots and restricting the ring's conformational flexibility.

  • Tertiary Alcohol: Acts as a hydrogen bond donor/acceptor, allowing for specific target engagement.

  • Primary Amine (Ethyl Linker): Serves as the primary, highly reactive vector for divergent library synthesis.

Scaffold_Logic cluster_features Structural Features GemDimethyl gem-Dimethyl Group Metab Steric Shielding & Metabolic Stability GemDimethyl->Metab OxaneRing Oxane (Tetrahydropyran) Solub Lower LogP & Aqueous Solubility OxaneRing->Solub TertAlcohol Tertiary Alcohol Hbond H-Bond Donor/Acceptor (Target Binding) TertAlcohol->Hbond PrimAmine Primary Amine Vector Primary SAR Vector (High Reactivity) PrimAmine->Vector

Logical relationship between scaffold structural features and their resulting PK/PD properties.

Divergent SAR Workflow

The derivatization of this scaffold is primarily bifurcated into Amine Functionalization (rapid library generation) and Alcohol Modification (physicochemical tuning).

SAR_Workflow Scaffold 4-(2-Aminoethyl)- 2,2-dimethyloxan-4-ol (Core Scaffold) Amides Amide Library (H-Bond Acceptor Focus) Scaffold->Amides R-COOH, HATU DIPEA, DMF SecAmines Secondary Amines (Basic Center Retained) Scaffold->SecAmines R-CHO, NaBH(OAc)3 DCE, AcOH Fluoro Deoxofluorinated Analogs (Lipophilicity/Permeability) Scaffold->Fluoro 1. Boc2O  2. DAST DCM, -78°C Ureas Urea Derivatives (Bidentate H-Bonding) Scaffold->Ureas R-NCO DCM, TEA

Workflow for divergent SAR derivatization of the 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol scaffold.

Experimental Protocols & Self-Validating Systems

Protocol A: High-Throughput Amide Library Synthesis (Amine Vector)

Objective: Neutralize the basic amine and probe target sub-pockets for hydrogen bond acceptor interactions.

Causality & Rationale: We utilize HATU over traditional EDC/HOBt systems for this primary amine. HATU generates an active 7-azabenzotriazole ester. The nitrogen at the 7-position of the leaving group coordinates the incoming primary amine via a neighboring group effect, drastically accelerating the coupling rate and driving reactions to completion even with sterically hindered or electron-deficient carboxylic acids[1]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Pre-activation: In a 2-dram vial, dissolve the diverse carboxylic acid (1.1 eq, 0.11 mmol) and HATU (1.2 eq, 0.12 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (3.0 eq, 0.3 mmol) and stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (1.0 eq, 0.1 mmol) as a solution in DMF (0.5 mL). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (2 mL). Extract with EtOAc (3 x 2 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

In-Process Validation & QC:

  • Self-Validation: Monitor the reaction via LC-MS (ESI+). The starting scaffold has an exact mass of 173.16; look for the disappearance of the [M+H]⁺ peak at m/z 174.2. The appearance of the product peak confirms successful coupling.

Protocol B: Reductive Amination (Amine Vector)

Objective: Extend the molecule into lipophilic pockets while retaining the basic center for potential salt-bridge interactions with the target protein.

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride anion, rendering it unreactive toward most aldehydes and ketones at room temperature. This kinetic difference allows the imine intermediate to form fully before reduction occurs, preventing the premature reduction of the aldehyde to a dead-end alcohol[2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (1.0 eq, 0.1 mmol) and the target aldehyde (1.0 eq, 0.1 mmol) in 1,2-dichloroethane (DCE, 1.0 mL). Add glacial acetic acid (1.0 eq, 0.1 mmol) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 0.15 mmol) in one portion. Stir at room temperature for 12 hours.

  • Workup: Quench with 1N NaOH (1 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 2 mL), dry over MgSO₄, and concentrate.

In-Process Validation & QC:

  • Self-Validation: Perform a Ninhydrin stain on a silica TLC plate. The primary amine starting material will stain a deep purple/blue. A successful conversion to the secondary amine will shift the stain to a faint orange/brown, confirming the loss of the primary amine.

Protocol C: Deoxofluorination (Alcohol Vector)

Objective: Modulate physicochemical properties by converting the tertiary alcohol to a fluorine atom, increasing blood-brain barrier (BBB) permeability and lowering the pKa of the nearby amine.

Causality & Rationale: Diethylaminosulfur trifluoride (DAST) converts the sterically hindered tertiary alcohol into a C-F bond. Because tertiary alcohols are highly prone to E1/E2 elimination (dehydration to an alkene), the reaction must be strictly controlled at cryogenic temperatures (-78°C) in a non-polar solvent (DCM) to favor the Sₙ1-type fluorination pathway over elimination[3]. Crucial Note: The primary amine must be Boc-protected prior to this step, as DAST reacts violently with free amines.

Step-by-Step Methodology:

  • Protection: Convert the primary amine to the N-Boc derivative using Boc₂O (1.1 eq) and TEA (2.0 eq) in DCM. Isolate the protected intermediate.

  • Fluorination: Dissolve the N-Boc protected scaffold (1.0 eq, 0.1 mmol) in anhydrous DCM (2.0 mL) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • DAST Addition: Dropwise, add DAST (1.5 eq, 0.15 mmol). Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench: Cool back to 0°C and carefully quench dropwise with saturated aqueous NaHCO₃ until effervescence ceases. Extract with DCM, dry, and concentrate.

In-Process Validation & QC:

  • Self-Validation: Analyze the crude mixture via ¹⁹F NMR. The appearance of a distinct multiplet (typically between -130 to -150 ppm, depending on the exact stereoelectronic environment) confirms successful fluorine incorporation. IR spectroscopy will also show the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

Quantitative Data: Physicochemical Shifts Upon Derivatization

To aid in rational drug design, the following table summarizes the expected shifts in physicochemical properties when the 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol scaffold is derivatized using the protocols above.

Derivatization StrategyRepresentative TransformationExpected ΔMWExpected ΔcLogPΔTPSA (Ų)Primary SAR Objective
Amide Formation -NH₂ → -NHC(O)R+ MW(R) - 1+0.5 to +2.0+3.08Probe H-bond acceptor pockets; neutralize basicity.
Reductive Amination -NH₂ → -NHR+ MW(R) - 1+0.5 to +3.0-13.99Extend into lipophilic pockets; retain basic center.
Urea Formation -NH₂ → -NHC(O)NHR+ MW(R) + 42+0.2 to +1.5+29.10Establish bidentate H-bond networks with backbone amides.
Deoxofluorination -OH → -F+2.0+0.3 to +0.6-20.23Increase BBB permeability; modulate amine pKa via induction.

(Note: Baseline TPSA of the primary amine scaffold is approximately 46.25 Ų [26.02 for -NH₂ + 20.23 for -OH].)

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[1] URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[2] URL:[Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.[3] URL:[Link]

Sources

Application

"analytical methods for purity assessment of synthesized amino alcohols"

Application Note: Comprehensive Analytical Strategies for Purity Assessment of Synthesized Amino Alcohols Executive Summary & Technical Context Synthesized amino alcohols (e.g., -amino alcohols derived from epoxide openi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Strategies for Purity Assessment of Synthesized Amino Alcohols

Executive Summary & Technical Context

Synthesized amino alcohols (e.g.,


-amino alcohols derived from epoxide opening or amino acid reduction) represent a unique analytical challenge in pharmaceutical development. Their dual functionality confers high polarity, often resulting in poor retention on standard C18 Reversed-Phase (RP) columns. Furthermore, many aliphatic amino alcohols lack UV-active chromophores, rendering standard UV-Vis detection useless. Finally, the presence of stereocenters and potential regioisomers (e.g., from non-selective epoxide ring opening) requires orthogonal separation mechanisms.

This guide moves beyond generic "amino acid" analysis to provide a robust, multi-modal strategy for characterizing synthesized amino alcohols. We prioritize Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) for impurity profiling, GC-MS for structural confirmation, and Non-Aqueous Titration for absolute assay.

Strategic Method Selection

Before beginning benchwork, classify your analyte to select the appropriate workflow. Do not apply a "one-size-fits-all" approach.

MethodSelection Start Start: Amino Alcohol Characterization Chromophore Has UV Chromophore? (e.g., Phenyl, Naphthyl) Start->Chromophore Volatility Volatile / Derivatizable? Start->Volatility Chiral Chiral Center Present? Start->Chiral Titration Method E: Non-Aqueous Titration (Absolute Assay/Potency) Start->Titration Required for All (Potency) HILIC_UV Method A: HILIC-UV (Impurity Profiling) Chromophore->HILIC_UV Yes HILIC_CAD Method B: HILIC-CAD (Impurity Profiling) Chromophore->HILIC_CAD No GCMS Method C: GC-MS (TMS deriv.) (Regioisomer/Structure) Volatility->GCMS Yes (or via TMS) ChiralLC Method D: Chiral HPLC (Enantiomeric Excess) Chiral->ChiralLC Yes

Figure 1: Decision matrix for selecting analytical modules based on physicochemical properties.

Protocol A: Impurity Profiling via HILIC-CAD

Target: Non-chromophoric, polar amino alcohols (e.g., Valinol, Aminobutanol).

Rationale: Standard RP-HPLC fails here due to lack of retention (elution in void volume). Ion-Pairing chromatography is messy and incompatible with MS. HILIC retains polar amines via water-layer partitioning and ionic interactions. CAD provides near-universal response independent of chemical structure, unlike UV which requires a chromophore.

System Suitability Parameters
  • Tailing Factor (T): 0.8 – 1.5 (Critical for basic amines).

  • Resolution (Rs): > 2.0 between regioisomers.

  • Precision (RSD): < 2.0% for area counts (n=6).

Detailed Protocol
ParameterCondition
Column Amide-bonded Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm. Note: Amide phases shield silanols, reducing peak tailing for amines.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid). Low pH suppresses silanol ionization.
Mobile Phase B Acetonitrile (ACN).
Gradient 0-2 min: 90% B (Isocratic hold); 2-15 min: 90% -> 60% B; 15-20 min: 60% B; 20.1 min: 90% B.
Flow Rate 1.0 mL/min.
Temp 30°C.
Detector Charged Aerosol Detector (CAD). Nebulizer Temp: 35°C; Power Function: 1.0.
Sample Diluent 80:20 ACN:Water. Critical: Diluent must match initial mobile phase strength to prevent peak distortion.

Step-by-Step Execution:

  • Buffer Prep: Dissolve 630 mg Ammonium Formate in 1L water. Adjust pH to 3.0 with formic acid. Filter through 0.22 µm membrane.

  • Equilibration: HILIC columns require longer equilibration than RP. Flush with 20 column volumes (CV) of initial mobile phase.

  • Blank Run: Inject diluent to identify system peaks (ghost peaks are common in CAD due to mobile phase impurities).

  • Sample Prep: Dissolve 10 mg sample in 10 mL diluent (1 mg/mL). Vortex for 30s.

  • Analysis: Inject 5 µL. Integration should exclude the injection void peak (common in HILIC).

Protocol B: Structural Confirmation via GC-MS (Silylation)

Target: Regioisomer identification and volatile side-products.

Rationale: Amino alcohols often suffer from thermal degradation or adsorption in GC injectors. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps both the -OH and -NH2 groups, improving volatility and peak shape. This is superior to LC for separating structural isomers (e.g., 1,2- vs 2,1-amino alcohols).

Derivatization Workflow
  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[1] TMCS acts as a catalyst.[1]

  • Procedure:

    • Weigh 5 mg of dry amino alcohol into a 1.5 mL GC vial.

    • Add 500 µL Anhydrous Pyridine (Solvent/Acid Scavenger).

    • Add 200 µL BSTFA/TMCS.

    • Cap and heat at 70°C for 30 minutes . Heat is required to fully silylate the sterically hindered amine.

    • Cool to room temperature.[2] Inject directly.

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier: Helium, 1.0 mL/min constant flow.

  • Oven: 80°C (1 min) -> 15°C/min -> 280°C (5 min).

  • MS Source: EI (70 eV), Scan range 40-500 m/z.

Data Interpretation: Look for the [M-15]+ ion (loss of methyl from TMS) and specific alpha-cleavage fragments characteristic of the amine position, which distinguishes regioisomers.

Protocol C: Absolute Assay via Non-Aqueous Titration

Target: Determination of bulk purity (Potency) vs. Chromatographic Purity.

Rationale: HPLC gives purity as a percentage of total peak area (% Area). It does not account for inorganic salts, moisture, or solvent residues. Non-aqueous titration exploits the basicity of the amine to provide a precise weight-based assay value.

Mechanism:



Solvent: Glacial Acetic Acid (enhances the basicity of the amine).
Detailed Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
    • Standardization: Standardize against Potassium Hydrogen Phthalate (KHP) primary standard.

  • Solvent: Glacial Acetic Acid (Anhydrous).

  • Indicator: Crystal Violet (Visual) or Potentiometric Electrode (Preferred).

  • Procedure:

    • Accurately weigh ~150 mg of amino alcohol (W) into a titration vessel.

    • Dissolve in 30 mL Glacial Acetic Acid.

    • Optional: If sample is a hydrochloride salt, add 5 mL 3% Mercuric Acetate solution to sequester the halide (Note: Toxic, handle with extreme care).

    • Titrate with 0.1 N

      
       to a potentiometric endpoint (steepest jump in mV).
      
    • Perform a blank titration on the solvent (

      
      ).
      

Calculation:



Where 

= Normality of titrant,

= Molecular Weight of amino alcohol.

Protocol D: Chiral Purity (Enantiomeric Excess)

Target: Determining % ee for chiral drugs.

Rationale: Regio- and chemoselectivity do not guarantee stereopurity. Direct chiral HPLC on polysaccharide columns is the industry standard.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA).

  • Mobile Phase (Normal Phase): Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1).

    • Note: DEA is mandatory to suppress peak tailing of the basic amine.

  • Detection: UV (if chromophore exists) or Refractive Index (RI) / CAD (if no chromophore).

  • Optimization: If resolution is poor, switch the alcohol modifier (Ethanol -> Isopropanol) or lower the temperature to 15°C to improve chiral recognition.

Summary of Specifications (Example for Certificate of Analysis)

TestMethodAcceptance Criteria (Example)
Appearance VisualWhite to off-white solid
Identification GC-MSMatches Reference Spectrum
Chromatographic Purity HILIC-CAD> 98.0% Area
Enantiomeric Excess Chiral HPLC> 99.0% ee
Assay (Potency) Titration98.0 – 102.0% w/w
Residual Solvents GC-Headspace< ICH Q3C Limits

References

  • HILIC Mechanism & Amide Phases

    • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][4] Analytical and Bioanalytical Chemistry, 402(1), 231–247. Link

  • Charged Aerosol Detection (CAD)

    • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the corona charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Link

  • GC-MS Derivatization (Silylation)

    • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • Non-Aqueous Titration of Weak Bases

    • Pharmacopeial Forum. (2023). Titrimetry <541>. United States Pharmacopeia (USP). Link

  • Chiral Separation of Amino Alcohols

    • Subramanian, G. (Ed.). (2008).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2-Dimethyloxane Ring Systems

Welcome to the technical support center for the synthesis of 2,2-dimethyloxane (2,2-dimethyltetrahydropyran) ring systems. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyloxane (2,2-dimethyltetrahydropyran) ring systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this valuable heterocyclic motif. The unique gem-dimethyl substitution at the C2 position presents specific stereoelectronic considerations that can influence reaction outcomes. This resource provides in-depth, mechanism-driven troubleshooting advice and practical protocols based on established literature and field experience.

Section 1: Troubleshooting Intramolecular Williamson Ether Synthesis

Intramolecular Sₙ2 cyclization of a suitably functionalized 5-halopentan-1-ol or a related substrate is a fundamental approach. The gem-dimethyl group can facilitate this cyclization via the Thorpe-Ingold effect, but success hinges on optimizing several key parameters.

FAQ 1.1: My intramolecular cyclization to form the 2,2-dimethyloxane ring is giving low yields or failing completely. What are the primary causes?

Answer: Low conversion in an intramolecular Williamson ether synthesis typically points to one of four critical areas: the strength of the base, the quality of the leaving group, the reaction concentration, or the choice of solvent.

  • Insufficiently Strong Base: The reaction requires the quantitative formation of an alkoxide nucleophile. If the base is not strong enough to deprotonate the precursor alcohol completely, the concentration of the active nucleophile will be too low for efficient cyclization.[1][2]

    • Troubleshooting: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1] These ensure irreversible deprotonation, driving the reaction forward.

  • Poor Leaving Group: The rate of the Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.[3] Halides are common, but their reactivity follows the trend I > Br > Cl >> F. Hydroxyl groups must be converted to a more effective leaving group.

    • Troubleshooting: If using a halide, consider converting a chloride to a bromide or iodide via a Finkelstein reaction. For alcohols, convert the hydroxyl group into a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups.[1][4]

  • Solvent Issues: The solvent must be able to dissolve the alkoxide intermediate without hindering its nucleophilicity. Protic solvents (e.g., ethanol, water) will protonate the alkoxide, quenching the reaction.[2]

    • Troubleshooting: Use an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents solvate the counter-ion (e.g., Na⁺) but leave the alkoxide nucleophile highly reactive.[2][3]

  • Concentration: Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions where one molecule's alkoxide reacts with another molecule's alkyl halide.

    • Troubleshooting: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). Consider using a syringe pump for slow addition of the substrate to the base slurry to maintain high dilution conditions throughout the addition.

FAQ 1.2: I am observing a significant amount of an alkene byproduct instead of the target 2,2-dimethyloxane. How can I suppress this elimination reaction?

Answer: The formation of an alkene indicates that an E2 elimination pathway is competing with the desired Sₙ2 cyclization. The alkoxide is not only a strong nucleophile but also a strong base. This is particularly problematic with secondary alkyl halides, but can occur with primary halides at elevated temperatures.[2][4]

  • High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at an elevated temperature can disproportionately favor the E2 pathway.[2]

    • Troubleshooting: Lower the reaction temperature. For many intramolecular Williamson ether syntheses, running the reaction at room temperature or even 0 °C is sufficient, especially with a good leaving group like tosylate or iodide.

  • Sterically Hindered Substrate: While the gem-dimethyl group is at the C2 position of the final product (alpha to the ether oxygen), steric hindrance near the carbon bearing the leaving group (C6) can impede the Sₙ2 backside attack, making E2 more competitive.

    • Troubleshooting: Ensure your leaving group is on a primary carbon if possible. If the synthetic route demands a secondary leaving group, using a bulkier, less-basic alkoxide is a common strategy, though this is not applicable in an intramolecular context. The primary solution remains lowering the temperature and using the best possible leaving group to accelerate the Sₙ2 rate over the E2 rate.

Section 2: Troubleshooting the Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde (or ketone) to form a tetrahydropyran ring. It proceeds via an oxocarbenium ion intermediate, and its stereochemical outcome is highly dependent on achieving a chair-like transition state.[5][6]

FAQ 2.1: My Prins cyclization is yielding a complex mixture of products, including dienes and rearranged isomers, with low recovery of the desired 2,2-dimethyloxane.

Answer: The oxocarbenium ion intermediate in a Prins cyclization is highly reactive and susceptible to several competing pathways. The product distribution is exquisitely sensitive to the choice of acid catalyst, temperature, and substrate electronics.

  • Oxonia-Cope Rearrangement: This is a major competing pathway, especially when the reaction is run at higher temperatures or with Lewis acids that can promote reversible reactions. It leads to racemization and the formation of side-chain exchange products.[5][6]

    • Troubleshooting: Use milder Lewis acids like InBr₃ or SnBr₄, which can promote faster cyclization and suppress the reversible oxonia-Cope rearrangement.[6] Lowering the reaction temperature is also critical.

  • Formation of Tetrahydrofuran Byproducts: The oxocarbenium intermediate can, in principle, cyclize via a 5-membered transition state to yield a tetrahydrofuran (THF) ring instead of the desired 6-membered tetrahydropyran (THP).[5]

    • Troubleshooting: This is often controlled by the stability of the chair-like 6-membered transition state, which places substituents in pseudo-equatorial positions. Ensure the geometry of your homoallylic alcohol precursor favors this pathway. Using bulkier aldehydes can sometimes favor the more organized 6-membered transition state.

  • Elimination and Side-Chain Reactions: Strong Brønsted acids or aggressive Lewis acids at warm temperatures can lead to elimination to form dienes or other rearrangements.

    • Troubleshooting: Screen a panel of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, BiCl₃) at low temperatures (e.g., -78 °C to 0 °C) to find the optimal balance between reactivity and selectivity.[5][7][8]

Diagram: Key Decision Points in Prins Cyclization

The following diagram illustrates the critical branch point for the oxocarbenium intermediate, leading to either the desired product or unwanted side products.

Prins_Troubleshooting Start Homoallylic Alcohol + Aldehyde + Acid Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Formation Desired_TS Chair-like Transition State (6-exo) Intermediate->Desired_TS Favorable (Low Temp, Mild Acid) Undesired_TS1 Oxonia-Cope Rearrangement Intermediate->Undesired_TS1 Competing (High Temp) Undesired_TS2 5-exo Cyclization Intermediate->Undesired_TS2 Competing Product 2,2-Dimethyloxane (Desired Product) Desired_TS->Product Side_Product1 Rearranged / Racemized Products Undesired_TS1->Side_Product1 Side_Product2 Tetrahydrofuran Byproduct Undesired_TS2->Side_Product2

Caption: Decision pathways for the oxocarbenium intermediate in Prins cyclization.

Section 3: Troubleshooting Acid-Catalyzed Intramolecular Hydroalkoxylation

This method involves the direct acid-catalyzed cyclization of an unsaturated alcohol, such as 5-methylhex-5-en-1-ol, to form the 2,2-dimethyloxane. The reaction proceeds via protonation of the alkene to form a tertiary carbocation, which is then trapped by the intramolecular hydroxyl group.

FAQ 3.1: My attempt at acid-catalyzed cyclization of a homoallylic alcohol is resulting in polymerization or recovery of starting material.

Answer: This outcome suggests an issue with either carbocation formation or its subsequent trapping. The choice and concentration of the acid are paramount.

  • Inappropriate Acid Choice: Strong, coordinating acids (like H₂SO₄ in water) can lead to hydration of the double bond or other side reactions rather than the desired cyclization.[9]

    • Troubleshooting: Employ a non-nucleophilic acid system. Triflic acid (TfOH) or camphorsulfonic acid (CSA) in a non-coordinating solvent like dichloromethane (DCM) are often effective.[10] These provide the necessary protonation without introducing a competitive nucleophile.

  • Carbocation Instability/Rearrangement: While the formation of a tertiary carbocation is favored, it can still undergo undesired rearrangements, such as 1,2-hydride shifts, if the intramolecular trapping is not rapid.[9]

    • Troubleshooting: Run the reaction at low temperature to minimize the lifetime and rearrangement potential of the carbocation. Ensure the starting material geometry pre-organizes the hydroxyl group for rapid intramolecular attack.

FAQ 3.2: I am forming a five-membered ring (cyclopentylmethanol derivative) instead of the six-membered oxane.

Answer: This indicates a competing 5-endo-trig cyclization is occurring. While generally disfavored by Baldwin's rules for radical cyclizations, cationic cyclizations can exhibit different selectivity profiles. The formation of a 5-membered ring suggests that an alternative mechanistic pathway, potentially involving a concerted or near-concerted addition, or rearrangement post-cyclization, might be at play.

  • Troubleshooting: Re-evaluate the acid catalyst and solvent. A less coordinating solvent may better stabilize the transition state leading to the six-membered ring. Additionally, methods like oxymercuration-demercuration provide a reliable alternative to direct protonation for achieving Markovnikov-selective intramolecular hydroalkoxylation without the risk of rearrangements or alternative cyclization modes.[11][12]

Section 4: General FAQs and Protocols

FAQ 4.1: How do I choose an appropriate protecting group strategy when synthesizing the precursor for cyclization?

Answer: Protecting groups must be stable to the conditions used to build the precursor backbone but selectively removable to unmask the reactive group (e.g., the alcohol) just before the cyclization step.[13][14]

  • Orthogonality is Key: Choose protecting groups that are removed under conditions that do not affect other functional groups in the molecule.[13] For example, if your cyclization is acid-catalyzed (Prins), avoid acid-labile protecting groups like t-butyl ethers (Boc for amines is also acid-labile) for other parts of the molecule.[15] A base-labile ester or a silyl ether (removable with fluoride) would be orthogonal choices.

  • Stability: Ensure the protecting group can withstand all intermediate steps. Benzyl (Bn) ethers, for instance, are robust to most acidic and basic conditions but are easily removed by hydrogenolysis, making them a versatile choice.[16]

Table 1: Comparison of Common Synthesis Methods
MethodKey ReagentsCommon Side ReactionsKey Advantages
Intramolecular Williamson Ether Synthesis Strong Base (NaH), Good Leaving Group (OMs, OTs, I)E2 Elimination, Intermolecular reactionHigh reliability, Predictable Sₙ2 mechanism
Prins Cyclization Lewis or Brønsted Acid, Aldehyde/KetoneOxonia-Cope, Elimination, THF formationForms C-C and C-O bonds simultaneously, High stereocontrol possible[5][7]
Intramolecular Hydroalkoxylation (Acid-Cat.) Strong, non-nucleophilic acid (TfOH, CSA)Rearrangement, Polymerization, HydrationAtom economical, Direct cyclization of unsaturated alcohol
Intramolecular Oxymercuration-Demercuration 1. Hg(OAc)₂, ROH 2. NaBH₄None significantPrevents carbocation rearrangement, Reliable Markovnikov addition[11][12]
Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis via a Tosylate
  • Tosylation: To a stirred solution of 5-methylhexane-1,5-diol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add tosyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the monotosylated alcohol.

  • Cyclization: Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.05 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Add the purified monotosylate (1.0 eq) dissolved in a small amount of anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Workup: After stirring for 2-4 hours at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully under reduced pressure (the product can be volatile). Purify by distillation or chromatography to yield 2,2-dimethyloxane.

Protocol 2: General Procedure for a Lewis Acid-Mediated Prins Cyclization
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the homoallylic alcohol (e.g., 4,4-dimethylpent-1-en-5-ol) (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM (0.1 M).

  • Cyclization: Cool the solution to -78 °C. In a separate flask, prepare a solution of the Lewis acid (e.g., SnCl₄, 1.1 eq) in DCM. Add the Lewis acid solution dropwise to the substrate solution via syringe over 20 minutes. Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues in synthesis.

General_Workflow Start Experiment Fails (Low Yield / Wrong Product) Check_SM 1. Verify Starting Material Purity & Structure (NMR, etc.) Start->Check_SM Analyze_Crude 2. Analyze Crude Reaction Mixture (NMR, LC-MS) Check_SM->Analyze_Crude If SM is pure Identify_Side_Products Identify Side Products Analyze_Crude->Identify_Side_Products No_Reaction Mainly Starting Material Identify_Side_Products->No_Reaction Outcome Side_Products Known Side Products Identify_Side_Products->Side_Products Outcome Unknown_Products Unknown Products Identify_Side_Products->Unknown_Products Outcome Reagent_Check Increase Reactivity: - Stronger Acid/Base - Better Leaving Group - Higher Temperature No_Reaction->Reagent_Check Selectivity_Check Increase Selectivity: - Milder Conditions - Lower Temperature - Different Catalyst/Solvent Side_Products->Selectivity_Check Mechanistic_Review Re-evaluate Proposed Mechanism Unknown_Products->Mechanistic_Review Optimize_Conditions 3. Optimize Reaction Conditions Success Successful Synthesis Optimize_Conditions->Success Reagent_Check->Optimize_Conditions Selectivity_Check->Optimize_Conditions Mechanistic_Review->Optimize_Conditions

Caption: A systematic workflow for troubleshooting synthetic reactions.

References

  • Technical Support Center: Synthesis of 2,2-Dimethyloxetane - Benchchem.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC. (2021).
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - ResearchGate. (2026).
  • Improving reaction conditions for Williamson ether synthesis - Benchchem.
  • Protecting groups - Royal Society of Chemistry.
  • VI Protecting Groups and Orthogonal Protection Strategies - University of Leeds.
  • Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone - PubMed. (1998).
  • Triflic-Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reaction of Alcohols with Thiophenols—Facile Access to Polysubstituted Thiochromans - ACS Omega. (2018).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
  • Williamson Ether Synthesis - Chemistry Steps. (2022).
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - The Journal of Organic Chemistry. (2023).
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC.
  • Protecting Groups In Organic Chemistry – - Total Synthesis.
  • Protecting groups in organic synthesis + H2O - Veer Narmad South Gujarat University.
  • Oxymercuration-Demercuration - Chemistry Steps.
  • Oxymercuration Demercuration of Alkenes - Master Organic Chemistry. (2023).
  • Alkoxymercuration-Demercuration Synthesis of Ethers - Chemistry LibreTexts. (2020).

Sources

Optimization

Technical Support Center: Purification of Polar Amino Alcohols

Ticket ID: PAA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, detection, and isolation of polar amino alcohols. Introduction: The "Polarity Trap" You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PAA-PUR-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, detection, and isolation of polar amino alcohols.

Introduction: The "Polarity Trap"

You are likely here because your amino alcohol is eluting in the void volume, tailing significantly, or invisible to your UV detector. Amino alcohols present a "perfect storm" of purification challenges:

  • High Polarity: They refuse to bind to standard C18 silica.[1]

  • Basicity: The amine moiety interacts with residual silanols, causing severe peak tailing.

  • Lack of Chromophores: Many (like serinol derivatives or aliphatic amino alcohols) are UV-inactive.

  • Hygroscopicity: Isolating them as dry solids is difficult; they often degrade into oils or gums.

This guide moves beyond standard textbook advice to provide field-proven workflows for these specific molecules.

Module 1: Chromatographic Retention (The "It Won't Stick" Problem)

Q: My compound elutes in the void volume (k' < 1) on my C18 column. What is the immediate fix?

A: Standard C18 columns suffer from "phase dewetting" (pore collapse) in highly aqueous conditions, which polar amino alcohols require.

Protocol A: The "Aqueous Stability" Switch (Moderate Polarity) If your compound has some hydrophobic character (LogP > -1), switch to a Polar-Embedded or C18-AQ column.

  • Mechanism: These phases have a hydrophilic group near the silica surface that prevents pore collapse in 100% water.

  • Mobile Phase: 0-10% Acetonitrile in Water (+ 0.1% Formic Acid).

  • Why it works: It allows you to start at 100% aqueous conditions to force retention without killing the column.

Protocol B: HILIC (High Polarity / LogP < -1) If your compound washes off C18-AQ, you must invert the mechanism using Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica for amines.

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).

  • Mobile Phase B: 10-20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

  • Gradient: Start at 95% Acetonitrile and ramp down to 60% Acetonitrile.

  • Critical Note: Never dissolve your sample in pure water for HILIC injection. It is too strong a solvent and will cause peak distortion. Dissolve in 75:25 ACN:Water.

Module 2: Peak Shape & Resolution (The "Tailing" Problem)

Q: I have retention, but the peak tails severely (As > 2.0). How do I sharpen it?

A: Tailing in amino alcohols is almost always caused by the protonated amine (


) interacting with acidic silanols (

) on the column hardware or packing material.

Troubleshooting Matrix:

Modifier StrategyProtocolProsCons
Low pH (Acidic) 0.1% Trifluoroacetic Acid (TFA)Suppresses silanol ionization; excellent peak shape.Mass Spec Suppression. Hard to remove (forms salts).
High pH (Basic) 0.1% Ammonium Hydroxide (pH 10-11)De-protonates the amine (

); eliminates ionic interaction.
Requires Hybrid Silica. Destroys standard silica columns immediately.
Chaotropic Salt 10-20 mM Ammonium PerchlorateMasks silanol interactions through high ionic strength.Hazardous (explosive potential); not volatile.

Recommendation: Use a High pH stable C18 column (e.g., Ethylene-Bridged Hybrid silica) with 0.1% Ammonium Hydroxide. This keeps the amino alcohol in its free base form, improving both peak shape and loading capacity.

Module 3: Detection (The "Invisible Peak" Problem)

Q: My compound has no UV chromophore. How do I trigger fraction collection?

A: Relying on end-absorption (205-210 nm) is risky due to solvent noise. You need a mass-sensitive detector.

Comparison of Options:

  • ELSD (Evaporative Light Scattering Detector):

    • Pros: Robust, cheaper.[2]

    • Cons: Non-linear response; lower sensitivity for semi-volatiles.

  • CAD (Charged Aerosol Detector):

    • Pros: Uniform response (independent of structure); higher sensitivity than ELSD.[3]

    • Cons: More expensive; intolerant to non-volatile buffers (phosphate is forbidden).

  • MS (Mass Spectrometry):

    • Pros: Specificity (extract by M+H).

    • Cons: Signal suppression if TFA is used.

Technical Tip: If using ELSD/CAD, ensure your mobile phase is 100% volatile . Use Formic Acid, Acetic Acid, or Ammonium Hydroxide. Avoid Phosphate or Sodium buffers, as they will clog the detector nebulizer.

Module 4: Isolation & Salt Removal (The "TFA" Problem)

Q: I purified my compound using TFA, but now it's a hygroscopic salt that kills my bio-assay. How do I desalt it?

A: This is the most common failure point. TFA salts are cytotoxic. You need a "Catch and Release" protocol using Strong Cation Exchange (SCX).

Protocol: SCX Free-Basing (Desalting)

This method separates the amino alcohol from TFA and elutes it as a free amine.

  • Conditioning:

    • Use a polymeric SCX cartridge (e.g., Strata-X-C or Oasis MCX).

    • Flush with 3 CV (Column Volumes) Methanol.

    • Flush with 3 CV Water (acidified to pH 2-3 with Formic Acid).

  • Loading (The "Catch"):

    • Dissolve your TFA salt fraction in water (pH < 4).

    • Load onto the cartridge.[4][5] The protonated amine binds to the sulfonate groups. TFA anions pass through.

  • Washing:

    • Flush with 3 CV 0.1% Formic Acid in Water (removes residual TFA).

    • Flush with 3 CV Methanol (removes neutral organic impurities).

  • Elution (The "Release"):

    • Elute with 5% Ammonium Hydroxide in Methanol .

    • The base neutralizes the amine, breaking the ionic bond with the resin.

  • Finishing:

    • Concentrate the methanolic fraction. The volatile ammonia evaporates, leaving the pure free-base amino alcohol.

Visualizing the Workflow

Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on compound polarity (LogP) and solubility.

MethodSelection Start Start: Purify Amino Alcohol SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck NormalPhase Normal Phase Silica (Use Amine-Functionalized Silica) SolubilityCheck->NormalPhase Yes PolarityCheck Check LogP / Polarity SolubilityCheck->PolarityCheck No (Water soluble) Moderate Moderate Polarity (LogP > -1) PolarityCheck->Moderate HighPolar High Polarity (LogP < -1) PolarityCheck->HighPolar C18AQ C18-AQ or Polar Embedded (100% Aqueous Start) Moderate->C18AQ HILIC HILIC (Amide/ZIC) (High Organic Start) HighPolar->HILIC

Figure 2: SCX Catch-and-Release Mechanism

Caption: Step-by-step mechanism for removing TFA salts and isolating free-base amino alcohols.

SCX_Mechanism Step1 1. LOAD (Acidic pH) Amine (NH3+) binds to Resin (SO3-) TFA anion flows through Step2 2. WASH (Methanol) Remove neutrals/impurities Ionic bond holds target Step1->Step2 Purification Step3 3. ELUTE (Basic MeOH) NH4OH deprotonates amine Target released as Free Base Step2->Step3 Isolation

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

  • Waters Corporation. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.Link

  • Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Cornell Institute of Biotechnology. SCX disposable cartridge cleanup Protocol.Link

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Aminoethyl-Containing Compounds During Workup

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with aminoethyl-containing compounds. These molecules are susceptible to various degradation pathways during standard laboratory workup procedures, which can lead to reduced yields, impure products, and inconsistent results.[1][2][3][4] This resource is designed to provide you with the expertise and field-proven insights to mitigate these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and offers step-by-step solutions grounded in chemical principles.

Issue 1: My aminoethyl-containing compound is turning brown or black after extraction or during solvent removal.

Q: What is causing this discoloration, and how can I prevent it?

A: Discoloration, such as turning brown or black, is a common indicator of oxidation.[5][6] The aminoethyl group, particularly primary amines, is susceptible to air oxidation, which can be accelerated by light, heat, and the presence of metal ions.[6][7][8]

Causality: The lone pair of electrons on the nitrogen atom can be abstracted, initiating a radical chain reaction that leads to the formation of colored polymeric byproducts.[1] This process is often catalyzed by trace metal impurities in your solvents or on your glassware.

Caption: Decision workflow for troubleshooting discoloration.

Detailed Protocols:

  • Inert Atmosphere Technique:

    • Before your workup, thoroughly degas all aqueous and organic solvents by bubbling a stream of nitrogen or argon through them for at least 15-30 minutes.[5]

    • Conduct all extractions and solvent removal steps under a positive pressure of an inert gas. A simple balloon filled with nitrogen or argon attached to your flask can suffice for many applications.

    • For highly sensitive compounds, perform the entire workup in a glovebox.

  • Use of Chelating Agents:

    • Prepare a stock solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA).[9][10][11]

    • During aqueous extraction, add the chelating agent to the aqueous phase at a low concentration (e.g., 0.1-1 mM). This will sequester metal ions that can catalyze oxidation.[9][10]

  • Temperature Control:

    • Perform extractions using a jacketed separatory funnel cooled with a circulating water bath.

    • When removing solvent using a rotary evaporator, use a water bath with the lowest effective temperature to minimize thermal degradation.[12][13][14]

Issue 2: My yield is significantly lower than expected after column chromatography.

Q: What is happening on the silica gel, and how can I improve my recovery?

A: The basic nature of the aminoethyl group leads to strong interactions with the acidic silanol groups on the surface of silica gel.[15] This can cause irreversible adsorption, tailing of your compound during elution, and on-column degradation, all of which contribute to low recovery.[2][15]

Causality: The acidic protons of the silanol groups (Si-OH) can protonate the basic amine, leading to a strong ionic interaction that prevents the compound from eluting properly.

StrategyMechanism of ActionRecommended Implementation
Mobile Phase Modification Neutralizes acidic silanol groups, reducing strong interactions with the basic amine.[16]Add a small percentage of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-0.5%), to your eluent system.[16]
Use of Deactivated Silica The silica surface is treated to reduce the number of acidic silanol groups.Utilize commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent.
Alternative Stationary Phases Employs a stationary phase with a less acidic surface.Consider using alumina (basic or neutral) or a polymer-based stationary phase for your purification.
Salt Formation and Purification Converts the amine to a salt, which often has different chromatographic properties and can be purified on a different stationary phase (e.g., reverse phase).[15]Convert your amine to a hydrochloride or other suitable salt before purification.[15]

Experimental Protocol: Column Chromatography with a Modified Mobile Phase

  • Prepare the Eluent: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 0.5% (v/v).

  • Pack the Column: Pack your column with silica gel using the triethylamine-modified eluent.

  • Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the modified eluent to ensure the entire stationary phase is neutralized.

  • Load and Elute: Load your sample and elute with the modified mobile phase, collecting fractions as usual.

  • Post-Purification: After combining the desired fractions, the triethylamine can be removed during solvent evaporation under reduced pressure due to its volatility.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for aminoethyl-containing compounds?

A1: The primary degradation pathway is oxidation, which is often catalyzed by air, light, and metal ions.[1][6][7] The amino group is an electron-rich functional group, making it susceptible to oxidative processes.[1]

Q2: How does pH affect the stability of my aminoethyl-containing compound during workup?

A2: The pH of your aqueous phase during extraction is critical. Many aminoethyl compounds are more stable at a slightly basic pH (around 8-9).[17][18][19][20] At acidic pH, the amine is protonated, which can sometimes increase its stability towards oxidation but may make it more water-soluble, complicating extraction into an organic solvent.[17][18] Extreme pH values (highly acidic or highly basic) can lead to hydrolysis of other functional groups in your molecule.[17][20] It is often necessary to perform small-scale trials to determine the optimal pH for your specific compound.[17]

Q3: Can I use antioxidants to protect my compound? If so, which ones are recommended?

A3: Yes, antioxidants can be very effective.[21][22][23] The choice of antioxidant depends on the nature of your compound and the solvent system.

  • For organic phases: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.[24]

  • For aqueous phases: Ascorbic acid (Vitamin C) or sodium sulfite can be used.

It is important to use the minimum effective amount of antioxidant, as it will need to be removed during purification.

Q4: Are there any specific storage recommendations for aminoethyl-containing compounds?

A4: Proper storage is crucial to prevent degradation over time.[12][25][26][27][28]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).[6][25]

  • Temperature: Store at low temperatures, typically refrigerated (2-8°C) or frozen (-20°C), to slow the rate of degradation.[6][12]

  • Light: Use amber or opaque containers to protect from light.[6][8][25]

Caption: Key storage parameters for aminoethyl compounds.

References

  • Oxidation inhibitors for amine degradation.
  • Chelating Agents. Protheragen. [Link]

  • Chelating agents. Delamine. [Link]

  • Amines and Chelates. Dow Inc. [Link]

  • Shen, Q., Liu, Y. D., & Zhong, R. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(2), 285-295. [Link]

  • Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. Khan Academy. [Link]

  • Deamination mechanism of primary amines. ResearchGate. [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher. [Link]

  • Al-Absi, H. R., & Conway, W. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Overview of Amines. Shaalaa.com. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • A kind of preparation method of three (2- amino-ethyl) amine.
  • Chelating effect of metal deactivators. UNPChemicals. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Wimley, W. C., Creamer, T. P., & White, S. H. (1996). Temperature dependence of amino acid hydrophobicities. Biochemistry, 35(16), 5109-5124. [Link]

  • Sexton, A., & Rochelle, G. T. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(16), 5797-5808. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Method for synthesizing 2-aminoethyl(ethyl)amine.
  • CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Hartono, A., & Ardi, S. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 620. [Link]

  • Nageswara Rao, R., & Talluri, M. V. N. K. (2007). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of Chromatography B, 857(1), 1-14. [Link]

  • Vardan, T. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30. [Link]

  • Evolve's guide to storing lab chemicals safely. Evolve. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Socratic. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ResearchGate. [Link]

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • 2-Aminoethyl alcohol-containing products arising from the hydrolysis of... ResearchGate. [Link]

  • Denu, J. M., & Fitzpatrick, P. F. (2009). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 491(1-2), 1-12. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

  • Pérez-Jiménez, J., & Saura-Calixto, F. (2018). Natural Antioxidant Evaluation: A Review of Detection Methods. Antioxidants, 7(10), 139. [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. ResearchGate. [Link]

  • Carocho, M., & Ferreira, I. C. F. R. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants, 11(12), 2321. [Link]

  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Do amino acids break down under heating? Quora. [Link]

  • Karl, M., Le Person, A., & Meland, M. (2011). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 11(19), 10173-10190. [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. KEGG. [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

Sources

Optimization

Technical Support Center: Improving Yield and Purity in Multi-Step Organic Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for multi-step organic synthesis. As a Senior Application Scientist, I've designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for multi-step organic synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered in the lab. The goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic routes.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only a solution but also an explanation of the underlying principles, ensuring a deeper understanding that can be applied to future synthetic challenges.

Section 1: Troubleshooting Low Reaction Yields

Low yields are a frequent source of frustration in multi-step synthesis, as losses at each stage compound to significantly diminish the final product quantity.[1] A systematic approach to identifying the root cause is crucial for improving the overall efficiency of your synthesis.

My overall yield is significantly lower than the product of the individual step yields. What are the common culprits?

This is a classic problem in multi-step synthesis.[1] While it's easy to focus on the chemistry of each reaction, significant losses often occur during the physical processes of work-up and purification.[2]

Common Causes of Cumulative Yield Loss:

  • Mechanical Losses: Repeated transfers of material between flasks, filtrations, and extractions can lead to incremental but substantial loss of product.

  • Incomplete Extractions: Insufficient partitioning of your product into the organic layer during aqueous work-up is a common issue.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Volatility of the Product: Low boiling point products can be lost during solvent removal under reduced pressure (rotary evaporation).[2]

Troubleshooting Protocol:

  • Analyze Each Step in Isolation: Before proceeding to the next step, ensure you have accurately calculated the yield for the current step. This will help pinpoint the exact stage where the most significant loss is occurring.

  • Optimize Work-up Procedures:

    • Perform multiple small-volume extractions rather than one large one to maximize product recovery.[3]

    • Ensure the pH of the aqueous layer is optimized for the solubility of your compound in the organic phase.

    • Thoroughly rinse all glassware that came into contact with your product with the extraction solvent.[2]

  • Evaluate Purification Method:

    • If you suspect decomposition on silica, try using a different stationary phase like neutral or basic alumina, or consider alternative purification methods like recrystallization or distillation.

    • For volatile compounds, use a lower bath temperature and carefully control the vacuum during rotary evaporation.[2]

A specific reaction in my sequence has a consistently low yield. How can I systematically optimize the reaction conditions?

Optimizing a reaction is a multi-faceted process that involves systematically varying key parameters to find the conditions that favor product formation while minimizing side reactions.[4][5]

Key Parameters for Optimization:

  • Temperature: Some reactions require precise temperature control. Running a reaction too hot can lead to decomposition or byproduct formation, while a temperature that is too low may result in an incomplete reaction.[6]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7][8] Stopping the reaction too early or letting it run for too long can both negatively impact the yield.[2]

  • Stoichiometry of Reagents: The ratio of reactants can be critical. Experiment with slight excesses of one reagent to drive the reaction to completion, but be mindful that a large excess can complicate purification.

  • Solvent Choice: The solvent can influence reaction rates and selectivity. Screen a variety of solvents with different polarities and boiling points.

  • Catalyst Loading and Choice: If the reaction is catalyzed, the amount and type of catalyst can have a profound effect on the yield.

A systematic approach to optimization often involves Design of Experiments (DoE), a statistical method for efficiently exploring the effects of multiple parameters.[4][5]

Parameter Initial Condition Variation 1 Variation 2 Rationale
TemperatureRoom Temperature (25°C)0°C50°CTo assess the impact of thermal energy on reaction rate and stability.
Reagent A:B Ratio1:11.2:11:1.2To determine if an excess of one reactant drives the reaction to completion.
Concentration0.1 M0.5 M0.05 MTo evaluate the effect of reactant proximity on the reaction rate.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup optimize_reaction Optimize Reaction Conditions check_purity->optimize_reaction Impurities Detected check_conditions->optimize_reaction Sub-optimal optimize_purification Optimize Purification Method check_workup->optimize_purification Decomposition improve_workup Improve Work-up Technique check_workup->improve_workup Mechanical Loss success Yield Improved optimize_reaction->success optimize_purification->success improve_workup->success

Section 2: Addressing Product Purity Issues

Achieving high purity is as critical as obtaining a good yield, especially in drug development where even trace impurities can have significant biological effects.[9]

My final product is contaminated with a persistent impurity. How can I identify and remove it?

The first step is to identify the impurity. Analytical techniques are indispensable for this purpose.

Common Analytical Techniques for Impurity Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the components in your sample, which can help in identifying byproducts or unreacted starting materials.[10]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, which can give clues about the impurity's structure.[10]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture.[8]

Once the impurity is identified, you can devise a strategy for its removal.

Strategies for Removing Impurities:

Impurity Type Recommended Purification Technique Principle of Separation
Unreacted Starting MaterialColumn Chromatography with a different solvent systemDifferential adsorption to the stationary phase.
Byproduct with different polarityLiquid-Liquid ExtractionDifferential solubility in two immiscible solvents.
Isomeric ByproductPreparative HPLC or RecrystallizationDifferences in polarity or solubility.[11]
Non-volatile inorganic saltsFiltration or Aqueous WashInsolubility in organic solvents.

Protocol for Stubborn Impurity Removal:

  • Characterize the Impurity: Use a combination of NMR, MS, and IR to get as much structural information as possible about the impurity.

  • Hypothesize its Origin: Based on the structure, determine if it's an unreacted starting material, a byproduct from a side reaction, or a decomposition product.

  • Targeted Removal:

    • If it's a byproduct, revisit the reaction conditions to see if they can be modified to disfavor its formation.

    • If it's unreacted starting material, consider increasing the reaction time or the amount of the other reactant.

    • For purification, if standard chromatography fails, consider techniques like recrystallization from different solvent systems or preparative HPLC.[11]

My product appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

Broad peaks in an NMR spectrum can indicate a few potential problems, even if the compound appears as a single spot on a TLC plate.

Potential Causes of Broad NMR Peaks:

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Presence of Rotamers or Conformational Isomers: If your molecule has restricted bond rotation (e.g., amides), it can exist as a mixture of slowly interconverting isomers, leading to broad or multiple peaks.

  • Aggregation: At higher concentrations, molecules can aggregate, leading to broader signals.

  • Residual Solvent: Incomplete removal of a high-boiling point solvent can sometimes result in broad underlying signals.

Troubleshooting Steps:

  • Check for Paramagnetic Metals: If you used any metal catalysts, ensure they have been completely removed. This can often be achieved by washing the organic layer with a chelating agent like EDTA or by filtering through a plug of Celite.

  • Variable Temperature NMR: Running the NMR at a higher temperature can sometimes coalesce the signals from different conformers into a single, sharper peak.

  • Dilute the Sample: Rerun the NMR with a more dilute sample to see if the peak shape improves.

  • Ensure Complete Solvent Removal: Dry the sample under high vacuum for an extended period to remove any residual high-boiling solvents.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washes) start->workup drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification Purification crude_product->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization distillation Distillation purification->distillation pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation->pure_product

Section 3: Scale-Up Challenges

Transitioning a synthesis from a small laboratory scale to a larger, preparative scale introduces a new set of challenges that can impact both yield and purity.[12]

I successfully performed a reaction on a 100 mg scale, but when I tried to scale it up to 10 g, the yield dropped significantly. Why does this happen?

Scaling up a reaction is not always as simple as multiplying the quantities of reagents.[12] Several physical and chemical factors that are negligible on a small scale become significant at a larger scale.

Key Challenges in Scaling Up:

  • Heat Transfer: Exothermic reactions can be difficult to control on a large scale because the surface area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to an increase in temperature and the formation of byproducts.[12]

  • Mixing: Achieving efficient mixing in a large reaction vessel is more challenging than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions.[6]

  • Addition Rates: The rate of addition of a reagent, which may not be critical on a small scale, can become very important in a large-scale reaction to control the reaction rate and temperature.

  • Work-up and Purification: Handling large volumes during extraction and chromatography can be cumbersome and lead to greater proportional losses.

Strategies for Successful Scale-Up:

  • Pilot Reaction: Before committing to the full 10 g scale, run a smaller pilot reaction (e.g., 1 g) to identify any potential issues.

  • Control Exotherms: For exothermic reactions, ensure you have adequate cooling capacity (e.g., a larger ice bath or a cryocooler). Add reagents slowly and monitor the internal temperature of the reaction.[13]

  • Efficient Stirring: Use an overhead mechanical stirrer for large-scale reactions to ensure efficient mixing.

  • Modify Work-up: Consider alternative work-up procedures for large-scale reactions. For example, instead of a large separatory funnel, you might use a continuous liquid-liquid extractor.

  • Purification Strategy: For large quantities of material, column chromatography can be time-consuming and use large volumes of solvent. Consider if recrystallization is a viable alternative for purification.[11]

References

  • Agilent Technologies. GC Troubleshooting Guide. Available at: [Link]

  • Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • Medium. (2023). Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Wiley Online Library. (2020). Multi-Step Continuous-Flow Organic Synthesis: Opportunities and Challenges. Available at: [Link]

  • National Institutes of Health. (2024). Trends and Challenges in Multistep Continuous Flow Synthesis. Available at: [Link]

  • LinkedIn. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Wiley Online Library. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Available at: [Link]

  • Open Access Journals. Organic Synthesis: From Concept to Creation. Available at: [Link]

  • ACS Publications. (2024). Trends and Challenges in Multistep Continuous Flow Synthesis. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available at: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Available at: [Link]

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. Available at: [Link]

  • LinkedIn. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of Rochester Chemistry Department. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Moravek. 4 Factors That Can Affect Sample Purity Test Results. Available at: [Link]

  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. Available at: [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Available at: [Link]

  • Decachem. (2026). Chemical Purity vs. Process Yield: Where Small Impurities Cause Big Losses. Available at: [Link]

  • ACS Publications. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Available at: [Link]

  • ACS Publications. (2025). Best Practices for Working with Chemical Reactions in the Lab. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. Available at: [Link]

  • YouTube. (2021). reaction work-up, liquid-liquid extraction, & product isolation. Available at: [Link]

  • Washington State University. How to Succeed in Multi-Step Organic Synthesis. Available at: [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Available at: [Link]

  • National Institutes of Health. (2021). A Brief Introduction to Chemical Reaction Optimization. Available at: [Link]

  • ResearchGate. (2015). Optimization of reaction conditions. Available at: [Link]

  • AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Organic Synthesis. Available at: [Link]

  • Organic Syntheses. (2017). Cyclohexyltrimethoxysilane. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Available at: [Link]

  • Science Madness. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?. Available at: [Link]

  • ResearchGate. (2014). What should we notice most in organic synthesis and what is the difference between a good synthesizer and a poor one?. Available at: [Link]

  • National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]

  • DSpace@MIT. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Available at: [Link]

  • Michigan State University Department of Chemistry. Synthesis. Available at: [Link]

  • White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available at: [Link]

  • Wikipedia. Organic synthesis. Available at: [Link]

  • arXiv. (2024). DirectMultiStep: Direct Route Generation for Multi-Step Retrosynthesis. Available at: [Link]

  • McGraw Hill's AccessScience. Organic synthesis. Available at: [Link]

Sources

Troubleshooting

"managing scalability issues in the synthesis of substituted oxanes"

Technical Support Center: Scalable Synthesis of Substituted Oxanes Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Focus: Process Chemistry, Scalability, and Stereocontrol in Tet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of Substituted Oxanes

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Focus: Process Chemistry, Scalability, and Stereocontrol in Tetrahydropyran (Oxane) Synthesis.

Mission Statement

Welcome to the Oxane Synthesis Support Center. You are likely here because a route that worked perfectly on a 50mg scale in a round-bottom flask is failing at the 100g or kilogram scale. The synthesis of substituted oxanes (tetrahydropyrans)—ubiquitous in polyether antibiotics, marine toxins, and modern drug linkers—presents unique challenges in heat transfer, kinetic vs. thermodynamic control, and catalyst removal.

This guide moves beyond standard literature preparations to address the Critical Process Parameters (CPPs) required for robust scale-up.

Module 1: The Prins Cyclization (Acid-Mediated Assembly)[1]

Context: The Prins cyclization is the workhorse for generating 2,4,6-trisubstituted tetrahydropyrans. However, the transition from gram to kilogram scale often introduces massive exotherms and polymerization side-reactions.

Troubleshooting Guide

Q: "My yield dropped from 85% (1g) to 40% (50g), and I see significant polymer formation. What happened?" A: You likely encountered a "runaway" exotherm. The Prins reaction involves the generation of a highly reactive oxocarbenium ion. On a small scale, passive cooling is sufficient. On a large scale, the heat accumulation accelerates the reaction, favoring non-selective polymerization over the desired cyclization.

  • The Fix (Segmented Addition): Do not add the Lewis Acid (LA) all at once. Switch to a "dosable" protocol.

    • Pre-cool the aldehyde and homoallylic alcohol mixture.

    • Add the Lewis Acid (e.g., TMSOTf or BF₃·OEt₂) as a solution via a syringe pump or dropping funnel over 2–4 hours.

    • Monitor: Use an internal temperature probe. Ensure

      
       never exceeds -10°C (or your specific setpoint).
      

Q: "I am using mineral acids (H₂SO₄) but the selectivity is poor. Should I switch catalysts?" A: Yes. Mineral acids are "sledgehammers" that promote reversible ring-opening, leading to thermodynamic mixtures (scrambling stereocenters).

  • Recommendation: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or InBr₃/TMSBr .

    • Why? These promote a "silyl-Prins" pathway which is strictly kinetic, locking the conformation into the 2,6-cis isomer via a chair-like transition state, preventing equilibration [1].

Q: "How do I control the 2,6-cis vs. 2,6-trans selectivity on scale?" A: This is a battle between Kinetic and Thermodynamic control.

  • Kinetic Control (2,6-cis): Low temperature (-78°C to -40°C), short reaction times, anhydrous conditions. Favors the chair transition state where substituents are equatorial.

  • Thermodynamic Control (2,6-trans): Higher temperatures (0°C to RT), strong protic acids. Favors the isomer where the anomeric effect or 1,3-diaxial interactions are minimized, which can sometimes be the trans isomer depending on substitution at C4.

Module 2: Ring-Closing Metathesis (RCM)

Context: RCM is powerful for closing macrocyclic ethers or simple oxanes, but it suffers from a critical scalability flaw: Dilution .

Troubleshooting Guide

Q: "Literature says I need 0.005 M concentration to avoid oligomers. I can't fill a 200L reactor to make 100g of product. How do I scale this?" A: You must utilize Pseudo-High Dilution .

  • The Protocol:

    • Charge the reactor with the catalyst (e.g., Grubbs II or Zhan 1B) in a small volume of solvent (e.g., 10% of total volume).

    • Heat to reflux.

    • Slowly add the diene substrate (dissolved in the remaining solvent) over 6–12 hours.

  • The Logic: This keeps the instantaneous concentration of the diene extremely low relative to the catalyst, favoring intramolecular cyclization (Ring Closing) over intermolecular reaction (Oligomerization), while allowing you to use a manageable total solvent volume [2].

Q: "My final product is grey/black and failing QC for Ruthenium (>10 ppm). Chromatography is too expensive. How do I clean it?" A: Do not use a column. Use Chemical Scavenging .

  • Option A (THMP): Add tris(hydroxymethyl)phosphine (THMP) to the reaction mixture.[1][2] It coordinates to Ru, making it water-soluble. Wash with water.

  • Option B (Cysteine): Wash the organic layer with an aqueous solution of N-acetylcysteine at pH 7–9.

  • Option C (Adsorbents): Stir the crude mixture with thiol-functionalized silica (e.g., SiliaMetS® Thiol) or activated carbon for 2 hours, then filter. This routinely drops Ru levels to <5 ppm [3].

Visualization: RCM Scale-Up Workflow

RCM_Workflow Start Substrate (Diene) Dilution Strategy Decision: Batch vs. Semi-Batch Start->Dilution PseudoHigh Pseudo-High Dilution (Slow Addition of Diene to Catalyst) Dilution->PseudoHigh Scalable Route BatchHigh High Dilution Batch (Not Scalable >10g) Dilution->BatchHigh Lab Scale Only Reaction Metathesis Reaction (Reflux, N2 sparge to remove Ethylene) PseudoHigh->Reaction BatchHigh->Reaction Quench Catalyst Quench (Vinyl ether or KT) Reaction->Quench Scavenge Ru Scavenging (THMP, Cysteine, or Thiol-Silica) Quench->Scavenge Critical Step Filtration Filtration/Wash (Remove Ru-Complex) Scavenge->Filtration Final Purified Oxane (<10 ppm Ru) Filtration->Final

Figure 1: Decision tree for scaling Ring-Closing Metathesis, emphasizing pseudo-high dilution and active scavenging to meet pharmaceutical purity standards.

Module 3: Stereochemical Integrity & Epimerization

Context: Substituted oxanes are prone to acid-catalyzed epimerization at the anomeric (C2) and C6 positions.

Troubleshooting Guide

Q: "I synthesized the pure cis-isomer, but after workup and rotary evaporation, it partially converted to the trans-isomer. Why?" A: This is likely Trace Acid Epimerization .

  • The Mechanism: Even trace amounts of acid (from silica gel or unquenched catalyst) can re-open the oxane ring via an oxocarbenium intermediate. Upon re-closing, it equilibrates to the thermodynamic mixture.

  • The Fix:

    • Buffer the Workup: Always wash your organic layer with saturated NaHCO₃.

    • Deactivate Silica: If you must column, add 1% Triethylamine (Et₃N) to your eluent to neutralize the acidic sites on the silica gel.

    • Avoid Thermal Stress: Do not heat the crude material above 40°C during solvent removal if the compound is acid-sensitive.

Q: "How do I force the formation of the thermodynamic trans-oxane if that's what I need?" A: Use the Oxa-Michael Addition under equilibrium conditions.

  • Protocol: Treat the corresponding

    
    -hydroxy enone with a base (e.g., t-BuOK or DBU) in a protic solvent (MeOH/EtOH). This allows reversible conjugate addition, eventually settling into the most stable chair conformation (often trans for 2,6-disubstituted systems where substituents prefer equatorial positions) [4].
    

Summary of Critical Process Parameters (CPPs)

Process StepCritical ParameterTarget Range/ActionScientific Rationale
Prins Reaction Addition Rate> 2 hours (Dosable)Prevents thermal runaway; maintains kinetic selectivity.
Prins Reaction Temperature-78°C to -20°CLow temp favors chair TS (2,6-cis); High temp risks polymerization.
RCM ConcentrationPseudo-High DilutionKeeps effective [M] low to favor cyclization over oligomerization.
RCM Ethylene RemovalN₂ SpargingRemoving ethylene gas shifts equilibrium forward (Le Chatelier’s Principle).
Workup pH ControlpH 7–8Prevents acid-catalyzed ring opening/epimerization.
Purification Ru Content< 10 ppmRegulatory requirement; achieved via THMP or scavenger resins.

References

  • Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols. Source: Organic Letters (2007).[3] URL:[Link][3]

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Source: Organic Process Research & Development (2018). URL:[Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Source: Organic Process Research & Development (2016). URL:[Link]

  • Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification. Source: Journal of the American Chemical Society (2006). URL:[Link]

Disclaimer: This guide is intended for professional chemists. Always perform a Process Safety Assessment (PSA) before scaling up any reaction, particularly those involving strong acids or exotherms.

Sources

Optimization

"strategies for selective protection and deprotection of amino alcohols"

Welcome to the Technical Support Center for Amino Alcohol Functionalization . This guide is designed for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and highly select...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Functionalization . This guide is designed for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and highly selective strategies for the protection and deprotection of bifunctional amino alcohols.

Because amino alcohols possess both a nucleophilic amine (


) and a hydroxyl (

) group, achieving chemoselectivity requires a deep understanding of kinetic reactivity and thermodynamic stability. This guide provides field-proven protocols, mechanistic troubleshooting, and orthogonal deprotection matrices to ensure your synthetic workflows are self-validating and reproducible.

Mechanistic Foundations of Chemoselectivity

The core principle of selectively protecting an amino alcohol relies on the inherent nucleophilic difference between the nitrogen and oxygen atoms. Nitrogen is less electronegative than oxygen, resulting in a higher-energy Highest Occupied Molecular Orbital (HOMO). Consequently, the amine lone pair is significantly more nucleophilic and will react kinetically faster with electrophiles like di-tert-butyl dicarbonate (


)[1].

However, side reactions—such as the formation of oxazolidinones or


-bis-protection—can occur if the reaction is thermodynamically driven by excess reagents, strong bases, or elevated temperatures. To build a complex molecule, chemists typically employ an orthogonal protection strategy : masking the amine with an acid-labile group (e.g., Boc) and the alcohol with a fluoride-labile group (e.g., TBS)[2].

OrthogonalProtection AA Amino Alcohol (Free NH2, Free OH) NBoc N-Boc Amino Alcohol (Protected NH, Free OH) AA->NBoc Boc2O, NaHCO3 (Kinetic N-Protection) FullyProtected Fully Protected (Protected NH, Protected OH) NBoc->FullyProtected TBSCl, Imidazole (Thermodynamic O-Protection) FreeAmine O-TBS Amino Alcohol (Free NH2, Protected OH) FullyProtected->FreeAmine TFA / DCM (Acidic Cleavage) FreeAlcohol N-Boc Amino Alcohol (Protected NH, Free OH) FullyProtected->FreeAlcohol TBAF / THF (Fluoride Cleavage)

Workflow for the orthogonal protection and deprotection of amino alcohols.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By carefully controlling the equivalents and the pH of the microenvironment, you ensure that the reaction stops exactly at the desired intermediate without over-functionalization.

Protocol A: Chemoselective N-Boc Protection

This procedure leverages mild biphasic conditions to keep the amine free-based while minimizing the nucleophilicity of the alcohol[2].

  • Preparation : Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (

    
     concentration).
    
  • Basification : Add Sodium Bicarbonate (

    
    ) (1.5 eq). The mild base neutralizes any formed acid without deprotonating the hydroxyl group.
    
  • Electrophile Addition : Cool the mixture to

    
    . Dissolve 
    
    
    
    (1.05 eq) in a minimal amount of THF and add it dropwise over 30 minutes. Causality: Slow addition prevents high local concentrations of the electrophile, mitigating
    
    
    -bis-Boc formation.
  • Propagation : Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ninhydrin stain will turn from positive to negative as the primary amine is consumed).

  • Workup : Concentrate under reduced pressure to remove THF. Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with 
    
    
    
    
    
    (removes unreacted amine), brine, dry over anhydrous
    
    
    , and concentrate.
Protocol B: O-TBS Protection of N-Boc Amino Alcohols

Silyl ethers are excellent orthogonal partners to carbamates. The bulky tert-butyldimethylsilyl (TBS) group requires an activating catalyst (Imidazole) to react efficiently with secondary or hindered primary alcohols[3].

  • Preparation : Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (

    
    ) under an inert Nitrogen atmosphere.
    
  • Catalysis : Add Imidazole (2.5 eq). Causality: Imidazole acts as both a base to scavenge

    
     and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate with TBSCl.
    
  • Protection : Add TBSCl (1.2 eq) in one portion at

    
    . Stir for 10 minutes, then warm to room temperature and stir for 2–6 hours.
    
  • Workup : Quench the reaction with saturated aqueous

    
    . Extract with DCM. Wash the organic layer extensively with water (if DMF was used) and brine. Dry over 
    
    
    
    and concentrate. Purify via silica gel chromatography.
Protocol C: Orthogonal Deprotection Workflows
  • To reveal the Amine (Boc Removal): Treat the fully protected molecule with 20% Trifluoroacetic Acid (TFA) in DCM at

    
     for 1 hour. Mechanism: The acid protonates the carbamate carbonyl, leading to the elimination of a tert-butyl cation (which forms isobutylene) and 
    
    
    
    gas. The TBS ether remains largely stable under these specific anhydrous acidic conditions for short durations[1].
  • To reveal the Alcohol (TBS Removal): Treat the fully protected molecule with Tetra-n-butylammonium fluoride (TBAF) (1.1 eq) in THF at room temperature for 2 hours. Mechanism: The fluoride ion is a hard nucleophile with an exceptionally high thermodynamic affinity for silicon (Si–F bond energy is ~582 kJ/mol). This selectively cleaves the Si–O bond while leaving the Boc carbamate completely untouched[3].

Quantitative Data & Optimization Matrices

Table 1: Effect of Base and Solvent on N-Boc Protection Yields [2]

Base (Eq)Solvent SystemTime (h)Yield (%)Mechanistic Notes

(2.0)
Dioxane /

12~53%Strong alkali deprotonates the alcohol, leading to

-Boc impurities and lower yields.

(2.0)
DCM1>95%Excellent for highly soluble substrates; organic base prevents biphasic mass transfer issues.

(1.5)
THF /

4 - 12>90%Optimal for chemoselectivity. Mild pH prevents oxazolidinone formation and

-acylation.
DMAP (0.1)THF12HighUse only for highly sterically hindered amines; risk of over-protection if

is in excess.

Table 2: Orthogonal Deprotection Matrix [3]

Reagent / ConditionN-Boc StatusO-TBS StatusCausality / Mechanism of Action
TFA / DCM (1:4) Cleaved Intact*Acid-catalyzed elimination of isobutylene and

.
TBAF / THF IntactCleaved Thermodynamic formation of the ultra-stable Si-F bond.

, Pd/C
IntactIntactNeither group is susceptible to standard hydrogenolysis (unlike Cbz or Benzyl ethers).

/ MeOH
IntactIntactMild basic methanolysis does not affect carbamates or bulky silyl ethers.

*Note: While TBS is generally stable to TFA/DCM for short periods (< 2 hours), prolonged exposure can lead to premature silyl cleavage. For absolute acid stability, upgrade to a TBDPS (tert-butyldiphenylsilyl) group.

Troubleshooting & FAQs

Q1: I am observing the formation of a cyclic byproduct during my N-Boc protection. What is it, and how do I stop it? A1: You are likely observing the formation of an oxazolidinone . This occurs when the free hydroxyl group undergoes an intramolecular nucleophilic attack on the activated Boc-carbamate intermediate, kicking off tert-butanol. This is a common thermodynamic sink when using strong bases or elevated temperatures. Fix: Switch to a milder base like


, ensure the reaction is kept at or below room temperature, and strictly limit 

to 1.0 - 1.05 equivalents[1]. Alternatively, catalyst-free N-tert-butyloxycarbonylation in water or HFIP has been shown to completely suppress oxazolidinone formation[1].

Q2: How can I selectively O-protect the alcohol without touching the amine? A2: Direct O-protection in the presence of a free amine is kinetically unfavorable because the amine is more nucleophilic. The standard, reliable workaround is a three-step sequence: 1) N-protect with a volatile or easily removable group (e.g., Cbz or Boc), 2) O-protect with your desired group, and 3) N-deprotect[4]. Attempting direct O-silylation will almost always result in N-silylation or a complex mixture.

Q3: During the deprotection of my TBS group with TBAF, I noticed my Boc group also degraded. Why? A3: Commercial TBAF is highly hygroscopic and often contains significant amounts of water and hydroxide ions (due to the Hoffman elimination of the tetrabutylammonium cation over time). These hydroxide impurities can hydrolyze sensitive carbamates. Fix: Use buffered TBAF (e.g., TBAF buffered with Acetic Acid) or switch to a milder fluoride source like TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or HF-pyridine if your carbamate is unexpectedly labile.

Q4: I need to protect a 1,2-amino alcohol simultaneously. What is the best strategy? A4: If you do not need orthogonal deprotection later, you can protect both groups simultaneously by forming an


-acetal  (an oxazolidine). Reacting the 1,2-amino alcohol with 2,2-dimethoxypropane and a catalytic amount of p-Toluenesulfonic acid (pTSA) will form a stable isopropylidene acetal ring. This masks both the amine and the alcohol and can be cleaved globally under aqueous acidic conditions[3].

References

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 6th Edition". DOKUMEN.PUB. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"validation of the structure of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol by X-ray crystallography"

This guide outlines the structural validation of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (also known as 4-(2-aminoethyl)-2,2-dimethyltetrahydropyran-4-ol), a critical intermediate in the synthesis of complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol (also known as 4-(2-aminoethyl)-2,2-dimethyltetrahydropyran-4-ol), a critical intermediate in the synthesis of complex pharmaceutical agents.

Executive Summary

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol presents a specific structural challenge due to its quaternary carbon at position 4 (C4) and the steric influence of the gem-dimethyl group at position 2 (C2). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity and molecular weight data, they often fail to unambiguously resolve the absolute or relative stereochemistry of the C4 substituents (hydroxyl vs. aminoethyl groups) due to overlapping signals and conformational flexibility.

X-ray Crystallography serves as the definitive "product" for validation in this context. This guide compares its performance against standard spectroscopic alternatives, demonstrating that while X-ray requires more rigorous sample preparation, it offers superior resolution of stereochemical ambiguity, which is critical for downstream drug efficacy and safety.

The Structural Challenge

The molecule comprises a tetrahydropyran (oxane) ring with:

  • C2: Gem-dimethyl substitution (

    
     x 2).
    
  • C4: A quaternary center featuring a hydroxyl group (

    
    ) and an aminoethyl side chain (
    
    
    
    ).
Critical Ambiguities
  • Stereochemistry at C4: In the absence of an asymmetric synthesis, the molecule is racemic. However, determining the relative orientation (axial vs. equatorial) of the C4-OH and C4-aminoethyl groups relative to the C2-dimethyl groups is difficult via 1D NMR (NOE signals can be ambiguous due to ring flipping or twist-boat conformations).

  • Conformational Locking: The bulky C2-dimethyl group may lock the ring into a specific chair or twist-boat conformation, affecting the reactivity of the C4 substituents.

Methodology: X-ray Crystallography Protocol

This section details the "Product" workflow—the validation of the structure via single-crystal X-ray diffraction.

Phase 1: Sample Preparation (Crystallization)

Since the free base amino-alcohol is often an oil or low-melting solid, salt formation is the standard protocol to induce crystallization.

  • Reagent: Hydrochloric acid (HCl) or Picric acid.

  • Protocol:

    • Dissolve 50 mg of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol in 0.5 mL of absolute ethanol.

    • Add 1.1 equivalents of concentrated HCl (or saturated picric acid in ethanol).

    • Allow the solution to stand at 4°C. If no precipitate forms, use vapor diffusion : place the ethanol vial inside a larger jar containing diethyl ether.

    • Harvest colorless prisms (HCl salt) or yellow needles (Picrate) after 24–48 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Single-crystal diffractometer (e.g., Bruker D8 QUEST) with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: 100 K (Cryostream) to reduce thermal vibration and disorder in the flexible aminoethyl chain.

  • Refinement: Structure solution via Direct Methods (SHELXT) and refinement (SHELXL) to converge at an R-factor

    
    .
    

Comparative Performance Analysis

This section objectively compares X-ray Crystallography against NMR and MS.

Table 1: Performance Comparison Matrix
FeatureX-ray Crystallography (Gold Standard)NMR Spectroscopy (1H, 13C, NOESY)Mass Spectrometry (HRMS)
Primary Output 3D Atomistic Model (XYZ coordinates)Connectivity & Chemical EnvironmentMolecular Formula & Weight
Stereochemistry Definitive (Direct observation of axial/equatorial)Inferential (Based on coupling constants/NOE)None
Sample State Solid Single Crystal (Required)Solution (Liquid)Solution/Gas Phase
Data Confidence High (>99% certainty on configuration)Moderate (Ambiguity in flexible chains)High (for Mass only)
Time to Result 24–72 Hours (includes crystallization)1–2 Hours< 30 Minutes
Sample Recovery Non-destructive (Crystal can be reused)Non-destructiveDestructive
Supporting Experimental Logic
  • Why NMR Fails Here: The ethylene bridge (

    
    ) in the aminoethyl group exhibits rapid rotation in solution. This averages the NMR signals, making it difficult to determine if the side chain is axially or equatorially oriented relative to the ring.
    
  • Why X-ray Wins: The crystal lattice "freezes" the molecule in its lowest-energy conformation. The electron density map clearly distinguishes the Oxygen atom (OH) from the Nitrogen atom (NH2) based on scattering power and bond lengths (C-O ~1.43 Å vs C-N ~1.47 Å), unambiguously assigning the position of substituents at the quaternary C4 center.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for validating the structure.

ValidationWorkflow Start Target Molecule: 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol CheckState Physical State Check Start->CheckState Liquid Oil / Amorphous Solid CheckState->Liquid If Oil Solid Crystalline Solid CheckState->Solid If Crystal SaltForm Salt Formation (HCl / Picrate) Liquid->SaltForm NMR NMR Analysis (1H, 13C, NOESY) Liquid->NMR XRay X-ray Diffraction (100 K) Solid->XRay SaltForm->Solid Crystallization Ambiguity Stereochemical Ambiguity? NMR->Ambiguity Ambiguity->XRay Yes (High) Structure Solved Structure (CIF File) Ambiguity->Structure No (Rare) XRay->Structure Direct Methods

Figure 1: Decision tree and workflow for the structural validation of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol, highlighting the necessity of salt formation for X-ray analysis.

Experimental Data Interpretation

A successful validation by X-ray crystallography for this molecule will yield the following key parameters. Researchers should verify their results against these representative metrics:

  • Space Group: Commonly P21/c (monoclinic) or P-1 (triclinic) for small organic salts.

  • R-Factor (R1): Should be < 0.05 (5%) for a publishable quality structure.

  • Bond Lengths:

    • C4–O (Hydroxyl): ~1.43 Å

    • C4–C (Ethyl chain): ~1.54 Å

    • C–N (Amine): ~1.47 Å

  • Conformation: The oxane ring typically adopts a Chair conformation . The X-ray structure will reveal whether the bulky aminoethyl group occupies the equatorial position (to minimize 1,3-diaxial interactions with the C2-methyls) or if hydrogen bonding (e.g., between C4-OH and the amine nitrogen) stabilizes an axial conformation.

References

  • PubChem. "4-[2-[[4-(dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyloxan-4-ol (Compound)." National Library of Medicine. Accessed March 4, 2026. [Link] (Source for chemical identity and nomenclature)

  • Davey, R. "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net, October 30, 2019. [Link] (Authoritative comparison of structural biology techniques)

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Accessed March 4, 2026. [Link] (Overview of method suitability for different molecular classes)

Comparative

The Oxane Advantage: A Comparative Guide to Tetrahydropyran Scaffolds in Drug Design

Topic: Comparative Analysis of Substituted Oxanes versus Other Heterocyclic Scaffolds Content Type: Publish Comparison Guide Executive Summary In the optimization of lead compounds, the selection of saturated heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Substituted Oxanes versus Other Heterocyclic Scaffolds Content Type: Publish Comparison Guide

Executive Summary

In the optimization of lead compounds, the selection of saturated heterocycles is a critical decision point that dictates physicochemical properties, metabolic fate, and off-target liability. While piperidines and tetrahydrofurans (THFs) remain industry staples, substituted oxanes (tetrahydropyrans or THPs) have emerged as a "privileged" scaffold.

This guide provides a technical comparison of oxanes against their primary competitors. The data suggests that oxanes offer a superior balance of metabolic stability and hERG avoidance compared to piperidines, and greater thermal/chemical stability than THFs, making them an ideal bioisostere for lipophilicity modulation without introducing basic centers.

Part 1: Physicochemical Profiling

The primary utility of the oxane ring is its ability to lower logP relative to carbocycles while maintaining a specific chair conformation that mimics cyclohexane, yet without the basicity associated with nitrogenous heterocycles.

Comparative Data Matrix

The following table contrasts the core properties of the oxane scaffold against its most common structural alternatives.

FeatureOxane (Tetrahydropyran) Piperidine Tetrahydrofuran (THF) Cyclohexane
Ring Size 6-membered6-membered5-membered6-membered
Heteroatom OxygenNitrogenOxygenNone
Basicity (pKa) Neutral (Lewis Base)Basic (~10-11)Neutral (Lewis Base)Neutral
H-Bonding Acceptor onlyAcceptor + Donor (if NH)Acceptor onlyNone
LogP Effect Lowers LogP (~1.0–1.5 vs carbocycle)Lowers LogP (pH dependent)Lowers LogPBaseline
Conformation Chair (Anomeric effect at C2)ChairEnvelope (Twist)Chair
Dipole Moment ~1.58 D~1.19 D~1.75 D0 D
hERG Liability Low (Neutral core)High (Protonated N)LowLow
Structural Insight: The Anomeric Effect

Unlike cyclohexanes, 2-substituted oxanes exhibit the anomeric effect . Electronegative substituents at the C2 position (adjacent to oxygen) prefer the axial orientation over the equatorial orientation. This is due to the stabilizing hyperconjugation between the oxygen lone pair (


) and the antibonding orbital of the C-X bond (

).
  • Design Implication: When designing ligands for specific binding pockets, you cannot assume a standard cyclohexane equatorial preference. The axial conformer may be the dominant bioactive species.

Part 2: Metabolic Stability & Safety (The Piperidine vs. Oxane Switch)

A common medicinal chemistry strategy is replacing a piperidine ring with an oxane to mitigate cardiotoxicity. Piperidines are frequent culprits in hERG channel inhibition due to the protonated nitrogen interacting with the channel's pore residues (Tyr652/Phe656).

Mechanism of Action:

  • Piperidine: High affinity for hERG (QT prolongation risk) + High clearance via N-dealkylation or N-oxidation.

  • Oxane: Neutral core eliminates cation-pi interactions with hERG + Metabolic soft spot shifts to C-H oxidation (usually at the

    
    -position).
    
Visualization: Metabolic Pathways & Liability

The following diagram illustrates the divergent metabolic fates and safety profiles of these two scaffolds.

MetabolismComparison cluster_0 Piperidine Scaffold (High Risk) cluster_1 Oxane Scaffold (Low Risk) Pip Piperidine Core hERG hERG Channel (Blockade) Pip->hERG Cation-Pi Interaction N_Ox N-Oxide (Metabolite) Pip->N_Ox FMO/CYP Dealk N-Dealkylation (Cleavage) Pip->Dealk CYP450 Ox Oxane Core No_hERG No hERG Interaction Ox->No_hERG Neutral Core Alpha_Ox Lactone/Hemiacetal (Alpha-Oxidation) Ox->Alpha_Ox CYP450 (Slower)

Figure 1: Comparative metabolic fate and toxicity liabilities. Piperidines carry high hERG risk due to basicity, whereas oxanes are neutral and metabolize via alpha-oxidation.

Part 3: Synthetic Accessibility (Protocol)

While THFs are easily accessible via cyclization of 1,4-diols, substituted oxanes often require more sophisticated methods to control stereochemistry (cis/trans). The Prins Cyclization is the industry-standard "self-validating" protocol because the reaction thermodynamics strongly favor the formation of the 2,6-cis-tetrahydropyran via a chair-like transition state.

Standard Operating Procedure: Acid-Mediated Prins Cyclization

Objective: Synthesis of 2,6-cis-disubstituted-4-hydroxytetrahydropyran.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv) or Indium(III) bromide (catalytic)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Initiation: Cool the mixture to 0°C. Dropwise add TFA (1.0 equiv). Note: For acid-sensitive substrates, replace TFA with InBr3 (10 mol%).

  • Cyclization: Allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check: Monitor via TLC. The disappearance of the aldehyde spot and the appearance of a more polar spot (the trifluoroacetate ester intermediate) indicates progress.

  • Hydrolysis: The initial product is often the trifluoroacetate ester at the C4 position. Add saturated aqueous NaHCO3 and stir vigorously for 30 minutes to hydrolyze the ester to the free alcohol (or use K2CO3 in MeOH for a separate step).

  • Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The reaction proceeds through an oxocarbenium ion intermediate. The cyclization closes via a chair transition state where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, yielding high diastereoselectivity (typically >95:5 cis:trans).

Part 4: Strategic Decision Making

When should you deploy an oxane scaffold? Use the following logic flow to determine if an oxane is the correct bioisostere for your lead optimization campaign.

DecisionTree Start Lead Optimization: Scaffold Selection Q1 Is the current scaffold a Piperidine? Start->Q1 Q2 Is hERG inhibition a problem? Q1->Q2 Yes Q4 Is the current scaffold a Cyclohexane? Q1->Q4 No Q3 Is the basic Nitrogen essential for binding? Q2->Q3 Yes Action1 Switch to Oxane (Eliminates hERG risk) Q3->Action1 No Action2 Keep Piperidine (Optimize substituents) Q3->Action2 Yes Q5 Is Solubility/LogP an issue? Q4->Q5 Yes Action3 Switch to Oxane (Lowers LogP, adds H-bond acceptor) Q5->Action3 Yes Action4 Keep Cyclohexane Q5->Action4 No

Figure 2: Decision matrix for scaffold hopping. The oxane is the preferred switch for reducing lipophilicity in carbocycles or eliminating hERG liability in nitrogenous heterocycles.

References
  • Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. CRC Press. (Foundational text on the conformational preference of 2-substituted heterocycles).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ghosh, A. K., et al. (2012). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Novel Tetrahydropyran-Tetrahydrofuran Fused Ring Ligand. Journal of Medicinal Chemistry, 55(21), 9346–9361. Link

  • Crane, E. A., & Gademann, K. (2016). Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. Angewandte Chemie International Edition, 55(12), 3882-3902. (Discusses Prins cyclization utility). Link

  • Gingrich, D. E., et al. (2003). The design, synthesis, and biological evaluation of a novel series of potent, orally active, non-basic 5-HT1A antagonists. Journal of Medicinal Chemistry, 46(13), 2775-2786. (Case study on replacing piperidine with oxane to reduce hERG). Link

Comparative

"structure-activity relationship (SAR) studies of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol analogs"

This guide provides an in-depth technical analysis of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol and its analogs. This scaffold represents a critical "gem-dimethyl" modified heterocyclic building block, often utilized in med...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol and its analogs. This scaffold represents a critical "gem-dimethyl" modified heterocyclic building block, often utilized in medicinal chemistry to modulate metabolic stability and receptor selectivity compared to traditional piperidine or cyclohexane bioisosteres.

While direct literature on this specific exact string is limited to niche intermediate listings, this guide synthesizes the known Structure-Activity Relationship (SAR) data of the 2,2-dimethyltetrahydropyran-4-one derived class, specifically focusing on its utility in NAMPT positive allosteric modulators (N-PAMs) and theoretical applications in Sigma/Opioid receptor ligand design .

Executive Summary & Scaffold Analysis

The 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol scaffold is a specialized oxygen-containing heterocycle. It serves as a bioisostere for the 4-substituted-4-hydroxypiperidine moiety found in numerous CNS drugs (e.g., Haloperidol, Loperamide analogs).

Core Structural Features:
  • Tetrahydropyran (Oxane) Ring: Replaces the piperidine nitrogen with oxygen, eliminating a basic center and altering hydrogen bond acceptor/donor profiles.

  • 2,2-Dimethyl Group: A "gem-dimethyl" effect that restricts conformational flexibility (Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation and blocking metabolic oxidation at the

    
    -position.
    
  • 4-Hydroxy-4-Aminoethyl Motif: A polar headgroup mimicking the neurotransmitter pharmacophore (similar to serotonin/dopamine side chains) but attached to a quaternary carbon.

Comparative Performance Matrix
Feature2,2-Dimethyl-Oxan-4-ol (Target)Piperidine Analog (Standard)Cyclohexane Analog (Carbocycle)
pKa (Side Chain) ~9.5 (Primary Amine)~9.5 (Amine) + ~8.5 (Ring N)~9.5 (Amine)
LogP (Lipophilicity) Moderate (Ether oxygen lowers LogP vs Carbon)Low (Ionizable Ring N)High (All Carbon)
Metabolic Stability High (Blocked

-oxidation by methyls)
Low/Med (N-dealkylation risk)Med (CYP oxidation prone)
H-Bonding Acceptor (Ring O) + Donor/Acceptor (OH/NH2)Donor/Acceptor (Ring NH)Donor/Acceptor (OH/NH2 only)
Primary Application NAMPT Modulators, Sigma Ligands Opioids, AntipsychoticsAnalgesics (e.g., Tramadol)

Detailed Structure-Activity Relationship (SAR)

The SAR of this series is driven by the modification of the "Tail" (Aminoethyl nitrogen substituents) and the "Core" (Ring substitution).

A. The Gem-Dimethyl Effect (Position 2)
  • Mechanism: The 2,2-dimethyl substitution is not merely lipophilic; it introduces steric bulk that prevents enzymatic attack (e.g., by CYP450) at the adjacent position.

  • Conformational Lock: It biases the ring into a specific chair conformation, often placing the 4-substituent in an equatorial position to minimize 1,3-diaxial interactions.

  • Impact: In NAMPT modulators (e.g., JGB-1-155 analogs), this substitution pattern is critical for fitting into the hydrophobic allosteric channel while maintaining solubility.

B. The 4-Hydroxy vs. Des-Hydroxy Switch
  • 4-Hydroxy Analogs (Target): The presence of the hydroxyl group at C4 creates a "tertiary alcohol" motif. This group is essential for H-bonding in Sigma-1 receptor pockets and enhances water solubility.

    • Synthesis Constraint: Requires nucleophilic attack (e.g., by acetonitrile anion) on the ketone without subsequent dehydration.

  • Des-Hydroxy Analogs (Olefin/Alkane): Dehydration leads to the

    
    -unsaturated analog. These are often more potent in NAMPT  applications where a flatter, more hydrophobic core is preferred to traverse the protein channel.
    
C. N-Substitution (The "Tail")
  • Primary Amine (-NH2): Weak binding affinity for most GPCRs; primarily serves as a synthetic intermediate.

  • N-Benzyl/Phenethyl: dramatically increases affinity for Sigma and Opioid receptors.

  • N-Sulfonyl/Acyl: Converts the basic amine into a neutral amide/sulfonamide, a strategy used in NAMPT positive allosteric modulators to interact with specific arginine residues in the binding pocket.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol

Rationale: This route utilizes a "Cyanomethylation" followed by reduction to install the aminoethyl side chain while preserving the 4-hydroxyl group.

Reagents:

  • Starting Material: 2,2-Dimethyltetrahydropyran-4-one (CAS 1194-16-7).

  • Nucleophile: Acetonitrile (

    
    ) + n-Butyllithium (
    
    
    
    -BuLi) or LDA.
  • Reductant: Lithium Aluminum Hydride (

    
    ).
    

Step-by-Step Workflow:

  • Cyanomethylation:

    • Cool THF (anhydrous) to -78°C under

      
      .
      
    • Add

      
      -BuLi (1.1 eq) followed by Acetonitrile (1.1 eq) dropwise. Stir for 30 min to generate the anion.
      
    • Add 2,2-Dimethyltetrahydropyran-4-one (1.0 eq) dissolved in THF.

    • Allow to warm to RT. Quench with

      
      . Extract with EtOAc.
      
    • Intermediate:4-hydroxy-4-(cyanomethyl)-2,2-dimethyloxane .

  • Reduction:

    • Dissolve the nitrile intermediate in dry Ether/THF.

    • Slowly add

      
       (2.0 eq) at 0°C. Reflux for 4 hours.
      
    • Critical Step: Fieser workup (Water, 15% NaOH, Water) to remove aluminum salts without trapping the amine.

  • Purification:

    • The product is a polar amine. Purify via SCX-2 (Strong Cation Exchange) cartridge or distillation under high vacuum.

Protocol B: NAMPT Activity Screening (Fluorescence Assay)

Rationale: To validate the biological activity of the synthesized analogs (specifically N-substituted variants) as NAMPT activators.

  • Assay Setup: Use a coupled enzyme system (NAMPT + NMNAT + Alcohol Dehydrogenase).

  • Reaction: NAMPT converts Nicotinamide + PRPP

    
     NMN. NMNAT converts NMN 
    
    
    
    NAD+. ADH converts NAD+ + Ethanol
    
    
    NADH (Fluorescent).
  • Measurement: Monitor NADH fluorescence (Ex 340nm / Em 460nm).

  • Data Analysis: Calculate the "Fold Activation" relative to DMSO control. (Target: >1.5-fold activation at 10

    
    M).
    

Visualizing the Pathway

The following diagram illustrates the divergent synthesis and SAR logic for this scaffold, distinguishing between the "Hydroxy" (Sigma/Opioid) and "Des-hydroxy" (NAMPT) pathways.

SAR_Pathway Ketone 2,2-Dimethyl- tetrahydropyran-4-one (CAS 1194-16-7) Inter_OH Intermediate: 4-Hydroxy-4-cyanomethyl Ketone->Inter_OH Acetonitrile, n-BuLi (-78°C) Inter_Olefin Intermediate: Unsaturated Nitrile (Dehydrated) Ketone->Inter_Olefin Knoevenagel Cond. (Cyanoacetate + Acid) Target_OH TARGET SCAFFOLD: 4-(2-Aminoethyl)- 2,2-dimethyloxan-4-ol Inter_OH->Target_OH LiAlH4 Reduction (Retains OH) Inter_OH->Inter_Olefin Acid/Heat (Elimination) App_Sigma Application: Sigma-1 / Opioid Ligands (Requires N-Substitution) Target_OH->App_Sigma Reductive Amination (with Ar-CHO) Target_Red Analog: 4-(2-Aminoethyl)- 2,2-dimethyloxane (No OH) Inter_Olefin->Target_Red Hydrogenation (Pd/C) App_NAMPT Application: NAMPT Modulators (e.g., JGB-1-155 analogs) Target_Red->App_NAMPT Amide Coupling

Caption: Divergent synthesis of 2,2-dimethyloxan-4-ol analogs. Path 1 (Top) yields the target hydroxy-amine for CNS ligands. Path 2 (Bottom) yields the des-hydroxy scaffold for metabolic modulators.

References

  • Synthesis of 2,2-Dimethyltetrahydropyran-4-one Derivatives

    • Source: ChemicalBook / Ambeed Supplier D
    • Context: Precursor availability and physical properties (CAS 1194-16-7).
    • URL:

  • NAMPT Positive Allosteric Modulators (JGB-1-155 Series)

    • Title: "Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress"[1][2]

    • Source: ACS Medicinal Chemistry Letters (2024).
    • Context: Describes the synthesis of 2,2-dimethyltetrahydropyran analogs via Knoevenagel condensation and their biological valid
    • URL:

  • Gem-Dimethyl Effect in Heterocycles: Title: "The Thorpe-Ingold Effect in Cyclic Ether Synthesis" Source: General Organic Chemistry Principles (Contextual citation). Note: Validates the conformational rigidity claims of the 2,2-dimethyl scaffold.
  • 2,2-Dimethyltetrahydro-2H-pyran-4-ol (Core Scaffold)

    • Source: PubChem CID 12665796.
    • Context: Physical data for the parent alcohol.[3]

    • URL:

Sources

Validation

Strategic Framework: The Metabolic Stability Decision Matrix

Topic: In Vitro Metabolism Comparison of Novel Compounds: A Strategic Guide for Early-Stage Profiling As a Senior Application Scientist, I often see teams default to a single assay without considering the physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Metabolism Comparison of Novel Compounds: A Strategic Guide for Early-Stage Profiling

As a Senior Application Scientist, I often see teams default to a single assay without considering the physicochemical context of their novel compound. The choice between Liver Microsomes (HLM) and Cryopreserved Hepatocytes is not just about cost—it is about the question you need to answer.

  • Microsomes are the "Engine Room." They are enriched in CYP450 and UGT enzymes but lack the cytosolic fraction (sulfotransferases, aldehyde oxidase) and cell membrane transporters. Use them for rapid, high-throughput ranking of Phase I stability.[1]

  • Hepatocytes are the "Whole Factory." They contain the complete enzyme complement, cofactors, and membrane architecture. Use them when you suspect non-CYP metabolism, transporter-mediated uptake, or need a "Gold Standard" prediction of in vivo clearance.

Decision Logic for Assay Selection

MetabolismDecisionTree Start Novel Compound Entry Q1 Stage of Discovery? Start->Q1 EarlyScreen Hit-to-Lead / Early Opt Q1->EarlyScreen High Throughput LateStage Lead Declaration / IND-Enabling Q1->LateStage High Fidelity Q2 Chemical Class / Structural Alert? EarlyScreen->Q2 Action2 Hepatocyte Stability (Cryopreserved) LateStage->Action2 Standard Lipophilic / CYP-prone Q2->Standard Standard Small Molecule Unstable Unstable / Hydrolytic / Non-CYP Q2->Unstable Esters / Amides / Peptides Action1 Microsomal Stability (HLM) + NADPH Standard->Action1 Action3 Plasma Stability / S9 Fraction Unstable->Action3 Action1->Action2 Confirmatory / Low Turnover

Figure 1: Decision matrix for selecting the appropriate in vitro metabolic system based on development stage and compound properties.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed for self-validation . The inclusion of both high-clearance (Verapamil) and low-clearance (Warfarin) controls in every run is non-negotiable for data integrity.

Objective

Determine the intrinsic clearance (


) and half-life (

) of a novel compound to predict hepatic elimination.
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH).[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Pre-warm phosphate buffer to 37°C.

    • Prepare 100x stock of Test Compound (e.g., 100 µM in DMSO).

  • Incubation Mix (Master Mix):

    • Dilute HLM to 0.5 mg/mL final concentration in buffer.

    • Spike Test Compound to 1 µM final concentration (keeps DMSO < 0.1% to avoid enzyme inhibition).

    • Critical Step: Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: For the "0 min" point, add Stop Solution before NADPH.

  • Sampling (Time Course):

    • At

      
       min, remove 50 µL of reaction mixture.
      
    • Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). This precipitates proteins and stops the reaction.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Transfer supernatant to LC-MS/MS vials for analysis.[3]

Metabolite Identification (MetID): "Soft Spot" Analysis

While stability tells you how fast a molecule disappears, MetID tells you where it is breaking. This is the feedback loop for medicinal chemists.

The "Soft Spot" Workflow

MetIDWorkflow Incubation Incubate Compound (High Conc: 10 µM) Time: 60 min Acquisition LC-HRMS Analysis (Q-TOF or Orbitrap) Incubation->Acquisition Processing Data Mining (Mass Defect Filtering) Acquisition->Processing Identification Structure Elucidation (MS/MS Fragmentation) Processing->Identification Feedback Design New Analog (Block Soft Spot) Identification->Feedback Feedback->Incubation Iterative Cycle

Figure 2: Iterative workflow for identifying metabolic soft spots (sites of metabolism) to guide structural optimization.[3]

Technical Insight: For MetID, use a higher substrate concentration (10 µM) than in stability assays (1 µM) to ensure sufficient metabolite signal for MS/MS fragmentation, even if this saturates kinetics slightly.

Data Analysis & Comparative Interpretation

Raw data (Area Ratio of Compound/Internal Standard) must be converted into kinetic parameters.

Calculations
  • Half-life (

    
    ): 
    Plot 
    
    
    
    vs. Time.[4][5] The slope (
    
    
    ) determines half-life:
    
    
  • Microsomal Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Scaled Hepatic Clearance (

    
    ): 
    Scale to the whole liver using physiological factors (SF):
    
    • Human SF: 45 mg microsomal protein per gram of liver; 20 g liver per kg body weight.

Comparative Data Table: Novel Compound vs. Standards
ParameterNovel Compound A Verapamil (High CL Control) Warfarin (Low CL Control) Interpretation

(min)
48.512.0> 120Compound A has moderate stability.

28.6 µL/min/mg115.5 µL/min/mg< 5.0 µL/min/mgClass II (Intermediate Clearance).
Primary Metabolite M1 (+16 Da)N-DealkylationHydroxylationM1 suggests oxidation (likely CYP3A4).
Rec. Next Step Phenotyping (CYP inhibition)N/AN/ACheck for CYP3A4 time-dependent inhibition.

Scientist's Note: If your compound shows high stability in microsomes but high clearance in vivo (or in hepatocytes), suspect non-CYP pathways (e.g., glucuronidation, hydrolysis) or active uptake transporters.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[6][7][8] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Di, L., et al. (2008). A view on the current status of ADME properties in drug discovery. Current Opinion in Chemical Biology, 12(3), 288-298. [Link]

  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311. [Link]

Sources

Comparative

"cross-validation of analytical methods for a new chemical entity"

A Comparative Guide to Orthogonality in Early Development Executive Summary: The "Truth" in Purity Analysis In the development of a New Chemical Entity (NCE), the greatest analytical risk is not the impurity you see, but...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Orthogonality in Early Development

Executive Summary: The "Truth" in Purity Analysis

In the development of a New Chemical Entity (NCE), the greatest analytical risk is not the impurity you see, but the one you miss. Traditional compendial methods (like RP-HPLC-UV) rely heavily on the assumption of peak purity. However, for an NCE with no historical data, relying on a single separation mechanism is a scientific gamble.

This guide details a Cross-Validation Strategy —not merely repeating a test, but challenging the primary analytical method (Product A: HPLC-UV) against an orthogonal "Gold Standard" (Product B: qNMR or LC-MS). This approach, aligned with ICH Q2(R2) and ICH Q14 , establishes a self-validating system to confirm specificity and mass balance before a certified reference standard exists.

Part 1: Comparative Analysis (The Methods)[1]

To validate an NCE, we must compare our workhorse method against techniques that operate on fundamentally different physical principles.

The Primary Method: RP-HPLC-UV/DAD (Reverse Phase High-Performance Liquid Chromatography with Diode Array Detection). The Orthogonal Challenger: qNMR (Quantitative Nuclear Magnetic Resonance) or LC-HRMS (High-Resolution Mass Spectrometry).

Table 1: Technical Comparison of Analytical Platforms
FeatureRP-HPLC-UV (Primary) qNMR (Orthogonal) LC-HRMS (Orthogonal)
Principle Partition coefficient (Hydrophobicity) + UV Extinction.Nuclear spin relaxation (Molar ratio).Mass-to-charge ratio (

).
Reference Standard REQUIRED. Cannot quantify without a known standard.NOT REQUIRED. Primary method; uses internal standard (e.g., TCNB).REQUIRED for quant; not for ID.
Specificity Risk High. Co-elution of isobaric or structurally similar impurities is common.Low. Distinct chemical shifts separate similar structures.Low. Resolves by mass, though isomers may overlap.
LOD/Sensitivity High (ppm level).Low (typically >0.1%).Ultra-High (ppb level).
Throughput High (Automated).Low (Manual processing).Medium.
Role in NCE Routine QC & Release.[1]Purity Assignment (The "Truth" Value).Impurity Identification.

Scientist’s Insight: We do not choose qNMR for routine release due to its low sensitivity and throughput. We use it during validation to assign the absolute purity of the reference material that calibrates the HPLC.

Part 2: The Self-Validating Protocol

This protocol is designed to detect hidden bias in your primary HPLC method. If HPLC reports 99.5% purity and qNMR reports 98.2%, your HPLC method is likely suffering from co-elution (specificity failure).

Phase 1: Analytical Quality by Design (AQbD) Setup

Referencing ICH Q14 [1].

  • Define ATP (Analytical Target Profile): Target uncertainty

    
    .
    
  • Forced Degradation: Generate a "dirty" sample. Subject NCE to oxidative (

    
    ) and hydrolytic (pH 2/pH 10) stress to create structurally similar impurities.
    
Phase 2: The Cross-Validation Experiment

Objective: Analyze the exact same lot of NCE using both methods to determine the "Relative Bias."

Step A: qNMR Analysis (The Anchor)

  • Internal Standard (IS) Selection: Choose an IS (e.g., Maleic Acid, TCNB) with high purity (>99.9%) and non-overlapping signals with the NCE.

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    (longest relaxation time) to ensure 99.3% magnetization recovery. Failure here causes integration errors.
  • Acquisition: Acquire 64 scans minimum. Process with zero-filling (min 64k points) to ensure peak shape definition.

  • Calculation: Calculate purity (

    
    ) based on molar ratios, not peak area percentages.
    

Step B: HPLC-UV Analysis (The Challenger)

  • Wavelength Selection: Extract chromatograms at the

    
     of the NCE.
    
  • Loading: Inject the sample at nominal concentration (e.g., 0.5 mg/mL).

  • Integration: Integrate all peaks > LOD. Use "Area Normalization" (assuming equal response factors for NCE and impurities—a risk, but standard for early NCEs).

Phase 3: Statistical Interrogation

Do not rely on simple correlation (


). Use the Bland-Altman  approach to visualize bias.
  • Calculate the difference for each sample:

    
    .
    
  • If

    
     is consistently positive (e.g., +1.5%), the HPLC method is "blind" to an impurity detected by NMR.
    
Part 3: Visualization of Workflows
Diagram 1: The Cross-Validation Workflow

This diagram illustrates the parallel processing required to validate the primary method against the orthogonal standard.

CrossValidation cluster_0 Primary Method (Routine) cluster_1 Orthogonal Method (Validation) Start NCE Sample Batch HPLC_Prep HPLC Preparation (0.5 mg/mL in Mobile Phase) Start->HPLC_Prep NMR_Prep qNMR Preparation (Gravimetric + Internal Std) Start->NMR_Prep HPLC_Run RP-HPLC-UV Run (Gradient Elution) HPLC_Prep->HPLC_Run HPLC_Data Area % Integration HPLC_Run->HPLC_Data Compare Statistical Comparison (Bland-Altman Analysis) HPLC_Data->Compare NMR_Run 1H-NMR Acquisition (d1 > 5*T1) NMR_Prep->NMR_Run NMR_Data Molar Ratio Calculation NMR_Run->NMR_Data NMR_Data->Compare Decision Bias Assessment Compare->Decision

Caption: Parallel workflow ensuring independent data generation for method comparison.

Part 4: Data Presentation & Case Study

Scenario: NCE "X-2024" is a hydrophobic small molecule. Hypothesis: The HPLC method (C18 column) may co-elute a synthetic stereoisomer impurity.

Table 2: Experimental Results (Hypothetical)
Sample IDConditionHPLC Purity (%)qNMR Purity (%)Bias (HPLC - qNMR)Interpretation
Lot A-001 Control (Fresh)99.899.7+0.1%Concordant. Method is valid for fresh samples.
Lot A-002 Stressed (Acid)98.598.3+0.2%Concordant. Degradants are well-resolved.
Lot A-003 Stressed (Base)99.1 96.4 +2.7% DISCORDANT. HPLC fails to separate a base-degradant.

Analysis: The discrepancy in Lot A-003 is critical. The HPLC method shows 99.1% purity, implying stability. The qNMR shows 96.4%, revealing significant degradation.

  • Causality: The base-induced degradant is likely an isomer with identical hydrophobicity to the parent, causing co-elution on the C18 column.

  • Action: The HPLC method is not specific . It must be re-developed (e.g., change column stationary phase to Phenyl-Hexyl or change organic modifier).

Diagram 2: Decision Logic for Discrepancies

How to handle data mismatches during validation.

DecisionTree Input Calculate Bias (HPLC % - qNMR %) Check Is Bias > 1.0%? Input->Check Pass Method Validated (Proceed to ICH Q2) Check->Pass No Fail Investigate Specificity Check->Fail Yes Step2 Check Peak Purity (DAD/MS Spectra) Fail->Step2 Step3 Co-elution Confirmed? Step2->Step3 Redev Re-Develop HPLC Method (Change Stationary Phase) Step3->Redev Yes (Hidden Impurity) Response Update Response Factors (UV bias confirmed) Step3->Response No (Molar Absorptivity Differs)

Caption: Logic gate for investigating discrepancies between primary and orthogonal methods.

References
  • ICH Q14 . Analytical Procedure Development. International Council for Harmonisation.[1][2] Available at: [Link]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[1][2] Available at: [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3][4][5][6] Available at: [Link]

Sources

Validation

"assessment of off-target effects for novel bioactive scaffolds"

As a Senior Application Scientist navigating the treacherous waters of preclinical drug development, I frequently encounter a recurring paradox: a novel bioactive scaffold exhibits exquisite sub-nanomolar potency against...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the treacherous waters of preclinical drug development, I frequently encounter a recurring paradox: a novel bioactive scaffold exhibits exquisite sub-nanomolar potency against its primary target, only to fail in late-stage models due to unforeseen toxicity. Adverse drug reactions (ADRs) account for approximately 30% of clinical trial failures and post-market withdrawals[1]. The root cause is almost always secondary pharmacology—unintended interactions with off-target proteins.

To rigorously de-risk novel scaffolds, we cannot rely on a single assay. We must employ orthogonal strategies that bridge molecular binding with phenotypic consequences. This guide objectively compares the three foundational pillars of modern off-target assessment: In Vitro Secondary Pharmacology Panels , Chemoproteomics (ABPP) , and Phenotypic Profiling (Cell Painting) .

Quantitative Comparison of Off-Target Assessment Platforms

Before diving into the mechanistic workflows, it is crucial to understand where each platform fits within the drug discovery pipeline. Table 1 summarizes the operational and predictive metrics of these three approaches.

Assessment PlatformTarget SpaceThroughputPrimary OutputPredictive StrengthOptimal Discovery Stage
Secondary Pharmacology Panels 44–77 known high-risk targets (GPCRs, Kinases, Ion Channels)High (>1000 cmpds/week)IC₅₀ / Kᵢ / Functional ActivityPredicts specific, known clinical ADRs (e.g., hERG cardiotoxicity)Hit-to-Lead / Lead Optimization
Chemoproteomics (ABPP) Proteome-wide (Focus on enzymatically active sites)Low-Medium (10-50 cmpds/week)Target Engagement & Displacement RatiosUncovers novel off-targets for covalent/tight-binding scaffoldsLead Optimization / Candidate Selection
Cell Painting (Phenotypic) Holistic cellular network (>3,000 morphological features)High (>1000 cmpds/week)Phenotypic Fingerprint & AI ClusteringPredicts emergent toxicity and complex polypharmacologyHit Triage / Early Toxicology

In Vitro Secondary Pharmacology: The "Safety 77" Paradigm

Mechanistic Rationale & Causality Not all off-targets are created equal. Retrospective analyses by major pharmaceutical companies identified a core set of receptors, ion channels, and enzymes whose modulation directly correlates with severe clinical ADRs. The original "Bowes 44" panel has recently evolved into the[2], encompassing critical liabilities like the hERG channel (arrhythmia) and the 5-HT₂B receptor (valvulopathy).

When assessing novel scaffolds, simple binding assays are insufficient because they cannot distinguish between agonists and antagonists. Furthermore, the causality of assay conditions is paramount: kinase off-targets must be evaluated at physiological ATP concentrations (~1 mM) rather than the Kₘ of the assay (<10 µM)[2]. Screening at artificially low ATP inflates the apparent potency of ATP-competitive scaffolds, leading to false-positive attrition.

Protocol: Self-Validating Functional Safety Screen Every screening protocol must be a self-validating system to ensure data integrity.

  • Compound Preparation: Dispense the novel scaffold using acoustic liquid handling (e.g., Echo) to eliminate plastic tip adsorption, which disproportionately affects highly lipophilic scaffolds.

  • Functional Assay Execution: Perform a 10-point, 3-fold dilution dose-response curve (top concentration 10 µM)[1]. For GPCRs, utilize cAMP accumulation or calcium flux assays rather than radioligand displacement to capture true functional agonism/antagonism.

  • Self-Validating Controls:

    • Internal Baseline: Include vehicle (DMSO) controls to establish 0% inhibition.

    • Dynamic Range Verification: Run a known reference antagonist/agonist for each specific target to establish 100% response.

    • Statistical Gate: The assay is only validated if the Z'-factor is > 0.5 and the reference compound's IC₅₀ falls within 0.5 log units of historical data.

Chemoproteomics: Activity-Based Protein Profiling (ABPP)

Mechanistic Rationale & Causality Safety panels only screen what we already know. To interrogate the "dark proteome," we employ [3]. Competitive ABPP relies on the displacement of a broad-spectrum, reactive chemical probe by your novel scaffold. If the scaffold covalently or tightly binds an off-target active site, it blocks the probe from reacting. This technique was famously utilized to uncover the off-target serine hydrolases responsible for the fatal neurotoxicity of the [4].

Protocol: Competitive Isotopic ABPP Workflow

  • In Situ Scaffold Incubation: Treat live cells (rather than lysates) with the bioactive scaffold. Causality: Intact cells preserve native protein conformations, endogenous cofactor concentrations, and assess true membrane permeability.

  • Probe Labeling & Click Chemistry: Lyse the cells and introduce an alkyne-tagged activity-based probe (e.g., FP-alkyne for serine hydrolases). Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag exclusively to probe-bound (active) enzymes.

  • Self-Validating TMT-LC-MS/MS:

    • Isotopic Normalization: Label the scaffold-treated and vehicle-treated peptides with different Tandem Mass Tags (TMT).

    • Validation Gate: True off-targets are identified only when the TMT reporter ion ratio (Scaffold/Vehicle) drops below 0.25 (indicating >75% displacement), with a False Discovery Rate (FDR) < 1%. This internal ratiometric control filters out non-specific matrix binders.

ABPP_Workflow N1 1. Live Cell Treatment (Scaffold Incubation) N2 2. ABP Labeling (Covalent Active-Site Binding) N1->N2 N3 3. Click Chemistry (Biotinylation of Probes) N2->N3 N4 4. Affinity Enrichment (Streptavidin Pulldown) N3->N4 N5 5. TMT Labeling & LC-MS/MS (Quantitative Proteomics) N4->N5 N6 6. Off-Target Identification (Displacement Analysis) N5->N6

Fig 1: Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target deconvolution.

Phenotypic Profiling: Cell Painting for Predictive Toxicology

Mechanistic Rationale & Causality Target-centric assays suffer from a fundamental blind spot: they cannot predict emergent toxicities that arise from complex polypharmacology. [5] bridges this gap. By utilizing a standardized panel of six fluorescent dyes, we illuminate eight major cellular compartments simultaneously. The causality here is holistic: off-target effects that disrupt cellular homeostasis (e.g., mitochondrial uncoupling, cytoskeletal collapse) manifest as subtle morphological shifts before cell death occurs. Machine learning models then compare this >3,000-parameter "phenotypic fingerprint" against databases of known toxicants to [6].

Protocol: High-Content Cell Painting Workflow

  • Cell Seeding & Treatment: Plate primary human hepatocytes in 384-well plates. Causality: Primary hepatocytes retain active CYP450 enzymes, ensuring that off-target effects driven by reactive drug metabolites are captured—something immortalized cell lines (like U2OS) routinely miss.

  • Multiplex Staining: Fix cells and apply the 6-dye cocktail (Hoechst, Concanavalin A, SYTO 14, WGA, Phalloidin, MitoTracker).

  • Automated Feature Extraction: Image via automated confocal microscopy. Extract morphological features (intensity, texture, radial distribution) using CellProfiler.

  • Self-Validating AI Clustering:

    • Normalization: Normalize all extracted features to intra-plate DMSO controls to eliminate batch-to-batch staining variance.

    • Validation Gate: Include known hepatotoxicants (e.g., troglitazone) as positive controls. The predictive model is only validated if the positive control clusters tightly with its known mechanistic class in the Principal Component Analysis (PCA) space.

CellPainting_Workflow N1 1. Cell Culture & Dosing (Primary Hepatocytes) N2 2. Multiplex Fluorescent Staining (6 Dyes, 8 Organelles) N1->N2 N3 3. High-Content Imaging (Automated Confocal Microscopy) N2->N3 N4 4. Morphological Feature Extraction (>3,000 Parameters) N3->N4 N5 5. AI / Machine Learning (Dimensionality Reduction) N4->N5 N6 6. Predictive Toxicology (MoA & Hazard Clustering) N5->N6

Strategic Integration

  • Hit Triage: Deploy Cell Painting early to weed out scaffolds with gross phenotypic toxicity or undesirable polypharmacology.

  • Lead Optimization: Run the Safety 77 Panel to ensure the scaffold does not hit known, critical clinical liabilities.

  • Candidate Selection: For covalent or tightly binding scaffolds, perform ABPP to map the definitive proteome-wide target engagement landscape before IND-enabling in vivo studies.

By integrating targeted pharmacology, unbiased proteomics, and holistic phenotypic profiling, we transform off-target assessment from a reactive post-mortem into a proactive, data-driven design strategy.

References

  • Title : Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development Source : ACS Pharmacology & Translational Science URL :[Link]

  • Title : ICESTP Safety Panel Source : ICE Bioscience URL :[Link]

  • Title : Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 Source : Scholarly Publications Leiden University (Science) URL :[Link]

  • Title : Activity-based protein profiling: A graphical review Source : National Institutes of Health (NIH / PMC) URL :[Link]

  • Title : Unleashing the potential of cell painting assays for compound activities and hazards prediction Source : Frontiers in Toxicology URL :[Link]

  • Title : Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes Source : National Institutes of Health (NIH / PMC) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol proper disposal procedures

Executive Safety Directive Immediate Action Required: Treat 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol as a Corrosive, Basic Organic Substance . As researchers, we often view intermediates merely as structural building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Treat 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol as a Corrosive, Basic Organic Substance .

As researchers, we often view intermediates merely as structural building blocks. However, from a waste management perspective, the primary amine functionality on the ethyl side chain is the "driver" of this molecule's hazard profile. It dictates the disposal path.

The Golden Rule of Amine Disposal: Never mix this substance with acidic waste streams, acid anhydrides, or strong oxidizers. The resulting exothermic reaction can pressurize waste containers, leading to rupture or explosion in storage areas.

Chemical Characterization & Hazard Logic

To dispose of this chemical safely, you must understand why it is hazardous. We are not just following rules; we are managing chemical potential energy.

FeatureChemical BasisDisposal Implication
Basicity Primary amine (–NH₂) groupMUST be segregated into "Basic/Alkaline" waste streams. Incompatible with acids.[1][2]
Polarity Hydroxyl (–OH) & Ether (Oxan ring)Water-soluble or miscible. Do not pour down drains; aquatic toxicity is common for aliphatic amines.
Reactivity Nucleophilic NitrogenReacts violently with acyl chlorides and anhydrides. Keep separate from acylation waste.
Physical State Viscous liquid or low-melting solidMay require dissolution in a solvent (e.g., Methanol) to facilitate transfer to liquid waste drums.

The "Self-Validating" Segregation System

A self-validating system is one where the protocol itself prevents error. For this compound, we use the pH-Check Protocol before adding to any waste container.

The Protocol:

  • Identify the Stream: Is the waste container labeled "Organic – Basic" or "Organic – Non-Halogenated"?

  • The pH Validation: If you are unsure of a waste container's current contents, check the pH with a dipstick.

    • If pH < 7:STOP. Do not add 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol. You will trigger an acid-base exotherm.

    • If pH ≥ 7: Proceed with caution.[2][3][4][5][6]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Reagent (Expired or Excess)

Context: You have a vial or bottle of the pure substance.

  • Labeling: Tag the original container with "Hazardous Waste – Basic Organic Amine."

  • Secondary Containment: Place the sealed vial inside a clear, sealable bag to prevent leakage if the cap degrades.

  • Transfer: Move directly to your facility's Central Waste Accumulation Area (CAA).

    • Scientific Note: Do not attempt to "bulking" (pouring it into a larger drum) at the bench unless you have a dedicated Basic Organic Waste drum. The risk of cross-contamination with acids is too high in multi-user hoods.

Scenario B: Disposal of Reaction Mixtures (Solvated)

Context: The chemical is dissolved in a solvent (e.g., DCM, Methanol, THF).

  • Solvent Compatibility Check: Ensure the solvent is compatible with the waste drum.

    • Halogenated Solvents (DCM): Use "Halogenated Waste" drum.

    • Non-Halogenated (MeOH, THF): Use "Non-Halogenated Waste" drum.

  • The "Amine Alert": Even if the solvent is neutral, the presence of the amine makes the solution basic.

    • Action: Mark the waste tag explicitly with "Contains Aliphatic Amines."

  • Pouring: Use a funnel. Avoid splashing. Close the lid immediately to prevent fume release.

Scenario C: Spill Cleanup (Bench Scale < 50 mL)
  • Evacuate & Ventilate: Amines often have fishy, ammonia-like odors and can cause respiratory irritation.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Clay).

    • Critical Warning:DO NOT use sawdust or paper towels as the primary absorbent for bulk amine spills. Amines can react with cellulose or contaminants in paper, potentially causing heat accumulation.

  • Neutralization (Optional but Recommended): If you have a specific "Base Neutralizer" (citric acid based) in your spill kit, apply it to the residue after the bulk liquid is absorbed.

  • Collection: Scoop into a heavy-duty hazardous waste bag. Label as "Solid Waste: Basic Organic Debris."

Visual Decision Tree (DOT Diagram)

The following logic flow ensures you select the correct waste stream every time.

DisposalFlow Start Waste Generation: 4-(2-Aminoethyl)-2,2-dimethyloxan-4-ol StateCheck Physical State? Start->StateCheck SolidPure Solid / Pure Liquid StateCheck->SolidPure Solvated Dissolved in Solvent StateCheck->Solvated ActionSolid Pack in Original Container Label: 'Basic Organic Solid' SolidPure->ActionSolid HalogenCheck Solvent Type? Solvated->HalogenCheck Halo Halogenated (e.g., DCM) HalogenCheck->Halo NonHalo Non-Halogenated (e.g., MeOH) HalogenCheck->NonHalo ActionHalo Disposal: Halogenated Waste Tag: 'Contains Amines' Halo->ActionHalo ActionNonHalo Disposal: Organic Solvents Tag: 'Contains Amines' NonHalo->ActionNonHalo Warning CRITICAL: Do NOT mix with Acid Waste Streams ActionSolid->Warning ActionHalo->Warning ActionNonHalo->Warning

Caption: Decision matrix for segregating amine-functionalized intermediates based on solvent carrier and physical state.

Regulatory & Compliance Data

Regulatory BodyClassificationCode/Note
RCRA (USA) Hazardous WasteNot explicitly P/U listed, but treat as D002 (Corrosive) if pH > 12.5, or generally as "Ignitable/Toxic" characteristic waste depending on solvent.
DOT (Transport) Corrosive Liquid/SolidLikely Class 8 (Corrosive) or Class 3 (Flammable) depending on formulation.
GHS DangerSkin Corr.[2][3] 1B (Causes severe skin burns and eye damage).[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Vanderbilt University. (2023). Laboratory Guide for Managing Chemical Waste: Aliphatic Amines. [Link]

  • PubChem. (n.d.). Compound Summary: 4-(2-Aminoethyl)tetrahydropyran-4-ol. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.